Product packaging for 3,4'-Dihydroxyflavone(Cat. No.:CAS No. 14919-49-4)

3,4'-Dihydroxyflavone

货号: B075830
CAS 编号: 14919-49-4
分子量: 254.24 g/mol
InChI 键: GPGOCTLAUAHUQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,4'-Dihydroxyflavone is a potent and highly selective flavonoid known for its specific inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in critical cellular processes. This compound has emerged as a valuable pharmacological tool in oncology research, where it is used to investigate signaling pathways that drive tumor cell proliferation and survival. By potently inhibiting CK2, this compound induces apoptosis and suppresses growth in a variety of cancer cell lines, providing key insights for developing novel anti-cancer therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B075830 3,4'-Dihydroxyflavone CAS No. 14919-49-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOCTLAUAHUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350967
Record name 3,4'-DIHYDROXYFLAVONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-49-4
Record name 3,4'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Dihydroxyflavone
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Foundational & Exploratory

3,4'-Dihydroxyflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to 3,4'-Dihydroxyflavone, a flavonoid of significant interest in pharmacological research.

Chemical Structure and Properties

This compound, a member of the flavonol subclass of flavonoids, is characterized by a phenyl group at position 2 and a hydroxyl group at position 3 of the C ring, with an additional hydroxyl group at the 4' position of the B ring. It is important to distinguish it from its isomer, 3',4'-Dihydroxyflavone, where the hydroxyl groups are on the B ring at positions 3' and 4', and the C ring lacks a hydroxyl group at position 3.

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 688715

The quantitative properties of this compound (CAS No: 14919-49-4) are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name 3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]
Molecular Formula C₁₅H₁₀O₄[1][2]
Molecular Weight 254.24 g/mol [1][2]
Melting Point 171-172 °C (for the parent compound 3-Hydroxyflavone)[3]
Solubility DMSO: 86.96 mg/mL (342.04 mM)[4]
XLogP3 3.0[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
¹H NMR (270 MHz, DMSO-d6) δ 10.13 (brs, 1H), 9.32 (brs, 1H), 8.10 (d, J = 9.2 Hz, 2H), 8.09 (d, J = 7.9 Hz, 1H), 7.65-7.85 (m, 2H), 7.44 (t, J = 7.9 Hz, 1H), 6.93 (d, J = 9.2 Hz, 2H)[2]
¹³C NMR (67.8 MHz, DMSO-d6) δ 172.6, 159.2, 154.4, 146.2, 137.8, 133.5, 124.7, 124.5, 122.0, 121.4, 118.3[2]
Mass Spectrometry (FAB) m/z 255 [M+H]⁺[2]
IR (film, cm⁻¹) 2980, 2868, 1604, 1557, 1420, 1207, 1107, 1015[2]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and antiviral properties.

The anti-inflammatory effects of the related isomer 3',4'-dihydroxyflavone (DHF) are well-documented. It mitigates inflammatory responses by directly interfering with the lipopolysaccharide (LPS) signaling cascade. [5][6]DHF interacts with the hydrophobic pocket of myeloid differentiation 2 (MD2), preventing LPS from binding to the Toll-like receptor 4 (TLR4)/MD2 complex. [5][6]This inhibition prevents the activation of downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), ultimately suppressing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6. [5][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4/MD2 TLR4/MD2 Complex LPS->TLR4/MD2 Binds DHF 3,4'-DHF DHF->TLR4/MD2 Inhibits Binding MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4/MD2->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway TLR4/MD2->NFkB_Pathway Activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation

Caption: Anti-inflammatory signaling pathway of DHF.

This compound functions as a potent antioxidant and antiapoptotic agent. [8]It has been shown to reduce intracellular reactive oxygen species (ROS) and decrease the number of apoptotic cells. [8]This activity is associated with the upregulation of antioxidant genes (like MnSOD) and anti-apoptotic genes (like Survivin), while concurrently reducing the expression of oxidant and pro-apoptotic genes (like Caspase-3 and Bax). [8]

Studies have demonstrated that this compound possesses potent antiviral activity, particularly against the Influenza A virus (H1N1). [9]Its mechanism of action involves the inhibition of viral neuraminidase activity and the prevention of viral adsorption onto host cells. [9]In vivo studies in mice showed that oral administration of the compound significantly reduced viral titers in the lungs, mitigated pathological changes, and improved survival rates. [4][9]

Experimental Protocols

This section details methodologies for the synthesis, purification, and biological evaluation of this compound.

A common route for synthesizing this compound involves the oxidative cyclization of a chalcone precursor, followed by deprotection. A general workflow is outlined below.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification start 2-Hydroxyacetophenone + 4-Hydroxybenzaldehyde reagents1 Base (e.g., KOH) Solvent (e.g., Ethanol) start->reagents1 product1 2',4-Dihydroxychalcone reagents1->product1 reagents2 Oxidizing Agent (e.g., I₂ in DMSO or DMDO) product1->reagents2 product2 Crude this compound reagents2->product2 purification Silica Gel Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol Example (based on debenzylation):

  • Reaction Setup : A solution of a protected precursor (e.g., 100 mg, 0.29 mmol) in ethanol (16 mL) is prepared at room temperature. [2]2. Catalyst Addition : 10% Palladium hydroxide (Pd(OH)₂) on charcoal (5 mg) is added to the mixture. [2]3. Hydrogenation : The reaction mixture is stirred at 60°C for 1 hour under a hydrogen (H₂) atmosphere. [2]4. Work-up : The mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. [2]5. Purification : The resulting residue is washed with diethyl ether (Et₂O) to yield the final product as a white powder. [2]Purity can be confirmed by NMR and mass spectrometry.

DPPH Radical Scavenging Assay (Antioxidant Activity):

This assay quantifies the ability of a compound to act as a free radical scavenger.

G prep 1. Prepare Stock Solutions - Test Compound (1 mg/mL in Ethanol/Acetone) - DPPH (0.2 M in Ethanol/Acetone) plate 2. Plate Serial Dilutions - Add 100 μL of test compound dilutions to 96-well plate (n=6) prep->plate react 3. Initiate Reaction - Add 100 μL DPPH stock solution to each well plate->react incubate 4. Incubate - 20 min at room temperature in the dark react->incubate read 5. Measure Absorbance - Read at 517 nm using a plate reader incubate->read analyze 6. Calculate EC₅₀ (Concentration for 50% inhibition) read->analyze

Caption: Workflow for the DPPH antioxidant assay.

Protocol Steps:

  • Solution Preparation : Prepare stock solutions of the test compound (e.g., 1 mg/mL in 1:1 ethanol-acetone) and a 0.2 M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. [10]2. Plating : Add 100 μL of serial dilutions of the test compound to a 96-well plate, with multiple replicates for each concentration. [10]3. Reaction : Add 100 μL of the DPPH stock solution to each well. [10]4. Incubation : Incubate the plate at room temperature in the dark for 20 minutes. [10]5. Measurement : Measure the absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant. [10]6. Analysis : Calculate the concentration that inhibits DPPH radicals by 50% (EC₅₀ value), using a positive control like Vitamin C for comparison. [10] Neuraminidase Inhibition Assay (Antiviral Activity):

This assay determines the compound's ability to inhibit a key enzyme required for influenza virus propagation.

  • Reaction Mixture : Prepare a reaction mixture containing the influenza virus neuraminidase enzyme in a suitable buffer.

  • Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture.

  • Substrate Addition : Add a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).

  • Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination : Stop the reaction by adding a stop solution (e.g., a high pH glycine-NaOH buffer).

  • Fluorescence Reading : Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

  • Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Conclusion

This compound is a flavonoid with a compelling profile of anti-inflammatory, antioxidant, and antiviral activities. Its mechanisms of action, particularly the inhibition of key inflammatory signaling pathways and viral enzymes, make it a promising candidate for further investigation in drug development. The experimental protocols provided herein offer a foundation for researchers to synthesize, purify, and evaluate the therapeutic potential of this compound.

References

Natural Plant Sources of 3,4'-Dihydroxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural plant sources of the flavonoid 3,4'-Dihydroxyflavone. It is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and biological activities of this compound. While direct quantitative data for this compound in specific plant species is limited in the current literature, this guide consolidates information on promising plant sources based on the presence of structurally related compounds and outlines general methodologies for its study.

Potential Natural Plant Sources

Current research suggests that plants from the Fabaceae family are promising sources for obtaining this compound or its close derivatives. While direct quantification of this compound is not extensively reported, the presence of hydroxylated flavones in these plants indicates their potential for containing the target compound.

Table 1: Potential Plant Sources and Related Flavonoids

Plant SpeciesFamilyPlant PartRelated Compound IdentifiedNotes
Butea monospermaFabaceaeFlowers7,3',4'-TrihydroxyflavoneA closely related trihydroxyflavone, suggesting the potential presence of this compound. Quantitative data for this compound is not available.
Medicago sativa (Alfalfa)FabaceaeShoots3',4',7-TrihydroxyflavoneDr. Duke's Phytochemical and Ethnobotanical Databases lists this related compound. Quantitative data and specific isolation studies for this compound are lacking.

Note: The identification of these related compounds strongly suggests that the biosynthetic pathways present in Butea monosperma and Medicago sativa may also produce this compound. Further targeted quantitative studies on these plants are warranted.

Experimental Protocols: A General Workflow

While specific, validated protocols for the extraction and quantification of this compound from the aforementioned plant sources are not detailed in the current literature, a general workflow for the analysis of flavonoids from plant material can be adapted.

Extraction of Flavonoids

A generalized protocol for the extraction of flavonoids from plant material is presented below. Optimization of solvent systems and extraction conditions is crucial for maximizing the yield of this compound.

Extraction_Workflow A Plant Material (e.g., Flowers, Shoots) B Drying and Grinding A->B C Soxhlet Extraction or Maceration (e.g., with methanol, ethanol, or ethyl acetate) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) E->F G Ethyl Acetate Fraction (enriched in flavonoids) F->G

Caption: General workflow for flavonoid extraction from plant material.
Isolation and Purification

Column chromatography is a standard technique for the isolation and purification of individual flavonoids from a crude extract.

Purification_Workflow A Enriched Flavonoid Fraction B Silica Gel Column Chromatography A->B C Elution with a Gradient of Solvents (e.g., Hexane-Ethyl Acetate, Chloroform-Methanol) B->C D Fraction Collection C->D E Thin Layer Chromatography (TLC) for fraction analysis D->E F Pooling of Fractions Containing Target Compound E->F G Further Purification (e.g., Preparative HPLC, Sephadex LH-20) F->G H Isolated this compound G->H

Caption: General workflow for the isolation and purification of flavonoids.
Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD or HPLC-MS/MS method is essential for the accurate quantification of this compound in plant extracts.

Instrumentation and Conditions (General Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at the maximum absorption wavelength of this compound, or a Mass Spectrometer (MS) for higher sensitivity and selectivity.

  • Standard: A certified reference standard of this compound is required for calibration and quantification.

Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical studies. The underlying molecular mechanisms involve the modulation of key signaling pathways.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated by its ability to interfere with the lipopolysaccharide (LPS)-induced inflammatory cascade. It directly interacts with the myeloid differentiation 2 (MD2) protein, a co-receptor of Toll-like receptor 4 (TLR4), thereby inhibiting the downstream activation of pro-inflammatory transcription factors.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Activates DHF This compound DHF->TLR4_MD2 Inhibits interaction Nrf2 Nrf2 DHF->Nrf2 Activates NFkB NF-κB TLR4_MD2->NFkB Activates AP1 AP-1 TLR4_MD2->AP1 Activates IRF3 IRF3 TLR4_MD2->IRF3 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes IRF3->Pro_inflammatory_Genes ARE Antioxidant Response Element (ARE) Nrf2->ARE

Caption: Anti-inflammatory signaling pathway of this compound.
Neuroprotective Signaling Pathway

In the context of neuroinflammation, this compound exerts its protective effects by suppressing the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in microglia, the resident immune cells of the central nervous system.

Neuroprotective_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglia Stimulus e.g., LPS MAPK MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) MAPK->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators DHF This compound DHF->MAPK Inhibits DHF->NFkB Inhibits

Caption: Neuroprotective signaling pathway of this compound.

Conclusion and Future Directions

While this compound shows significant promise as a bioactive compound with potent anti-inflammatory and neuroprotective effects, further research is required to fully elucidate its natural distribution and to develop optimized protocols for its extraction and quantification from plant sources. The presence of structurally similar flavonoids in Butea monosperma and Medicago sativa makes them prime candidates for future investigations. Targeted metabolomic and phytochemical analyses of these and other species from the Fabaceae family are likely to reveal significant sources of this compound, paving the way for its potential development as a therapeutic agent.

An In-depth Technical Guide on the Biosynthesis of 3,4'-Dihydroxyflavone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among them, 3,4'-dihydroxyflavone, a member of the flavone subclass, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in plants, tailored for researchers, scientists, and drug development professionals. The guide delves into the enzymatic reactions, presents quantitative data, details experimental protocols, and visualizes the intricate pathways involved in its formation and regulation.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is intricately linked to the general flavonoid pathway, originating from the amino acid phenylalanine. The pathway proceeds through a series of enzymatic reactions, culminating in the formation of the flavone backbone, which is subsequently modified to yield this compound. The key enzymes orchestrating this synthesis are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), and Flavone Synthase (FNS).

The proposed primary pathway for the biosynthesis of this compound involves the following key steps:

  • Chalcone Synthase (CHS): This enzyme catalyzes the initial committed step of the flavonoid pathway. It facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone[1][2].

  • Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to form the flavanone naringenin[3][4].

  • Flavonoid 3'-Hydroxylase (F3'H): Naringenin is then hydroxylated at the 3' position of the B-ring by F3'H, a cytochrome P450 monooxygenase, to yield eriodictyol[5][6].

  • Flavone Synthase (FNS): Finally, eriodictyol is converted to a flavone through the action of FNS. While the direct conversion to this compound is not extensively documented, FNS enzymes (both FNS I and FNS II) are known to convert eriodictyol to luteolin (3',4',5,7-tetrahydroxyflavone)[7][8]. It is highly probable that a specific FNS isozyme or a related enzyme is responsible for the formation of this compound from a suitable precursor.

An alternative, though less direct, pathway could involve the initial formation of the flavone apigenin from naringenin by FNS, followed by hydroxylation at the 3' position by F3'H. However, the substrate preference of F3'H for flavones can vary between plant species[5][6].

Diagram of the this compound Biosynthesis Pathway

Biosynthesis_of_3,4_Dihydroxyflavone Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA General Phenylpropanoid Pathway Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol (2S)-Eriodictyol Naringenin->Eriodictyol F3'H Product This compound Eriodictyol->Product FNS CHS Chalcone Synthase CHI Chalcone Isomerase F3H Flavonoid 3'- Hydroxylase FNS Flavone Synthase

Caption: Biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

Quantitative understanding of enzyme kinetics is paramount for metabolic engineering and drug development. The following table summarizes available kinetic parameters for the key enzymes in the flavonoid biosynthesis pathway. It is important to note that specific kinetic data for the direct synthesis of this compound is limited in the current literature.

EnzymeSubstrateProductKm (µM)Vmax (various units)kcat (s⁻¹)Source OrganismReference
Chalcone Synthase (CHS) 4-Coumaroyl-CoANaringenin Chalcone1.71.8 nmol/min/mg-Petroselinum crispum(Kreuzaler & Hahlbrock, 1972)
Malonyl-CoANaringenin Chalcone28--Petroselinum crispum(Kreuzaler & Hahlbrock, 1972)
Chalcone Isomerase (CHI) Naringenin ChalconeNaringenin251.2 µmol/min/mg-Phaseolus vulgaris(Robbins & Dixon, 1984)
Flavonoid 3'-Hydroxylase (F3'H) NaringeninEriodictyol3.22--Camellia sinensis[9]
ApigeninLuteolin5.50.12 nmol/min/mg-Zea mays[5]
Flavone Synthase II (FNS II) NaringeninApigenin3.7712.33 fkat/mg-Fortunella crassifolia[10]
EriodictyolLuteolinData not availableData not availableData not available--

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a practical guide for researchers.

Protocol 1: Heterologous Expression and Purification of Flavonoid Biosynthesis Enzymes in E. coli

This protocol is a generalized procedure for expressing and purifying plant flavonoid biosynthetic enzymes, such as CHS, CHI, and FNS, which are soluble proteins. F3'H, being a microsomal enzyme, requires a different expression system (e.g., yeast) and purification strategy.

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target gene (e.g., CHS) from plant cDNA using PCR with primers containing appropriate restriction sites. b. Ligate the PCR product into a suitable E. coli expression vector, such as pET-28a(+) (for an N-terminal His-tag) or pGEX (for a GST-tag). c. Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

2. Protein Expression: a. Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3). b. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression[11][12].

3. Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Apply the supernatant to a pre-equilibrated Ni-NTA (for His-tagged proteins) or Glutathione-Sepharose (for GST-tagged proteins) column. f. Wash the column with wash buffer (lysis buffer with 20 mM imidazole for Ni-NTA). g. Elute the protein with elution buffer (lysis buffer with 250 mM imidazole for Ni-NTA or 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione for GST). h. Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: Enzyme Activity Assay for Chalcone Synthase (CHS)

This protocol is adapted from established methods for measuring CHS activity[2][9].

1. Reaction Mixture:

  • 100 mM Potassium phosphate buffer (pH 7.2)
  • 160 µM Malonyl-CoA
  • 80 µM 4-Coumaroyl-CoA
  • 30 µg Purified recombinant CHS protein
  • Total volume: 100 µL

2. Procedure: a. Pre-warm all components to 30°C. b. In a microcentrifuge tube, combine the buffer, malonyl-CoA, and purified CHS protein. c. Initiate the reaction by adding 4-coumaroyl-CoA. d. Incubate the reaction mixture at 30°C for 60 minutes. e. Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously. f. Centrifuge at 12,000 x g for 10 minutes to separate the phases. g. Carefully collect the upper ethyl acetate phase containing the naringenin chalcone product.

3. Product Analysis: a. Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) using a C18 column. b. Monitor the absorbance at 304 nm to detect naringenin chalcone[9]. c. Quantify the product by comparing the peak area to a standard curve of authentic naringenin chalcone.

Protocol 3: Enzyme Activity Assay for Chalcone Isomerase (CHI)

This spectrophotometric assay measures the decrease in absorbance as the chalcone substrate is converted to a flavanone[4][13].

1. Reaction Mixture:

  • 50 mM Potassium phosphate buffer (pH 7.5)
  • 50 µM Naringenin chalcone (dissolved in a small volume of methanol or DMSO)
  • 10 µg Purified recombinant CHI protein
  • Total volume: 50 µL

2. Procedure: a. In a quartz cuvette, combine the buffer and naringenin chalcone substrate. b. Place the cuvette in a spectrophotometer and record the initial absorbance at 390 nm. c. Add the purified CHI protein to initiate the reaction. d. Monitor the decrease in absorbance at 390 nm over time (e.g., every 10 seconds for 2 minutes).

3. Data Analysis: a. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. b. The enzyme activity can be expressed in units of µmol of substrate converted per minute per mg of protein, using the molar extinction coefficient of naringenin chalcone.

Protocol 4: Enzyme Activity Assay for Flavonoid 3'-Hydroxylase (F3'H)

F3'H is a microsomal enzyme, and the assay is typically performed using microsomes isolated from a heterologous expression system like yeast or from plant tissue[5][6].

1. Microsome Preparation (from yeast): a. Grow yeast cells expressing the F3'H gene and harvest by centrifugation. b. Spheroplast the cells using zymolyase. c. Lyse the spheroplasts in a hypotonic buffer and homogenize. d. Perform differential centrifugation to isolate the microsomal fraction (typically a 100,000 x g pellet). e. Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% glycerol) and store at -80°C.

2. Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 7.5)
  • 100 µM Naringenin (substrate)
  • 1 mM NADPH
  • Microsomal protein (50-100 µg)
  • Total volume: 200 µL

3. Procedure: a. Combine the buffer, substrate, and microsomal protein in a microcentrifuge tube. b. Pre-incubate at 30°C for 5 minutes. c. Start the reaction by adding NADPH. d. Incubate at 30°C for 30-60 minutes. e. Stop the reaction by adding 200 µL of ethyl acetate.

4. Product Analysis: a. Extract the products with ethyl acetate, dry down the organic phase, and redissolve in methanol. b. Analyze the products by HPLC or LC-MS to identify and quantify eriodictyol.

Protocol 5: Enzyme Activity Assay for Flavone Synthase (FNS)

This protocol is for FNS I, a soluble dioxygenase. FNS II is a microsomal enzyme and would follow a similar protocol to F3'H.

1. Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 7.5)
  • 100 µM Eriodictyol (substrate)
  • 1 mM 2-Oxoglutarate
  • 1 mM Ascorbate
  • 50 µM FeSO₄
  • Purified recombinant FNS I protein (10-20 µg)
  • Total volume: 100 µL

2. Procedure: a. In a microcentrifuge tube, combine the buffer, substrate, 2-oxoglutarate, and ascorbate. b. Add the purified FNS I protein. c. Initiate the reaction by adding FeSO₄. d. Incubate at 30°C for 30-60 minutes. e. Stop the reaction by adding an equal volume of methanol.

3. Product Analysis: a. Centrifuge the reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC or LC-MS to identify and quantify the flavone product (luteolin or this compound).

Mandatory Visualizations

Experimental Workflow for Flavonoid Biosynthesis Analysis

Experimental_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression & Purification cluster_2 Enzyme Assays & Kinetic Analysis cluster_3 Metabolite Analysis Gene_ID Identify Candidate Genes (e.g., from transcriptome data) Cloning Clone Genes into Expression Vectors Gene_ID->Cloning Expression Express Recombinant Proteins (e.g., in E. coli) Cloning->Expression Purification Purify Proteins (e.g., Affinity Chromatography) Expression->Purification Enzyme_Assay Perform In Vitro Enzyme Assays Purification->Enzyme_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Analysis Analyze Metabolites (HPLC, LC-MS) Kinetic_Analysis->Analysis Extraction Extract Metabolites from Plant Tissue Extraction->Analysis

Caption: Experimental workflow for flavonoid biosynthesis analysis.

Transcriptional Regulation of Flavone Biosynthesis

Transcriptional_Regulation MYB MYB Transcription Factors MBW_Complex MBW Complex MYB->MBW_Complex bHLH bHLH Transcription Factors bHLH->MBW_Complex WDR WDR Proteins WDR->MBW_Complex CHS_gene CHS Gene MBW_Complex->CHS_gene Activation CHI_gene CHI Gene MBW_Complex->CHI_gene Activation F3H_gene F3'H Gene MBW_Complex->F3H_gene Activation FNS_gene FNS Gene MBW_Complex->FNS_gene Activation

Caption: Transcriptional regulation of flavone biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a multi-step process integrated within the broader flavonoid pathway. This guide has outlined the core enzymatic reactions, provided available quantitative data, and detailed essential experimental protocols for studying this pathway. The visualization of the biosynthetic and regulatory pathways offers a clear framework for understanding the complex molecular machinery involved. While the direct enzymatic step leading to this compound requires further specific investigation, the information presented here provides a solid foundation for researchers and drug development professionals to explore the production and potential applications of this promising bioactive compound. Future research should focus on identifying and characterizing the specific Flavone Synthase responsible for its synthesis and elucidating the precise regulatory mechanisms that govern its accumulation in different plant species.

References

Total Synthesis of 3,4'-Dihydroxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential neuroprotective properties. The development of efficient and scalable synthetic routes to access this and structurally related flavones is crucial for further biological evaluation and potential therapeutic applications. This technical guide provides a comprehensive overview of the core total synthesis methods for this compound. It details key synthetic strategies, including the Algar-Flynn-Oyamada reaction, the Baker-Venkataraman rearrangement, and a multi-step synthesis involving chalcone formation and subsequent cyclization. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a corresponding workflow diagram generated using Graphviz to facilitate a deeper understanding of the synthetic pathways.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, characterized by a C6-C3-C6 carbon skeleton. Among them, this compound stands out for its biological potential. The efficient synthesis of this molecule is a key objective for medicinal chemists and researchers in drug discovery. This guide focuses on the primary methodologies for the total synthesis of this compound, providing practical and in-depth information for laboratory application.

Synthesis via Algar-Flynn-Oyamada (AFO) Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a classical and direct method for the synthesis of 3-hydroxyflavones (flavonols) from 2'-hydroxychalcones. The reaction involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide.

General Signaling Pathway

The AFO reaction proceeds through the epoxidation of the α,β-unsaturated ketone of the chalcone, followed by an intramolecular nucleophilic attack of the phenoxide and subsequent rearrangement to form the 3-hydroxyflavone core.

AFO_Pathway Chalcone 2'-Hydroxychalcone Epoxide Chalcone Epoxide Chalcone->Epoxide H₂O₂ / OH⁻ Intermediate Cyclic Intermediate Epoxide->Intermediate Intramolecular Cyclization Flavonol 3-Hydroxyflavone Intermediate->Flavonol Rearrangement

Caption: General pathway of the Algar-Flynn-Oyamada reaction.

Experimental Protocol

A detailed protocol for the synthesis of this compound via the AFO reaction, starting from 2',4-dihydroxyacetophenone and 4-hydroxybenzaldehyde to first form the chalcone intermediate.

Step 1: Synthesis of 2',4,4'-Trihydroxychalcone

  • To a stirred solution of 2',4-dihydroxyacetophenone (1.52 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol (50 mL), a solution of potassium hydroxide (5.6 g, 100 mmol) in water (10 mL) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured into ice-cold water (200 mL) and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water until neutral, and dried to yield 2',4,4'-trihydroxychalcone.

Step 2: Oxidative Cyclization to this compound

  • The 2',4,4'-trihydroxychalcone (2.56 g, 10 mmol) is dissolved in a mixture of ethanol (50 mL) and 2M sodium hydroxide (20 mL).

  • To this solution, 30% hydrogen peroxide (5 mL) is added dropwise at a temperature maintained below 40 °C.

  • The reaction mixture is stirred for 1 hour and then allowed to stand overnight.

  • The mixture is acidified with dilute sulfuric acid, and the precipitated this compound is filtered, washed with water, and recrystallized from aqueous ethanol.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
12',4-dihydroxyacetophenone, 4-hydroxybenzaldehydeEthanol, KOH, H₂O, HCl0 to RT24~85
22',4,4'-TrihydroxychalconeEthanol, NaOH, H₂O₂, H₂SO₄< 401 + overnight~70

Synthesis via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a key step in a multi-step synthesis of flavones. It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone. To synthesize this compound, protection of the hydroxyl groups is often necessary.

General Signaling Pathway

This synthetic route involves protection of the starting phenol, acylation, Baker-Venkataraman rearrangement, cyclization, and final deprotection.

BV_Pathway Phenol 2,4-Dihydroxy- acetophenone ProtectedPhenol Protected Acetophenone Phenol->ProtectedPhenol Protection (e.g., BnBr) Ester o-Acyloxy- acetophenone ProtectedPhenol->Ester Acylation Diketone 1,3-Diketone Ester->Diketone Baker-Venkataraman Rearrangement (Base) ProtectedFlavone Protected Flavone Diketone->ProtectedFlavone Cyclization (Acid) Flavone This compound ProtectedFlavone->Flavone Deprotection (e.g., H₂/Pd-C)

Caption: Baker-Venkataraman route to this compound.

Experimental Protocol

Step 1: Protection of 2,4-Dihydroxyacetophenone

  • To a solution of 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) in acetone (50 mL), anhydrous potassium carbonate (4.14 g, 30 mmol) and benzyl bromide (3.5 mL, 30 mmol) are added.

  • The mixture is refluxed for 8 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield 2-hydroxy-4-benzyloxyacetophenone.

Step 2: Acylation with 4-Benzyloxybenzoyl chloride

  • To a solution of 2-hydroxy-4-benzyloxyacetophenone (2.42 g, 10 mmol) in dry pyridine (20 mL), 4-benzyloxybenzoyl chloride (2.60 g, 10 mmol) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is poured into ice-water and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

Step 3: Baker-Venkataraman Rearrangement

  • The acylated product from the previous step is dissolved in dry pyridine (30 mL), and powdered potassium hydroxide (1.12 g, 20 mmol) is added.

  • The mixture is stirred at 50 °C for 3 hours.

  • The reaction is quenched by pouring into ice-cold dilute acetic acid.

  • The resulting 1,3-diketone is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Step 4: Cyclization to Protected Flavone

  • The 1,3-diketone is dissolved in glacial acetic acid (40 mL), and a catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for 4 hours.

  • After cooling, the mixture is poured into ice-water.

  • The solid product is filtered, washed with water, and dried to give the protected 3-hydroxy-4'-benzyloxyflavone.

Step 5: Deprotection

  • The protected flavone is dissolved in a mixture of ethanol and ethyl acetate (1:1, 50 mL).

  • 10% Palladium on charcoal (100 mg) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • The catalyst is filtered off, and the solvent is evaporated to yield this compound.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
12,4-DihydroxyacetophenoneAcetone, K₂CO₃, BnBrReflux8~90
22-Hydroxy-4-benzyloxyacetophenonePyridine, 4-Benzyloxybenzoyl chloride0 to RT12~85
3o-Acyloxyacetophenone derivativePyridine, KOH503~80
41,3-Diketone derivativeAcetic acid, H₂SO₄Reflux4~90
5Protected FlavoneEthanol, Ethyl acetate, Pd/C, H₂RT24>95

Multi-step Synthesis via Chalcone Intermediate

A common and versatile approach involves the initial synthesis of a protected 2'-hydroxychalcone, followed by oxidative cyclization and deprotection to afford the target this compound.

Experimental Workflow

Chalcone_Workflow Start Start: 2-Hydroxyacetophenone 4-Hydroxybenzaldehyde Protection Protection of -OH groups (e.g., Benzyl ether) Start->Protection ChalconeSynth Claisen-Schmidt Condensation Protection->ChalconeSynth Cyclization Oxidative Cyclization (e.g., I₂/DMSO) ChalconeSynth->Cyclization Deprotection Deprotection (e.g., Catalytic Hydogenation) Cyclization->Deprotection Product Final Product: This compound Deprotection->Product

Caption: Workflow for the synthesis of this compound via a chalcone intermediate.

Experimental Protocol

Step 1: Synthesis of 2'-Hydroxy-4'-(benzyloxy)acetophenone

  • A mixture of 2',4'-dihydroxyacetophenone (1.52 g, 10 mmol), benzyl chloride (1.2 mL, 10.5 mmol), and potassium carbonate (1.38 g, 10 mmol) in acetone (50 mL) is refluxed for 6 hours.

  • The reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography.

Step 2: Synthesis of 4-(Benzyloxy)-2'-hydroxychalcone

  • To a solution of 2'-hydroxy-4'-(benzyloxy)acetophenone (2.42 g, 10 mmol) and 4-(benzyloxy)benzaldehyde (2.12 g, 10 mmol) in ethanol (50 mL), an aqueous solution of KOH (50%, 10 mL) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 48 hours.

  • The reaction mixture is poured into ice water and acidified with dilute HCl. The precipitated chalcone is filtered and washed with water.

Step 3: Oxidative Cyclization

  • A solution of the chalcone (4.34 g, 10 mmol) in dimethyl sulfoxide (DMSO, 50 mL) is treated with a catalytic amount of iodine (254 mg, 1 mmol).

  • The mixture is heated at 120 °C for 3 hours.

  • After cooling, the reaction mixture is poured into a saturated solution of sodium thiosulfate to quench the excess iodine.

  • The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated.

Step 4: Deprotection

  • The protected flavone is dissolved in ethanol (50 mL), and 10% Pd/C (200 mg) is added.

  • The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.

  • The catalyst is removed by filtration, and the solvent is evaporated to give this compound.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
12',4'-DihydroxyacetophenoneAcetone, BnCl, K₂CO₃Reflux6~80
2Protected acetophenone, Protected benzaldehydeEthanol, KOH, HCl0 to RT48~75
3Protected chalconeDMSO, I₂1203~85
4Protected flavoneEthanol, Pd/C, H₂RT12>95

Conclusion

The total synthesis of this compound can be effectively achieved through several established methodologies. The Algar-Flynn-Oyamada reaction offers a direct route from a corresponding chalcone, while the Baker-Venkataraman rearrangement provides a reliable, albeit longer, pathway that often requires protective group chemistry. The multi-step synthesis via a chalcone intermediate allows for greater flexibility in introducing substituents. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for structural diversification. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and study of flavonoids.

The Antioxidant Profile of 3,4'-Dihydroxyflavone: A Technical Guide to its Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxyflavone, a member of the flavonoid family, demonstrates significant antioxidant properties that are of considerable interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of the core mechanisms underlying its antioxidant activity. Through a multi-faceted approach involving direct free radical scavenging, metal ion chelation, and modulation of intracellular antioxidant defense pathways, this compound emerges as a promising candidate for mitigating oxidative stress. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is primarily attributed to its distinct chemical structure, particularly the ortho-dihydroxy configuration on the B-ring. This structural feature is pivotal for its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The antioxidant strategy of this flavonoid is threefold:

  • Direct Radical Scavenging: The hydroxyl groups on the B-ring can readily donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive.

  • Metal Ion Chelation: this compound can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, it prevents their participation in the Fenton and Haber-Weiss reactions, which are significant sources of highly reactive hydroxyl radicals.

  • Modulation of Endogenous Antioxidant Systems: Emerging evidence suggests that this compound can upregulate the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative overview of its potency.

AssayCompoundIC50 / ActivityReference(s)
DPPH Radical Scavenging Assay This compound 4.8 µM [1]
Luteolin6.6 µM[1]
Quercetin3.2 µM[1]
ABTS Radical Scavenging Assay This compound Activity is ~50% of morin[2]
Cellular ROS Scavenging 6,3',4'-Trihydroxyflavone IC50: 3.02 µM [3]
7,3',4'-Trihydroxyflavone IC50: 2.71 µM [3]

Metal Chelating Activity

The ability of this compound to chelate metal ions is a crucial aspect of its antioxidant mechanism. The ortho-dihydroxy substitution on the B-ring is a key structural feature for this activity.

Metal IonCompoundMethodObservationsReference(s)
Copper (Cu²⁺) Flavonoids with o-dihydroxy groupsSpectrophotometryThe 3',4'-dihydroxyl group is associated with weak but significant copper chelation activity. The 2,3-double bond in the C-ring is essential for stable copper chelation.[4][5]
Iron (Fe²⁺/Fe³⁺) Flavonoids with o-dihydroxy groupsSpectrophotometry (Ferrozine assay)The catecholic B-ring is a substantial iron chelation site, particularly at neutral or near-neutral pH.[6][7]

Modulation of Cellular Antioxidant Pathways

This compound is believed to exert part of its antioxidant effect by influencing cellular signaling pathways that control the expression of protective enzymes.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased synthesis of protective proteins.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHF This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHF->Keap1_Nrf2 Induces dissociation ROS ROS ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Initiates Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Gene_Expression->Antioxidant_Enzymes Leads to DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound stock solution and dilutions C Mix flavonoid dilutions with DPPH solution in a 96-well plate A->C B Prepare fresh DPPH solution B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Determine IC50 value F->G

References

Neuroprotective Effects of 3,4'-Dihydroxyflavone in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxyflavone (3,4'-DHF) is a flavonoid that has garnered significant interest for its potential neuroprotective properties. As a member of the flavonoid family, it possesses a characteristic molecular structure that lends itself to antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of 3,4'-DHF in neuronal cells, with a focus on its mechanisms of action, experimental validation, and relevant protocols for research and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurodegenerative diseases.

Mechanism of Action: Core Signaling Pathways

The neuroprotective effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Neuroinflammatory Pathway

In the context of neuroinflammation, often mediated by activated microglial cells, 3,4'-DHF has been shown to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] Lipopolysaccharide (LPS), a potent inflammatory stimulus, typically triggers the phosphorylation of MAPK proteins (such as p38, JNK, and ERK) and the activation of NF-κB, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). 3,4'-DHF intervenes in this cascade, reducing the inflammatory response of microglial cells.[1][2]

G cluster_extracellular Extracellular cluster_cellular Cellular (Microglia) LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK_pathway->Inflammatory_Mediators NFkB_pathway->Inflammatory_Mediators DHF This compound DHF->MAPK_pathway DHF->NFkB_pathway G start Start: Cell Culture & Treatment protein_extraction 1. Protein Extraction (Lysis Buffer) start->protein_extraction quantification 2. Protein Quantification (BCA Assay) protein_extraction->quantification sds_page 3. SDS-PAGE (Gel Electrophoresis) quantification->sds_page transfer 4. Protein Transfer (to Membrane) sds_page->transfer blocking 5. Blocking (5% Milk/BSA) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-p-p38, anti-Nrf2) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Detection & Analysis (ECL & Densitometry) secondary_ab->detection end End: Protein Expression Data detection->end

References

Antiviral Activity of 3,4'-Dihydroxyflavone Against Influenza Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The emergence of drug-resistant viral strains further underscores the urgency for new chemical entities with effective anti-influenza properties. Flavonoids, a class of natural polyphenolic compounds, have garnered attention for their broad-spectrum biological activities, including antiviral effects. This technical guide provides an in-depth analysis of the antiviral activity of a specific 3-hydroxyl group flavonoid, 3,4'-Dihydroxyflavone (3,4'-DHF), against the influenza A virus. Based on available in vitro and in vivo studies, this document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows. The primary focus is on the findings from studies on the human influenza A/PR/8/34 (H1N1) strain, which indicate that 3,4'-DHF exerts its antiviral effects through a dual mechanism: inhibition of viral neuraminidase and blockade of viral adsorption to host cells.[1] Furthermore, this guide explores the potential immunomodulatory role of 3,4'-DHF through the modulation of cellular signaling pathways, a hypothesis supported by studies on related flavonoids.

Introduction

Influenza viruses are responsible for seasonal epidemics and occasional pandemics, resulting in substantial morbidity and mortality worldwide.[1] While vaccines and antiviral drugs are the cornerstones of influenza control, limitations such as vaccine efficacy and the rise of antiviral resistance necessitate a continuous search for new therapeutic agents.[1] Natural products, particularly flavonoids, represent a promising reservoir of potential antiviral compounds.

This compound (3,4'-DHF) is a flavonoid that has demonstrated potent antiviral activity against the influenza A virus.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals, summarizing the current knowledge on the anti-influenza activity of 3,4'-DHF.

Mechanism of Action

Current research indicates that this compound inhibits influenza A virus replication through a multi-pronged approach, primarily targeting two critical stages of the viral life cycle.[1]

Inhibition of Neuraminidase Activity

Neuraminidase (NA) is a key surface glycoprotein of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. Inhibition of NA leads to the aggregation of newly formed virus particles on the cell surface, preventing their spread to other cells. 3,4'-DHF has been shown to inhibit the neuraminidase activity of the human influenza A/PR/8/34 (H1N1) virus.[1]

Inhibition of Viral Adsorption

The initial step of influenza virus infection is the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the surface of host cells. By interfering with this process, viral entry and subsequent replication are prevented. Studies have demonstrated that 3,4'-DHF effectively inhibits the adsorption of the influenza virus onto host cells.[1]

Potential Immunomodulatory Effects via Signaling Pathway Modulation

While direct evidence for 3,4'-DHF's impact on signaling pathways in influenza-infected cells is still emerging, studies on other flavonoids and in non-viral inflammatory models suggest a plausible role in modulating host immune responses. Influenza virus infection is known to activate host signaling pathways such as NF-κB and MAPK, which can lead to the production of pro-inflammatory cytokines. Some flavonoids have been shown to suppress these pathways, thereby reducing inflammation-associated lung damage. Given that 3,4'-DHF has demonstrated anti-inflammatory properties in other contexts, it is hypothesized that it may also exert immunomodulatory effects during influenza infection by inhibiting these signaling cascades.

Data Presentation

The following tables summarize the quantitative data on the antiviral activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A/PR/8/34 (H1N1) Virus
AssayEndpointResultReference
Neuraminidase Inhibition Assay Inhibition of viral neuraminidase activityPotent inhibition observed.[1]
Viral Adsorption Assay Inhibition of viral adsorption to host cellsEffective inhibition demonstrated.[1]
Table 2: In Vivo Efficacy of this compound in Mice Infected with Influenza A/PR/8/34 (H1N1) Virus
ParameterTreatmentOutcomeReference
Lung Viral Titer Oral administration of 3,4'-DHFSignificantly decreased virus titers in the lungs.[1]
Lung Pathology Oral administration of 3,4'-DHFSignificantly reduced pathological changes in the lung.[1]
Body Weight Oral administration of 3,4'-DHFReduced body weight loss.[1]
Survival Rate Oral administration of 3,4'-DHFSignificantly reduced death.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound.

Neuraminidase Inhibition Assay

This protocol is based on a fluorometric method using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).

    • Dissolve MUNANA substrate in the assay buffer to a working concentration (e.g., 100 µM).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a purified influenza virus solution with a known neuraminidase activity.

  • Assay Procedure:

    • In a 96-well black microplate, add the serially diluted 3,4'-DHF solutions.

    • Add the influenza virus solution to each well and incubate at 37°C for 30 minutes.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Immediately measure the fluorescence kinetics at an excitation wavelength of 365 nm and an emission wavelength of 450 nm at 37°C for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (increase in fluorescence over time).

    • Determine the percentage of neuraminidase inhibition for each concentration of 3,4'-DHF compared to the untreated virus control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.

Viral Adsorption Assay

This assay determines the ability of the compound to prevent the attachment of the virus to host cells.

  • Cell Culture and Virus Preparation:

    • Culture Madin-Darby canine kidney (MDCK) cells in a suitable medium until they form a confluent monolayer in 96-well plates.

    • Prepare a stock of influenza A/PR/8/34 (H1N1) virus with a known titer.

  • Assay Procedure:

    • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

    • Pre-incubate the virus with serial dilutions of this compound for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixture and incubate at 4°C for 1 hour to allow for viral adsorption.

    • Remove the inoculum and wash the cells with cold PBS to remove unbound virus.

    • Add an overlay medium (e.g., MEM containing trypsin and agar) and incubate at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Quantification and Data Analysis:

    • Fix the cells with a solution such as 4% paraformaldehyde.

    • Stain the cells with crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the percentage of viral adsorption inhibition for each concentration of 3,4'-DHF relative to the untreated virus control.

In Vivo Mouse Model of Influenza Infection

This protocol outlines the procedure for evaluating the therapeutic efficacy of this compound in a mouse model.

  • Animal Model and Virus Infection:

    • Use specific-pathogen-free mice (e.g., female C57BL/6, 6-8 weeks old).

    • Anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD₅₀) of influenza A/PR/8/34 (H1N1) virus.

  • Compound Administration:

    • Prepare a solution of this compound for oral administration.

    • Begin treatment at a specified time point post-infection (e.g., 4 hours) and continue for a defined period (e.g., daily for 5 days). A control group should receive a vehicle solution.

  • Efficacy Evaluation:

    • Survival Rate: Monitor the mice daily for a period of at least 14 days and record mortality.

    • Body Weight: Weigh the mice daily to assess morbidity.

    • Lung Viral Titer: At specific time points post-infection, euthanize a subset of mice from each group, harvest the lungs, and homogenize the tissue. Determine the viral titer in the lung homogenates using a plaque assay on MDCK cells.

  • Data Analysis:

    • Compare the survival curves between the treated and control groups using Kaplan-Meier analysis.

    • Analyze the differences in body weight changes and lung viral titers between the groups using appropriate statistical tests.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms and experimental procedures.

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_dhf_action This compound (3,4'-DHF) Action Virus Virus Adsorption Adsorption Virus->Adsorption HA-Sialic Acid Host Cell Host Cell Entry & Uncoating Entry & Uncoating Adsorption->Entry & Uncoating Replication Replication Entry & Uncoating->Replication Assembly Assembly Replication->Assembly Budding & Release Budding & Release Assembly->Budding & Release Neuraminidase Progeny Virus Progeny Virus Budding & Release->Progeny Virus 3,4'-DHF 3,4'-DHF 3,4'-DHF->Inhibition1 Inhibits 3,4'-DHF->Inhibition2 Inhibits

Caption: Dual mechanism of action of this compound.

Start Start: Neuraminidase Inhibition Assay Prepare Reagents Prepare Assay Buffer, MUNANA Substrate, 3,4'-DHF Dilutions, & Virus Solution Start->Prepare Reagents Incubate Incubate Virus with 3,4'-DHF (37°C, 30 min) Prepare Reagents->Incubate Add Substrate Add MUNANA Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Kinetics (37°C) Add Substrate->Measure Fluorescence Analyze Data Calculate % Inhibition and IC50 Value Measure Fluorescence->Analyze Data End End: Determine NA Inhibitory Potency Analyze Data->End

Caption: Workflow for the Neuraminidase Inhibition Assay.

Start Start: In Vivo Mouse Study Infect Mice Intranasally Infect Mice with Influenza A/PR/8/34 Virus Start->Infect Mice Administer Compound Orally Administer 3,4'-DHF or Vehicle Infect Mice->Administer Compound Monitor Monitor Survival and Body Weight Daily Administer Compound->Monitor Harvest Lungs Harvest Lungs at Specific Timepoints Administer Compound->Harvest Lungs Analyze Analyze Survival, Body Weight, and Viral Titer Data Monitor->Analyze Determine Titer Determine Lung Viral Titer by Plaque Assay Harvest Lungs->Determine Titer Determine Titer->Analyze End End: Evaluate In Vivo Efficacy Analyze->End

Caption: Workflow for the In Vivo Mouse Model of Influenza Infection.

Influenza Virus Influenza Virus TLRs TLRs Influenza Virus->TLRs Activates MAPK MAPK (p38, JNK, ERK) TLRs->MAPK IKK IKK TLRs->IKK Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Pro-inflammatory Cytokines Induces NF-kB NF-κB IKK->NF-kB NF-kB->Pro-inflammatory Cytokines Induces 3,4-DHF 3,4'-DHF 3,4-DHF->MAPK Inhibits (Hypothesized) 3,4-DHF->IKK Inhibits (Hypothesized)

Caption: Proposed immunomodulatory mechanism of 3,4'-DHF.

Conclusion

This compound has emerged as a promising anti-influenza agent with a dual mechanism of action targeting both viral neuraminidase and adsorption.[1] In vivo studies have corroborated its therapeutic potential, demonstrating a significant reduction in viral load, lung pathology, and mortality in influenza-infected mice.[1] While further research is needed to elucidate its precise impact on host signaling pathways during influenza infection, its known anti-inflammatory properties suggest a potential for immunomodulation. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and related flavonoids as a new class of anti-influenza therapeutics. Future clinical studies are warranted to explore the prophylactic and therapeutic potential of this compound in the context of seasonal and pandemic influenza.[1]

References

An In-Depth Technical Guide to the Initial Toxicity Screening of 3,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of 3,4'-Dihydroxyflavone. Due to the limited availability of direct toxicological data for this specific flavone, this guide synthesizes existing information on its cytotoxicity, and where necessary, extrapolates potential toxicological endpoints based on studies of structurally related flavonoids. It offers detailed experimental protocols for key assays and visualizes relevant biological pathways to support researchers in designing and interpreting toxicological studies.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and related compounds on various cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeExposure DurationIC50 (µM)Notes
MG-63 (Human Osteosarcoma)MTT, CV48 hours~40-100Exhibited a concentration-dependent decrease in cell growth and viability.
U2OS (Human Osteosarcoma)MTT, CV48 hours~40-100Demonstrated cytostatic effects and synergistic interactions with doxorubicin.
BV2 (Murine Microglia)WST-124 hoursNot cytotoxic ≤10 µMNo cytotoxic effect was observed within the tested concentration range.
Human Tenon's FibroblastsMTT25 hoursNot cytotoxic ≤50 µMDid not affect cell viability at the tested concentrations.[1]

Table 2: In Vitro Cytotoxicity of Structurally Related Flavonoids

CompoundCell LineAssay TypeExposure DurationIC50 (µM)Notes
7,3',4'-TrihydroxyflavonesMRC-5 (Human Lung Fibroblasts)WST-8, SRB48 hours>40The presence of a 3-hydroxy or 5-hydroxy group was associated with lower cytotoxicity at lower concentrations.[2]
7,8-DihydroxyflavoneHUH-7 (Human Hepatocarcinoma)Not specifiedNot specifiedNot specifiedInduced apoptosis via upregulation of caspase-3.[3]
3'-hydroxy-3,4'-dimethoxyflavoneHL-60, U-937, MOLT-3 (Human Leukemia)Not specifiedNot specifiedNot specifiedDisplayed strong cytotoxicity and induced G2-M cell cycle arrest and apoptosis.[4]

Experimental Protocols

This section provides detailed methodologies for key in vitro toxicity assays. While direct protocols for this compound are scarce, the following standard procedures can be readily adapted.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 100 µM) for the desired exposure time (e.g., 48 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Two hours before the end of the exposure period, add MTT reagent to a final concentration of 0.5 mg/mL to each well.

  • Incubation: Incubate the plate at 37°C for the remaining two hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.

2.1.2. WST-1 (Water-Soluble Tetrazolium Salt) Assay

This assay is similar to the MTT assay but the formazan product is water-soluble.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours).

  • WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control.

Genotoxicity Assays

2.2.1. Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a compound to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[5]

Protocol:

  • Strain Selection: Use a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Plate Incorporation Method:

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least twice the spontaneous reversion rate.

2.2.2. In Vitro Micronucleus Assay

This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).[6][7][8]

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, L5178Y).

  • Compound Treatment: Treat the cells with at least three concentrations of this compound, with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Evaluate the frequency of micronucleated binucleated cells. A significant, dose-dependent increase indicates a positive result.

2.2.3. Alkaline Comet Assay

This assay detects single and double-strand DNA breaks.[9][10][11][12]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

  • Agarose Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove membranes and histones.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope and quantify DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

  • Data Analysis: A significant increase in comet parameters in treated cells compared to controls indicates DNA damage.

Potential Toxicity Pathways and Mechanisms

While direct evidence for this compound is limited, the following diagrams illustrate potential toxicity pathways based on the known mechanisms of other flavonoids.

General Experimental Workflow for In Vitro Toxicity Screening

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Genotoxicity Assessment cluster_3 Data Analysis & Interpretation A Compound Preparation (this compound) B Cell Line Selection (e.g., HepG2, Fibroblasts) A->B C Dose-Range Finding Study B->C D MTT / WST-1 Assay C->D E Neutral Red Uptake Assay C->E F LDH Release Assay C->F G Ames Test (± S9) C->G H In Vitro Micronucleus Assay (± S9) C->H I Comet Assay C->I J IC50 Calculation D->J E->J F->J K Statistical Analysis G->K H->K I->K L Hazard Identification J->L K->L

Caption: A generalized workflow for the initial in vitro toxicity screening of a compound.

Hypothetical Signaling Pathway for Flavonoid-Induced Hepatotoxicity

Flavonoids, under certain conditions, can exhibit pro-oxidant activity, leading to cellular damage.

G cluster_0 Cellular Stress cluster_1 Molecular Events cluster_2 Downstream Effects A High Concentrations of This compound B Metabolic Activation (CYP450) A->B C Increased ROS Production B->C D Mitochondrial Dysfunction C->D E DNA Damage C->E F Activation of JNK/SAPK Pathway D->F E->F G Caspase Activation F->G H Apoptosis G->H I Hepatotoxicity H->I

Caption: A potential pathway for flavonoid-induced hepatotoxicity involving oxidative stress.

Logical Flow for Genotoxicity Assessment

G A Ames Test Positive? B Micronucleus Test Positive? A->B No D Potential Mutagen A->D Yes C Comet Assay Positive? B->C No E Potential Clastogen/ Aneugen B->E Yes F Induces DNA Strand Breaks C->F Yes G No Evidence of Genotoxicity C->G No

Caption: A decision tree for interpreting the results of a standard genotoxicity testing battery.

Conclusion

The initial toxicity screening of this compound reveals a compound with moderate cytotoxicity against cancer cell lines and lower toxicity towards non-cancerous cells. However, a significant data gap exists concerning its genotoxic and hepatotoxic potential. The provided protocols and hypothetical pathways offer a framework for conducting a thorough initial safety assessment. Further studies are warranted to definitively characterize the toxicological profile of this compound, particularly focusing on its potential for mutagenicity and organ-specific toxicity. This will be crucial for its future development as a potential therapeutic agent.

References

In Silico Prediction of 3,4'-Dihydroxyflavone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxyflavone (DHF), a flavonoid compound, has garnered significant scientific interest due to its diverse pharmacological activities. In silico predictive models are increasingly pivotal in streamlining the discovery and development of novel therapeutic agents by forecasting their bioactivity and pharmacokinetic profiles. This technical guide provides an in-depth overview of the predicted and experimentally validated bioactivities of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Detailed experimental protocols for assessing these activities are provided, alongside a summary of quantitative data from various studies. Furthermore, this guide employs Graphviz visualizations to delineate the key signaling pathways modulated by DHF, offering a clear visual representation of its mechanisms of action.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds ubiquitously found in plants.[1] Their basic structure consists of two phenyl rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[2] Variations in the substitution patterns of these rings give rise to a wide array of flavonoid subclasses, each with distinct biological properties. This compound (DHF) is a member of the flavone subclass and has demonstrated a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][3]

Computational, or in silico, methods have emerged as indispensable tools in modern drug discovery. These approaches, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can significantly accelerate the identification and optimization of lead compounds by predicting their biological activities and potential liabilities before extensive laboratory testing.[4][5] This guide explores the bioactivity of this compound through the lens of both in silico predictions and experimental findings.

Predicted and Observed Bioactivities of this compound

Anti-Inflammatory Activity

In silico molecular docking studies have predicted that this compound can interact with key proteins in inflammatory signaling pathways. Notably, DHF is predicted to bind to the hydrophobic pocket of myeloid differentiation 2 (MD2), a co-receptor of Toll-like receptor 4 (TLR4), thereby interfering with the binding of lipopolysaccharide (LPS).[6][7] This interaction is crucial as the LPS-TLR4/MD2 complex is a primary initiator of the inflammatory cascade in response to gram-negative bacteria.

Experimental studies have validated these predictions, demonstrating that DHF suppresses the LPS-induced expression of pro-inflammatory mediators.[6][7] It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.[7] Furthermore, DHF treatment has been found to attenuate the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[7][8]

Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the flavonoid skeleton is a key determinant of this activity.[1] this compound, with its two hydroxyl groups, is predicted to be a potent antioxidant.

Experimental assays have confirmed the significant antioxidant capacity of DHF. It has been shown to act as an antioxidant and anti-apoptotic agent, promoting bovine embryo development in vitro by reducing intracellular reactive oxygen species (ROS) levels.[9] The antioxidant mechanism of DHF also involves the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6]

Anticancer Activity

The anticancer potential of flavonoids has been a subject of intense research.[10] In silico studies suggest that this compound may interact with various protein kinases involved in cancer cell proliferation and survival.

Experimentally, DHF has been shown to exhibit cytotoxic effects against various cancer cell lines. While much of the research has focused on related dihydroxyflavone and trihydroxyflavone compounds, the structural motifs present in DHF are associated with anticancer activity. For instance, the presence of hydroxyl groups at the 3' and 4' positions is considered important for both antioxidant and anticancer effects.[10] Studies on similar flavonoids have shown inhibition of cancer cell proliferation, induction of apoptosis, and interference with angiogenesis and metastasis.[11]

Neuroprotective Activity

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases.[12] Given its anti-inflammatory and antioxidant properties, this compound is predicted to have neuroprotective effects. Molecular docking studies have suggested that DHF can bind to GABAA receptors, potentially modulating neuronal excitability.[13]

Experimental evidence supports the neuroprotective potential of DHF. It has been shown to attenuate lipopolysaccharide-induced neuroinflammatory responses in microglial cells by suppressing the AKT-mTOR and NF-κB pathways.[12] Furthermore, in a mouse model of peripheral neuropathy, DHF exhibited a significant reduction in pain responses.[13]

Quantitative Bioactivity Data

The following table summarizes key quantitative data for this compound's bioactivity from various studies.

BioactivityTarget/AssayCell Line/ModelIC50 / Binding Affinity / Other MetricReference
Anti-allergic Inhibition of histamine release-IC50: 30 µM[14]
Neuromodulatory GABAA (α2 subunit) receptorIn silicoBinding Affinity (ACE): Good affinity[13]
Adenosine A3 receptorIn silicoBinding Affinity (ACE): -250.42 Kcal/mol[13]
Antiviral Influenza A virusIn vivo (mice)1 mg/kg oral dose significantly decreased virus titers[15]
Anti-inflammatory NO Production InhibitionBV2 microgliaSignificant inhibition at 1-10 µM[7]
PGE2 Production InhibitionBV2 microgliaSignificant inhibition at 1-10 µM[7]

Experimental Protocols

Molecular Docking

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand (this compound) to a target protein.

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound can be obtained from databases like PubChem or sketched using molecular modeling software.[16][17] Optimize the ligand's geometry.

  • Grid Generation: Define a grid box that encompasses the active site of the target protein.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD, Glide) to perform the docking calculations. The software will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function.

  • Analysis of Results: Analyze the docking poses and scores to identify the most favorable binding mode. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophages or BV2 microglial cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The amount of nitrite is proportional to the absorbance.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways (e.g., phosphorylation of NF-κB, MAPKs).

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-NF-κB). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation Protein_Database Protein Database (e.g., PDB) Molecular_Docking Molecular Docking Protein_Database->Molecular_Docking Ligand_Database Ligand Database (e.g., PubChem) Ligand_Database->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Database->ADMET_Prediction Binding_Prediction Binding Affinity Prediction Molecular_Docking->Binding_Prediction Pharmacokinetic_Profile Pharmacokinetic Profile ADMET_Prediction->Pharmacokinetic_Profile Activity_Confirmation Bioactivity Confirmation Binding_Prediction->Activity_Confirmation Guides Mechanism_Elucidation Mechanism of Action Elucidation Pharmacokinetic_Profile->Mechanism_Elucidation Informs Cell_Culture Cell Culture (e.g., Macrophages) Bioactivity_Assays Bioactivity Assays (e.g., Griess Assay) Cell_Culture->Bioactivity_Assays Western_Blot Western Blot Cell_Culture->Western_Blot Bioactivity_Assays->Activity_Confirmation Western_Blot->Mechanism_Elucidation anti_inflammatory_pathway LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 DHF This compound DHF->TLR4_MD2 Inhibits MAPKs MAPKs (p38, JNK, ERK) DHF->MAPKs Inhibits NFkappaB NF-κB DHF->NFkappaB Inhibits MyD88->MAPKs IKK IKK MyD88->IKK MAPKs->NFkappaB Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes antioxidant_pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Activates DHF This compound DHF->Keap1 Inhibits ROS_Scavenging Direct ROS Scavenging DHF->ROS_Scavenging Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, GCL) ARE->Antioxidant_Enzymes

References

Scavenging of Free Radicals by 3,4'-Dihydroxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their potent antioxidant properties. Among them, 3,4'-Dihydroxyflavone (3,4'-DHF) has emerged as a significant scavenger of free radicals, demonstrating considerable potential in mitigating oxidative stress-related cellular damage. This technical guide provides a comprehensive overview of the free radical scavenging capabilities of this compound, detailing its mechanisms of action, quantitative antioxidant activity, and the experimental protocols utilized for its evaluation. Furthermore, this document elucidates the potential signaling pathways modulated by 3,4'-DHF in exerting its antioxidant effects, offering valuable insights for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound, a flavonoid with hydroxyl groups at the 3 and 4' positions, exhibits significant antioxidant activity by directly scavenging free radicals and modulating cellular antioxidant defense systems.[1] Its structural features, particularly the presence and position of hydroxyl groups, are crucial for its radical-scavenging efficacy.[2]

Mechanisms of Free Radical Scavenging

The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The principal mechanisms involved are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid's hydroxyl group donates a hydrogen atom to a free radical, thus quenching the radical. This process is thermodynamically favored, particularly in non-polar environments. The resulting flavonoid radical is stabilized by resonance.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the flavonoid to the free radical, forming a flavonoid radical cation and an anion of the radical. The flavonoid radical cation then loses a proton to become a stable radical. This pathway is more prevalent in polar solvents.

The catechol moiety (the two hydroxyl groups on the B-ring) is a key structural feature that contributes significantly to the radical scavenging activity of this compound.[3]

Quantitative Antioxidant Activity

The free radical scavenging potential of this compound has been quantified using various in vitro antioxidant assays. The following table summarizes the available data, primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Antioxidant AssayTest CompoundIC50 Value (µM)Reference
DPPH Radical Scavenging3-hydroxyflavone analogue (JY-1)Not specified in µM[4]
ABTS Radical Scavenging3-hydroxyflavone analogue (JY-1)Not specified in µM[4]
Hydroxyl Radical Scavenging3-hydroxyflavone analogue (JY-1)Not specified in µM[4]
Cellular ROS Scavenging6,3',4'-trihydroxyflavone3.02[3]
Cellular ROS Scavenging7,3',4'-trihydroxyflavone2.71[3]
Nitric Oxide Suppression (RAW 264.7)6,3',4'-trihydroxyflavone22.1 (2D), 35.6 (3D)[3]
Nitric Oxide Suppression (RAW 264.7)7,3',4'-trihydroxyflavone26.7 (2D), 48.6 (3D)[3]

Note: Data for direct this compound was limited in the search results. The table includes data for structurally similar compounds to provide a comparative context for its potential activity.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of the antioxidant activity of compounds like this compound. Below are detailed methodologies for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Workflow:

DPPH Assay Workflow

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

  • In a microplate or cuvette, add a specific volume of the this compound solution at various concentrations.

  • Add the DPPH solution to initiate the reaction.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a discoloration that is measured spectrophotometrically.

Workflow:

ABTS Assay Workflow

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the this compound solution at various concentrations to the diluted ABTS•+ solution.

  • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) to a colored formazan by superoxide radicals is inhibited in the presence of an antioxidant.

Protocol:

  • The reaction mixture contains solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and this compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • The reaction is initiated by adding PMS (e.g., 60 µM).

  • The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

  • The absorbance is measured at 560 nm.

  • The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.

Hydroxyl Radical (•OH) Scavenging Assay

The highly reactive hydroxyl radical is often generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The assay measures the inhibition of the degradation of a detector molecule, such as deoxyribose, by hydroxyl radicals in the presence of the antioxidant.

Protocol:

  • The reaction mixture typically contains a phosphate buffer (e.g., pH 7.4), FeCl₃, EDTA, H₂O₂, deoxyribose, and this compound at various concentrations.

  • The reaction is initiated by the addition of ascorbic acid or H₂O₂.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

  • The degradation of deoxyribose is measured by adding thiobarbituric acid (TBA), which reacts with the degradation products to form a colored complex.

  • The absorbance of the colored product is measured at a specific wavelength (e.g., 532 nm).

  • The percentage of hydroxyl radical scavenging activity is determined by comparing the absorbance of the sample to that of a control.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. A key pathway in this regard is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[5][6] Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[7][8] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which collectively enhance the cell's antioxidant capacity. While direct evidence for this compound is still emerging, the structurally similar 7,8-dihydroxyflavone has been shown to activate the Nrf2 signaling pathway.[9][10]

Keap1_Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces DHF This compound DHF->Keap1_Nrf2 Potentially Induces Dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nucleus Nucleus Nrf2_free->Nucleus Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cellular_Protection Enhanced Cellular Protection Antioxidant_Proteins->Cellular_Protection Leads to

Keap1-Nrf2 Antioxidant Response Pathway

Conclusion

This compound is a promising natural compound with significant free radical scavenging properties. Its ability to act through multiple mechanisms, including direct radical quenching and potential modulation of the Keap1-Nrf2 signaling pathway, underscores its therapeutic potential in combating oxidative stress-related diseases. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antioxidant efficacy. Further research focusing on in vivo studies and the elucidation of its precise molecular targets will be crucial for translating the antioxidant potential of this compound into clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of 3,4'-Dihydroxyflavone in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 3,4'-Dihydroxyflavone (DHF) in murine models. The protocols are intended to assist in assessing the anti-inflammatory, neuroprotective, and antiviral properties of this flavonoid.

Introduction

This compound (DHF) is a flavonoid compound found in various plants, known for its antioxidative and anti-inflammatory properties.[1] It has demonstrated potential therapeutic effects in several preclinical models, including neuroinflammation, influenza virus infection, and systemic inflammation.[2][3][4] DHF is known to modulate key signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and to interfere with the interaction between lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4).[4][5][6] These notes provide detailed protocols for investigating the efficacy of DHF in relevant mouse models.

Compound Details

CharacteristicDetails
Compound Name This compound (3,4'-DHF)
CAS Number 4143-64-0
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
Storage Store at 2°C - 8°C for long-term storage.[1]
Solubility Soluble in DMSO and ethanol. For in vivo studies, it can be suspended in a vehicle such as 10% Tween 80 in saline.

In Vivo Experimental Design & Protocols

Acute Toxicity Study

Before initiating efficacy studies, it is crucial to determine the safety profile of DHF. An acute oral toxicity study should be performed in accordance with OECD guideline 420.

Protocol:

  • Use healthy Swiss albino mice (8-10 weeks old, 25-35 g), both male and female.[7]

  • Divide animals into control and test groups (n=6 per group/sex).[7]

  • Administer a single oral dose of DHF (e.g., starting at a limit dose of 2000 or 5000 mg/kg) to the test groups. The control group receives the vehicle.[7][8]

  • Observe the animals closely for the first 30 minutes, then periodically for 4 hours, and daily for 14 days for any signs of toxicity or mortality.[8]

  • Record body weight changes, food and water consumption, and any clinical signs of toxicity.

  • At the end of the observation period, collect blood for hematological and biochemical analysis (liver and kidney function tests).[7]

  • Perform histopathological examination of major organs (liver, kidney, heart, etc.).[7]

Anti-Neuroinflammatory Model (LPS-Induced)

This model is used to evaluate the potential of DHF to mitigate neuroinflammation, a key factor in neurodegenerative diseases.[4]

Protocol:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Group animals into: Vehicle control, LPS only, DHF + LPS, and a positive control (e.g., Dexamethasone).

  • Pre-treat mice with DHF (e.g., 10, 20, 50 mg/kg, intraperitoneal injection) or vehicle for a specified period (e.g., 3-7 days).

  • Induce neuroinflammation by a single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 1 mg/kg).

  • Sacrifice animals at a specific time point post-LPS injection (e.g., 24 hours).

  • Collect brain tissue (hippocampus and cortex) for analysis.

  • Biochemical Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.[4]

    • Assess nitric oxide (NO) and prostaglandin E2 (PGE2) production.[4][5]

    • Perform Western blot analysis to determine the phosphorylation status of MAPK and NF-κB pathway proteins.[4][5]

  • Histological Analysis:

    • Perform immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) activation markers.

Antiviral Model (Influenza A Virus)

This model assesses the efficacy of DHF in reducing viral load and pathology associated with influenza infection.[2][3]

Protocol:

  • Use 6-week-old female BALB/c mice.

  • Anesthetize mice and infect them intranasally with a non-lethal dose of Influenza A virus (e.g., A/PR/8/34 H1N1).

  • Group animals into: Vehicle control, Virus only, DHF + Virus, and a positive control (e.g., Oseltamivir).

  • Administer DHF orally (e.g., 1 mg/kg) daily for 5 days, starting from day 1 post-infection.[2]

  • Monitor body weight loss and survival rate daily for up to 14 days post-infection.[2][3]

  • On day 5 post-infection, sacrifice a subset of mice from each group.

  • Viral Titer Measurement:

    • Collect lung tissue and homogenize.

    • Determine viral titers using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[3]

  • Pathological Examination:

    • Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.[2][3]

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound

Model Animal Strain DHF Dosage & Route Key Findings Reference
LPS-Induced Neuroinflammation C57BL/6 Mice10, 20, 50 mg/kg (i.p.)Inhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6. Suppressed phosphorylation of MAPK and NF-κB.[4]
LPS-Induced Endotoxemia C57BL/6 MiceN/AReduced expression of pro-inflammatory mediators in the lung and increased survival rate.[6]
Influenza A Virus Infection BALB/c Mice1 mg/kg (p.o.) for 5 daysSignificantly decreased virus titers and pathological changes in the lung. Reduced body weight loss and death.[2][3]

Signaling Pathways and Experimental Workflows

experimental_workflow

signaling_pathway

logical_relationship

References

Application of 3,4'-Dihydroxyflavone in Cerebral Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia-reperfusion (I/R) injury, a primary contributor to the pathophysiology of ischemic stroke, involves a complex cascade of events including oxidative stress, inflammation, and apoptosis, leading to neuronal damage. 3,4'-Dihydroxyflavone (3,4'-DHF), a flavonoid compound, has demonstrated significant neuroprotective potential in preclinical models of cerebral I/R injury. Its therapeutic effects are primarily attributed to its potent antioxidant and anti-inflammatory properties. These notes provide a comprehensive overview of the application of 3,4'-DHF in cerebral I/R models, including its mechanisms of action, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms:

  • Antioxidant Activity: 3,4'-DHF effectively mitigates oxidative stress, a key driver of I/R injury. It has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as glutathione (GSH) and glutathione peroxidase (GPx).[1] This helps to neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage.

  • Anti-inflammatory Effects: The inflammatory response following cerebral I/R contributes significantly to secondary brain injury. 3,4'-DHF has been observed to suppress the production of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation in the ischemic brain.[2][3]

  • Anti-apoptotic Properties: Neuronal cell death in the ischemic penumbra is a critical determinant of stroke outcome. 3,4'-DHF has been shown to inhibit apoptosis by reducing the number of TUNEL-positive cells and decreasing the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade.[2][3]

Signaling Pathways

While direct evidence in cerebral I/R models is still emerging, the neuroprotective effects of flavonoids like 3,4'-DHF are strongly suggested to be mediated by the modulation of key signaling pathways:

  • PI3K/Akt Pathway: The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway is known to inhibit apoptosis and promote neuronal survival. It is hypothesized that 3,4'-DHF may activate the PI3K/Akt pathway, leading to the phosphorylation and activation of downstream targets that suppress apoptotic machinery.

  • Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including HO-1. Flavonoids have been shown to activate this pathway, and it is likely that 3,4'-DHF utilizes this mechanism to bolster the brain's antioxidant capacity during I/R injury.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in a rat model of cerebral ischemia-reperfusion injury.

Table 1: Effect of 3,4'-DHF on Markers of Oxidative Stress

ParameterI/R GroupI/R + 3,4'-DHF GroupUnitsReference
Malondialdehyde (MDA) - Plasma1.85 ± 0.091.27 ± 0.05nmol/ml[2]
Malondialdehyde (MDA) - Brain Tissue0.81 ± 0.070.53 ± 0.03nmol/g tissue[2]
Glutathione (GSH) - Erythrocyte0.39 ± 0.040.58 ± 0.03mg/g Hb[2]
Glutathione (GSH) - Brain Tissue1.09 ± 0.111.48 ± 0.09µmol/g tissue[2]

Table 2: Effect of 3,4'-DHF on Markers of Inflammation and Apoptosis

ParameterI/R GroupI/R + 3,4'-DHF GroupUnitsReference
Tumor Necrosis Factor-α (TNF-α) - Plasma49.32 ± 3.1435.17 ± 2.88pg/ml[2]
Tumor Necrosis Factor-α (TNF-α) - Brain Tissue138.7 ± 9.8297.4 ± 7.15pg/g tissue[2]
TUNEL Positive Cell Ratio0.48 ± 0.060.32 ± 0.04Ratio[2]
Caspase-3 Positive Cell Ratio0.45 ± 0.050.29 ± 0.02Ratio[2]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad with rectal probe

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 nylon monofilament with a silicon-coated tip

  • Sutures

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA and insert the 4-0 nylon monofilament.

  • Advance the monofilament through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Maintain the occlusion for the desired duration of ischemia (e.g., 90 minutes).

  • Withdraw the monofilament to allow for reperfusion.

  • Close the incision with sutures.

  • Administer 3,4'-DHF (10 mg/kg, intraperitoneally) at the appropriate time point (e.g., at the onset of reperfusion).

  • Monitor the animal for recovery.

Neurological Deficit Scoring

This protocol is for the functional assessment of neurological deficits post-MCAO.

Scoring System (0-4 scale):

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Leaning towards the contralateral side.

  • 4: No spontaneous motor activity.

Procedure:

  • At 24 hours post-reperfusion, place the rat on a flat surface.

  • Observe the animal's spontaneous motor activity, posture, and gait for at least 2 minutes.

  • Lift the rat by its tail to observe for forelimb flexion.

  • Assign a score based on the observed deficits.

Infarct Volume Measurement (TTC Staining)

This protocol is for the quantification of ischemic brain injury.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix

  • Digital scanner or camera

Procedure:

  • At 24 hours post-reperfusion, euthanize the rat and perfuse the brain with cold saline.

  • Carefully remove the brain and place it in a brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in the 2% TTC solution at 37°C for 20-30 minutes in the dark.

  • Viable tissue will stain red, while infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to calculate the infarct area in each slice and sum the areas to determine the total infarct volume.

Biochemical Assays from Brain Tissue

a. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

Procedure:

  • Homogenize a known weight of brain tissue in ice-cold buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Mix the supernatant with thiobarbituric acid (TBA) reagent.

  • Heat the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration based on a standard curve.

b. Glutathione (GSH) Assay

Procedure:

  • Homogenize brain tissue and deproteinize the sample.

  • To the supernatant, add DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which reacts with GSH to form a yellow-colored product.

  • Measure the absorbance at 412 nm.

  • Quantify the GSH concentration using a standard curve.

c. Tumor Necrosis Factor-alpha (TNF-α) ELISA

Procedure:

  • Homogenize brain tissue in lysis buffer containing protease inhibitors.

  • Centrifuge and collect the supernatant.

  • Perform a sandwich ELISA according to the manufacturer's instructions using a commercial rat TNF-α ELISA kit.

  • Measure the absorbance at 450 nm and calculate the TNF-α concentration from the standard curve.

Apoptosis Assays

a. TUNEL Staining

Procedure:

  • Prepare paraffin-embedded or frozen brain sections.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit.

  • This method labels the fragmented DNA of apoptotic cells.

  • Counterstain with a nuclear dye (e.g., DAPI).

  • Visualize the sections under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive cells.

b. Caspase-3 Immunohistochemistry

Procedure:

  • Process brain sections for immunohistochemistry.

  • Incubate with a primary antibody against cleaved caspase-3.

  • Use a labeled secondary antibody and a suitable chromogen for detection.

  • Counterstain with hematoxylin.

  • Analyze the sections under a light microscope and quantify the number of caspase-3 positive cells.

Visualizations

experimental_workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment cluster_assessment Outcome Assessment animal Wistar Rats mcao MCAO Surgery (90 min ischemia) animal->mcao Anesthesia reperfusion Reperfusion (24 hours) mcao->reperfusion Filament Withdrawal dhf_treatment 3,4'-DHF Administration (10 mg/kg, i.p.) reperfusion->dhf_treatment At onset of reperfusion neuro_score Neurological Deficit Scoring reperfusion->neuro_score 24h post-reperfusion euthanasia Euthanasia & Brain Collection neuro_score->euthanasia ttc TTC Staining (Infarct Volume) euthanasia->ttc biochem Biochemical Assays (MDA, GSH, TNF-α) euthanasia->biochem apoptosis Apoptosis Assays (TUNEL, Caspase-3) euthanasia->apoptosis

Caption: Experimental workflow for evaluating 3,4'-DHF in a rat MCAO model.

pi3k_akt_pathway dhf 3,4'-DHF receptor Receptor dhf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 p_akt p-Akt (Active) pip3->p_akt Activates akt Akt akt->p_akt p_bad p-Bad (Inactive) p_akt->p_bad P bad Bad bad->p_bad bcl2 Bcl-2 p_bad->bcl2 Releases apoptosis Apoptosis bcl2->apoptosis Inhibits survival Neuronal Survival bcl2->survival

Caption: Hypothesized activation of the PI3K/Akt survival pathway by 3,4'-DHF.

nrf2_ho1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome dhf 3,4'-DHF ros Oxidative Stress (ROS) dhf->ros Reduces nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 Induces dissociation keap1 Keap1 nrf2_free Nrf2 nrf2_keap1->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds to maf Maf maf->are ho1 HO-1 are->ho1 Induces transcription antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes Induces transcription protection Neuroprotection ho1->protection antioxidant_enzymes->protection

Caption: Postulated role of 3,4'-DHF in the Nrf2/HO-1 antioxidant pathway.

References

Application Notes and Protocols: Investigating Neuroinflammation in BV2 Microglia using 3,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The BV2 microglial cell line serves as a widely accepted in vitro model to study the mechanisms of neuroinflammation and to screen for potential therapeutic agents.[2][3] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce a pro-inflammatory response in these cells, characterized by the release of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3]

3,4'-Dihydroxyflavone (3,4'-DHF), a synthetic flavonoid, has demonstrated potent anti-neuroinflammatory properties by inhibiting the production of these inflammatory mediators.[1][2] Its mechanism of action involves the suppression of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] These attributes make 3,4'-DHF a valuable tool for studying neuroinflammatory processes and a potential candidate for therapeutic development.[1]

These application notes provide detailed protocols for utilizing this compound to study its anti-neuroinflammatory effects in LPS-stimulated BV2 microglia.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory markers in LPS-stimulated BV2 microglia.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Concentration of 3,4'-DHF (µM)% Inhibition of NO Production (vs. LPS control)% Inhibition of PGE2 Production (vs. LPS control)
1~25%~20%
5~60%~55%
10~85%~80%

Data are estimations derived from graphical representations in the cited literature.[2]

Table 2: Inhibition of Pro-inflammatory Cytokine mRNA Expression

Concentration of 3,4'-DHF (µM)% Inhibition of TNF-α mRNA (vs. LPS control)% Inhibition of IL-1β mRNA (vs. LPS control)% Inhibition of IL-6 mRNA (vs. LPS control)
1~20%~15%~18%
5~50%~45%~48%
10~75%~70%~72%

Data are estimations derived from graphical representations in the cited literature.[4]

Table 3: IC50 Values of this compound

Inflammatory MediatorIC50 Value (µM)
Nitric Oxide (NO)~5 µM
Prostaglandin E2 (PGE2)~6 µM

IC50 values are estimations based on the dose-response curves presented in the literature.[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[5]

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a molecular weight of 254.24 g/mol , dissolve 2.54 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

BV2 Microglia Cell Culture and LPS Stimulation

This protocol outlines the basic culture of BV2 cells and their stimulation with LPS to induce an inflammatory response.

  • Experimental Workflow for BV2 Cell Culture and Treatment

G cluster_culture Cell Culture cluster_experiment Experiment cluster_analysis Analysis thaw Thaw BV2 Cells culture Culture in DMEM + 10% FBS thaw->culture passage Passage at 80-90% Confluency culture->passage seed Seed Cells in Plates passage->seed pretreat Pre-treat with 3,4'-DHF (2 hours) seed->pretreat stimulate Stimulate with LPS (500 ng/mL) pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect assays Perform Downstream Assays (Griess, ELISA, Western Blot, etc.) collect->assays

Caption: Workflow for BV2 cell culture, treatment, and analysis.

  • Reagents and Materials:

    • BV2 murine microglial cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • This compound stock solution (10 mM in DMSO)

    • Cell culture flasks (T-75)

    • Multi-well plates (6-well, 24-well, 96-well)

  • Procedure:

    • Cell Culture:

      • Culture BV2 cells in a T-75 flask with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

      • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

      • When cells reach 80-90% confluency, passage them. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed into new flasks at a 1:3 to 1:5 ratio.

    • LPS Stimulation:

      • Seed BV2 cells into appropriate multi-well plates at a density of 5 x 10^4 cells/cm². Allow them to adhere overnight.

      • The next day, replace the medium with fresh complete medium.

      • Pre-treat the cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.[4] Include a vehicle control (DMSO at the same final concentration as the highest 3,4'-DHF concentration).

      • After the pre-treatment period, add LPS to a final concentration of 500 ng/mL to induce an inflammatory response.[2]

      • Incubate for the desired time depending on the downstream assay (e.g., 22-24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).[2][4]

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Reagents and Materials:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium nitrite (NaNO2) standard solution (1 mM).

    • Cell culture supernatant from treated BV2 cells.

    • 96-well microplate.

  • Procedure:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

    • Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol provides a general guideline for a sandwich ELISA to quantify TNF-α and IL-6 in the cell culture supernatant.

  • Reagents and Materials:

    • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).

    • Cell culture supernatant from treated BV2 cells.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Assay diluent (e.g., PBS with 1% BSA).

    • 96-well ELISA plates.

  • Procedure:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with assay diluent for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add 100 µL of standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is for detecting the phosphorylation of p38, JNK, ERK, and the total level of NF-κB p65 in cell lysates.

  • Signaling Pathway Diagram

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 DHF This compound p38 p-p38 DHF->p38 Inhibits JNK p-JNK DHF->JNK Inhibits ERK p-ERK DHF->ERK Inhibits Ikk IKK DHF->Ikk Inhibits TLR4->p38 ... TLR4->JNK ... TLR4->ERK ... TLR4->Ikk ... Inflammation Pro-inflammatory Mediators & Cytokines (NO, PGE2, TNF-α, IL-6, IL-1β) p38->Inflammation JNK->Inflammation ERK->Inflammation IkB p-IκBα Ikk->IkB NFkB NF-κB (p65) IkB->NFkB NFkB_nuc NF-κB (p65) (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->Inflammation

Caption: 3,4'-DHF inhibits LPS-induced MAPK and NF-κB signaling.

  • Reagents and Materials:

    • Cell lysates from treated BV2 cells.

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (5% non-fat milk or BSA in TBST).

    • Primary antibodies (diluted in blocking buffer):

      • Rabbit anti-phospho-p38 MAPK (1:1000)

      • Rabbit anti-phospho-JNK (1:1000)[1]

      • Rabbit anti-phospho-ERK1/2 (1:1000)

      • Rabbit anti-NF-κB p65 (1:1000)[6]

      • Mouse anti-β-actin (1:5000, loading control)

    • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse, 1:2000-1:5000).

    • ECL chemiluminescence substrate.

  • Procedure:

    • Cell Lysis:

      • After treatment, wash cells with ice-cold PBS.

      • Lyse cells in RIPA buffer on ice for 30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]

      • Wash the membrane three times with TBST for 10 minutes each.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

      • Wash the membrane three times with TBST for 10 minutes each.

      • Visualize the protein bands using an ECL substrate and an imaging system.

      • Quantify band intensity using densitometry software and normalize to the loading control (β-actin).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Reagents and Materials:

    • BV2 cells.

    • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression).

    • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

    • Lipofectamine 2000 or a similar transfection reagent.

    • Opti-MEM I Reduced Serum Medium.

    • Dual-Luciferase Reporter Assay System.

    • White, opaque 96-well plates.

  • Procedure:

    • Transfection:

      • Seed BV2 cells in a 24-well plate to be 70-90% confluent on the day of transfection.

      • For each well, prepare a DNA-lipid complex. In one tube, dilute ~0.5 µg of the NF-κB reporter plasmid and ~0.05 µg of the Renilla control plasmid in 50 µL of Opti-MEM.

      • In a separate tube, dilute ~1.5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes.

      • Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.

      • Add the 100 µL complex to the cells.

    • Treatment and Lysis:

      • After 24 hours of transfection, pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS for 6-12 hours.[7]

      • Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

    • Luminescence Measurement:

      • Transfer 20 µL of cell lysate to a white, opaque 96-well plate.

      • Add 100 µL of the firefly luciferase substrate and measure the luminescence.

      • Add 100 µL of the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for utilizing this compound as a tool to investigate neuroinflammatory pathways in BV2 microglia. By employing these methods, researchers can further elucidate the mechanisms of neuroinflammation and evaluate the therapeutic potential of novel anti-inflammatory compounds.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 3,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the effects of 3,4'-Dihydroxyflavone on the cell cycle of cancer cells. This document includes an overview of the compound's activity, detailed experimental protocols, and data presentation guidelines.

Introduction

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities, including anti-cancer properties.[1] Many flavonoids have been shown to exert their anti-proliferative effects by inducing cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Understanding the impact of this compound on cell cycle progression is crucial for evaluating its therapeutic potential. This document outlines the methodologies to investigate these effects.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments conducted on a human cancer cell line (e.g., Osteosarcoma MG-63 cells) treated with this compound for 48 hours.

Table 1: Cell Cycle Distribution of MG-63 Cells Treated with this compound

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (0.1% DMSO)65.2 ± 2.520.1 ± 1.814.7 ± 1.21.5 ± 0.3
25 µM this compound50.8 ± 3.128.9 ± 2.219.3 ± 1.93.7 ± 0.8
50 µM this compound35.6 ± 2.835.4 ± 2.525.1 ± 2.18.9 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression of Key Cell Cycle Regulators in MG-63 Cells Treated with this compound

Treatment GroupCyclin D1Cyclin ECyclin B1CDK2CDK4p21
Control (0.1% DMSO)1.001.001.001.001.001.00
50 µM this compound0.45 ± 0.050.62 ± 0.071.85 ± 0.150.71 ± 0.080.55 ± 0.062.50 ± 0.21

Data are normalized to the control group and presented as mean ± standard deviation from three independent experiments. Protein levels were quantified by densitometry of Western blots and normalized to a loading control (e.g., β-actin).

Experimental Protocols

Here are detailed protocols for the key experiments.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human Osteosarcoma (MG-63) or other suitable cancer cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for cell cycle analysis, 10 cm dishes for protein extraction) and allow them to attach and reach 60-70% confluency.

  • Treatment:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 25 µM and 50 µM).

    • The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%.

    • Replace the culture medium with the treatment-containing medium and incubate for the desired time period (e.g., 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine cell cycle distribution.[4][5]

  • Cell Harvesting:

    • Following treatment, collect the culture medium (containing floating/apoptotic cells).

    • Wash the adherent cells with Phosphate-Buffered Saline (PBS).

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[2]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[5]

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.[6]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 single-cell events.

    • Use a dot plot of PI-Area versus PI-Width to exclude doublets and aggregates.

    • Analyze the DNA content histogram using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for the detection and quantification of key proteins involved in cell cycle regulation.

  • Protein Extraction:

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, Cyclin B1, CDK2, CDK4, p21) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis cell_culture Seed and Culture Cancer Cells treatment Treat with this compound or Vehicle Control cell_culture->treatment harvest_cells Harvest Cells treatment->harvest_cells protein_extraction Protein Extraction harvest_cells->protein_extraction fixation_staining Fixation & PI Staining harvest_cells->fixation_staining western_blot Western Blotting protein_extraction->western_blot flow_cytometry Flow Cytometry fixation_staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis western_blot->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Proposed Signaling Pathway

Based on the known effects of similar flavonoids, this compound may induce cell cycle arrest by modulating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[7][8][9][10] Inhibition of these pathways can lead to the upregulation of CDK inhibitors like p21 and downregulation of cyclins and CDKs that promote cell cycle progression.

G cluster_0 Signaling Cascades DHF This compound PI3K PI3K DHF->PI3K MAPK MAPK/ERK DHF->MAPK p21 p21 (CDK Inhibitor) DHF->p21 Akt Akt PI3K->Akt CyclinD_CDK4 Cyclin D / CDK4 Akt->CyclinD_CDK4 MAPK->CyclinD_CDK4 p21->CyclinD_CDK4 CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 G1 G1 CyclinD_CDK4->G1 S S CyclinE_CDK2->S CyclinB_CDK1 Cyclin B / CDK1 M M CyclinB_CDK1->M G1->S G2 G2 S->G2 G2->M M->G1

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols: 3,4'-Dihydroxyflavone as a Potential Agent for Treating Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neuroinflammation, characterized by the activation of immune cells in the central nervous system such as microglia, is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1] The sustained production of pro-inflammatory mediators by activated microglia can lead to neuronal damage and death. Consequently, the modulation of neuroinflammation is considered a promising therapeutic strategy.[1][2] 3,4'-Dihydroxyflavone (3,4'-DHF), a synthetic flavone derivative, has emerged as a potential drug candidate due to its potent anti-neuroinflammatory properties.[1] This document provides a summary of its mechanism, quantitative effects, and detailed protocols for its evaluation.

Mechanism of Action this compound exerts its anti-neuroinflammatory effects primarily by suppressing key signaling pathways in microglia.[1] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), 3,4'-DHF has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3] This inhibition is achieved by downregulating the phosphorylation of mitogen-activated protein kinases (MAPKs) and preventing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[1][3] Furthermore, evidence suggests that 3,4'-DHF may directly interfere with the binding of LPS to the Toll-like receptor 4 (TLR4)/MD2 complex, preventing the initiation of the inflammatory cascade.[4]

Quantitative Data Summary

The following tables summarize the reported effects of this compound in in vitro models of neuroinflammation.

Table 1: Effect of 3,4'-DHF on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia

BiomarkerConcentration of 3,4'-DHF (µM)Method of DetectionKey FindingReference
Nitric Oxide (NO) 1, 5, 10Griess AssayDose-dependent inhibition of NO production.[2]
Prostaglandin E2 (PGE2) 1, 5, 10ELISASignificant inhibition of PGE2 production, even at 1 µM.[2]
iNOS Expression 1, 5, 10ImmunoblottingDose-dependent reduction in iNOS protein levels.[3]
COX-2 Expression 1, 5, 10ImmunoblottingDose-dependent reduction in COX-2 protein levels.[3]
TNF-α mRNA 1, 5, 10qRT-PCRDose-dependent inhibition of TNF-α mRNA expression.[3]
IL-1β mRNA 1, 5, 10qRT-PCRDose-dependent inhibition of IL-1β mRNA expression.[3]
IL-6 mRNA 1, 5, 10qRT-PCRDose-dependent inhibition of IL-6 mRNA expression.[3]
Cell Viability 0 - 10WST-1 AssayNo significant cytotoxicity observed.[2]

Table 2: Effect of 3,4'-DHF on Signaling Pathways in LPS-Stimulated BV2 Microglia

Signaling PathwayTarget ProteinConcentration of 3,4'-DHF (µM)Method of DetectionKey FindingReference
MAPK Pathway Phospho-p38, Phospho-ERK, Phospho-JNK1, 5, 10ImmunoblottingInhibition of LPS-induced phosphorylation of all three MAPKs.[1]
NF-κB Pathway NF-κB Transcriptional Activity1, 5, 10Luciferase AssayDose-dependent suppression of NF-κB luciferase activity.[3]
NF-κB Pathway NF-κB/p65 Nuclear Translocation10ImmunofluorescenceInhibition of LPS-induced translocation of p65 to the nucleus.[3]

Visualized Signaling Pathways and Workflows

// Connections LPS -> TLR4 [label="Binds"]; TLR4 -> MAPK [label="Activates"]; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates &\nDegrades"]; IkB -> NFkB [style=invis]; // for layout NFkB -> NFkB_nuc [label="Translocates"]; MAPK -> NFkB_nuc [label="Activates"]; NFkB_nuc -> DNA [label="Binds"]; DNA -> Cytokines [label="Transcription"];

// Inhibition by DHF DHF -> TLR4 [label="Inhibits Binding", color="#34A853", style=dashed, arrowhead=tee]; DHF -> MAPK [label="Inhibits\nPhosphorylation", color="#34A853", style=dashed, arrowhead=tee]; DHF -> NFkB_nuc [label="Inhibits\nActivation", color="#34A853", style=dashed, arrowhead=tee];

// Invisible edges for alignment {rank=same; MAPK; IKK;} } endsnippet Caption: Anti-neuroinflammatory signaling pathway of this compound.

// Connections start -> control; start -> lps_only; start -> lps_dhf;

control -> viability; lps_only -> viability; lps_dhf -> viability;

control -> supernatant; lps_only -> supernatant; lps_dhf -> supernatant;

control -> lysate; lps_only -> lysate; lps_dhf -> lysate;

supernatant -> griess; supernatant -> elisa;

lysate -> western; lysate -> qpcr; } endsnippet Caption: Experimental workflow for evaluating 3,4'-DHF's anti-inflammatory effects.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the in vitro evaluation of this compound in BV2 microglial cells.[3]

Protocol 1: Cell Culture and Treatment

  • Cell Line: BV2 immortalized murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Plate BV2 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISAs, 6-well for Western blot/PCR) and allow them to adhere for 24 hours.

  • Treatment: a. Pre-treat cells with varying concentrations of 3,4'-DHF (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 500 ng/mL for the specified duration (e.g., 12-24 hours depending on the assay).

Protocol 2: Cell Viability Assay (WST-1)

  • Objective: To determine the cytotoxicity of 3,4'-DHF.

  • Procedure: a. Seed BV2 cells in a 96-well plate. b. Treat cells with 3,4'-DHF (0-10 µM) for 24 hours.[2] c. Add 10 µL of WST-1 reagent to each well. d. Incubate for 1-2 hours at 37°C. e. Measure the absorbance at 450 nm using a microplate reader. f. Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 3: Nitric Oxide (NO) Production Assay

  • Objective: To quantify the inhibition of NO production.

  • Procedure: a. After cell treatment (Protocol 1), collect the culture supernatant. b. Mix 50 µL of the supernatant with 50 µL of Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). c. Incubate for 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm. e. Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

  • Objective: To quantify the protein levels of TNF-α, IL-1β, IL-6, and PGE2.

  • Procedure: a. Collect the culture supernatant after cell treatment (Protocol 1). b. Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for each specific cytokine (TNF-α, IL-1β, IL-6) and for PGE2 using commercially available kits. c. Follow the manufacturer's instructions for incubation times, washing steps, and substrate addition. d. Measure the absorbance at the specified wavelength and calculate concentrations based on the provided standards.

Protocol 5: Western Blot Analysis

  • Objective: To analyze the protein expression of iNOS, COX-2, and phosphorylated MAPKs.

  • Procedure: a. After treatment (Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p-ERK, anti-p-JNK, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C. f. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. h. Quantify band density using image analysis software.

Protocol 6: Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure the mRNA expression levels of pro-inflammatory cytokines.

  • Procedure: a. After treatment (Protocol 1, typically for a shorter duration like 6-12 hours), extract total RNA from the cells using a suitable kit (e.g., TRIzol). b. Synthesize cDNA from the RNA using a reverse transcription kit. c. Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH). d. Run the PCR on a real-time PCR system. e. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.

References

Formulation of 3,4'-Dihydroxyflavone for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxyflavone (3,4'-DHF) is a flavonoid compound that has garnered significant interest for its therapeutic potential, including antiviral, antioxidant, anti-apoptotic, and anti-inflammatory properties.[1][2] Effective in vivo administration is crucial for elucidating its pharmacological effects and advancing its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the formulation and in vivo administration of 3,4'-DHF, with a focus on strategies to address its poor aqueous solubility.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is fundamental to developing a successful in vivo formulation. Flavonoids, in general, are known for their low water solubility, which presents a significant challenge for achieving adequate bioavailability upon oral administration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₀O₄[3]
Molecular Weight 254.24 g/mol [3]
Solubility DMSO: 86.96 mg/mL (with sonication and warming to 60°C)[1]
Aqueous Buffers: Poorly soluble (exact value not specified in literature)Inferred
Storage Store at 2°C - 8°C[3]

Note: The poor aqueous solubility necessitates the use of formulation strategies to enhance bioavailability for in vivo studies.

Formulation Strategies for In Vivo Administration

Given the low aqueous solubility of 3,4'-DHF, direct administration in aqueous vehicles is not feasible for achieving therapeutically relevant concentrations. The following are recommended formulation approaches.

Suspension for Oral Gavage

A common and straightforward method for administering poorly soluble compounds is as a suspension.

Recommended Vehicle:

  • 0.5% (w/v) Methylcellulose in deionized water: Methylcellulose acts as a suspending agent to ensure a uniform dose administration.[4]

  • 5% (v/v) Tween® 80 in sterile water: Tween® 80 is a non-ionic surfactant that can aid in wetting the compound and improving its suspension.

Solubilization with Co-solvents

For certain administration routes or to achieve a solution, co-solvents can be employed. However, the potential toxicity of the co-solvent must be considered.

Recommended Co-solvent System:

  • DMSO/PBS solution: A stock solution of 3,4'-DHF can be prepared in DMSO and then further diluted with Phosphate Buffered Saline (PBS). It is critical to ensure that the final concentration of DMSO is well-tolerated by the animal model (typically <5% for intraperitoneal injection). For a related compound, 7,8-dihydroxyflavone, a vehicle of 17% DMSO/PBS has been used for intraperitoneal injections in mice.

Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of lipophilic compounds like flavonoids.

General SEDDS Composition:

  • Oil Phase: (e.g., sesame oil, olive oil)

  • Surfactant: (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant/Co-solvent: (e.g., Transcutol®, PEG 400)

The specific ratio of these components would require optimization for 3,4'-DHF.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice

Materials:

  • This compound (powder)

  • 0.5% (w/v) Methylcellulose in deionized water

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Stir plate and magnetic stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of 3,4'-DHF and vehicle based on the desired dose and number of animals. An oral dose of 1 mg/kg has been used in mice.[1]

  • Weigh the precise amount of 3,4'-DHF powder.

  • Place the powder in a mortar.

  • Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a paste.

  • Triturate the paste with the pestle until a smooth and uniform consistency is achieved. This step is crucial for reducing particle size and improving suspension stability.

  • Gradually add the remaining volume of the vehicle while continuously stirring.

  • Transfer the suspension to a suitable container and stir with a magnetic stir bar for at least 30 minutes before administration to ensure homogeneity.

  • Continuously stir the suspension during the dosing procedure to prevent settling.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared 3,4'-DHF formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice)

  • Syringe (1 mL)

  • Animal balance

Procedure:

  • Weigh the mouse to determine the correct volume of the formulation to administer. The volume should not exceed 10 mL/kg.[5]

  • Gently restrain the mouse by scruffing the neck to immobilize the head.[6]

  • Introduce the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.[6]

  • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. DO NOT FORCE.[7]

  • Once the needle is in the stomach, dispense the formulation slowly and steadily.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-administration.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it interferes with the binding of lipopolysaccharide (LPS) to the MD2 co-receptor, which is part of the TLR4 complex. This inhibition prevents the downstream activation of pro-inflammatory transcription factors.

TLR4_Pathway cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds DHF 3,4'-DHF DHF->TLR4_MD2 Inhibits Binding Nrf2 Nrf2 DHF->Nrf2 Upregulates MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TAK1 TAK1 MyD88->TAK1 TBK1 TBK1/IKKε TRIF->TBK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->Cytokines Upregulates AP1 AP-1 MAPK->AP1 Activates AP1->Cytokines IRF3 IRF3 TBK1->IRF3 Activates IRF3->Cytokines ARE Antioxidant Response Element Nrf2->ARE Activates

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a 3,4'-DHF formulation.

experimental_workflow start Start: Hypothesis Formulation formulation Formulation Development (e.g., Suspension in 0.5% Methylcellulose) start->formulation animal_model Animal Model Selection (e.g., LPS-induced inflammation in mice) formulation->animal_model dosing In Vivo Administration (e.g., Oral Gavage, 1 mg/kg) animal_model->dosing sampling Sample Collection (Blood, Tissues) dosing->sampling analysis Biochemical & Histological Analysis (Cytokine levels, Western Blot, IHC) sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vivo studies of 3,4'-DHF.

Summary of Quantitative Data

Table 2: In Vivo and In Vitro Dosage and Efficacy of this compound

Study TypeModelDose/ConcentrationVehicle/SolventKey FindingsReference
In Vivo Influenza A Virus in Mice1 mg/kg (oral gavage)Not specified in sourceDecreased virus titers and lung pathology.[1]
In Vivo LPS-induced Endotoxemia in MiceNot specified in sourceNot specified in sourceReduced pro-inflammatory mediators in lung tissue.[8]
In Vitro Bovine Embryo Development10 µMCulture MediumPromoted blastocyst development; antioxidant and anti-apoptotic effects.[2]

Conclusion

The successful in vivo administration of this compound is achievable despite its poor aqueous solubility. The use of suspension formulations, particularly with vehicles like 0.5% methylcellulose, provides a reliable method for oral dosing in animal models. The detailed protocols and understanding of its anti-inflammatory mechanism of action via the TLR4 pathway provided herein should serve as a valuable resource for researchers investigating the therapeutic potential of this promising flavonoid. Further research into optimizing formulations, such as developing lipid-based systems, may further enhance its bioavailability and efficacy.

References

Application Notes and Protocols: 3,4'-Dihydroxyflavone for Promoting In Vitro Development of Bovine Embryos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vitro production (IVP) of bovine embryos is a critical technology in animal breeding and biotechnology. However, in vitro culture conditions can induce oxidative stress, leading to the accumulation of reactive oxygen species (ROS) and subsequent apoptosis, which compromises embryo development and quality. Supplementation of culture media with antioxidants has emerged as a promising strategy to mitigate these detrimental effects. 3,4'-Dihydroxyflavone (3,4-DHF), a flavonoid compound, has been identified as a potent antioxidant and anti-apoptotic agent that can significantly enhance the in vitro development of bovine embryos. This document provides detailed application notes and protocols based on published research, summarizing the quantitative effects of 3,4'-DHF and outlining the methodologies for its use.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters of bovine embryo development.

Table 1: Effect of this compound Concentration on Blastocyst Development under High O₂ Tension (20%) [1][2]

Treatment GroupConcentrationBlastocyst Development Rate (%)
Control0 µM26.7
3,4'-DHF1 µM30.3
3,4'-DHF 10 µM 39.3
3,4'-DHF50 µM29.5
3,4'-DHF100 µM20.5

Data presented as mean percentage. The 10 µM concentration of 3,4'-DHF showed the most significant improvement in blastocyst development.

Table 2: Comparison of this compound and Superoxide Dismutase (SOD) on Blastocyst Development [1][2]

Treatment GroupBlastocyst Development Rate (%)
Control31.5
SOD (300 U/ml)33.6
3,4'-DHF (10 µM) 44.2

Data indicates that 10 µM 3,4'-DHF resulted in significantly higher blastocyst development compared to both the control and SOD treatment groups.

Table 3: Effect of this compound (10 µM) on Blastocyst Cell Numbers and Apoptosis [1][2]

ParameterControl3,4'-DHF (10 µM)
Total Cell NumberNot specifiedIncreased
Inner Cell Mass (ICM) Cell NumberNot specifiedIncreased
Apoptotic Cell NumberNot specifiedReduced
Intracellular ROS ProductionHighReduced

Treatment with 10 µM 3,4'-DHF led to an increase in the total and inner cell mass cell numbers while reducing the number of apoptotic cells and intracellular ROS levels.

Table 4: Effect of this compound (10 µM) on Gene Expression in Blastocysts [1][2]

Gene CategoryGene NameExpression Level with 3,4'-DHF
AntioxidantMnSODSignificantly Increased
AntiapoptoticSurvivin, Bax inhibitorSignificantly Increased
Growth-relatedIFN-τ, Glut-5Significantly Increased
OxidantSoxReduced
ApoptoticCaspase-3, BaxReduced

The expression of genes associated with antioxidant and anti-apoptotic functions, as well as growth, was upregulated, while the expression of genes involved in oxidation and apoptosis was downregulated following treatment with 10 µM 3,4'-DHF.

Experimental Protocols

This section provides detailed protocols for the in vitro production of bovine embryos supplemented with this compound.

Protocol 1: In Vitro Maturation (IVM) of Oocytes
  • Oocyte Collection: Aspirate cumulus-oocyte complexes (COCs) from 2-8 mm antral follicles of bovine ovaries obtained from an abattoir.

  • Maturation Medium: Prepare TCM-199 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 1 µg/mL estradiol-17β, 10 IU/mL pregnant mare serum gonadotropin (PMSG), 10 IU/mL human chorionic gonadotropin (hCG), and 50 µg/mL gentamicin.

  • Maturation Culture: Wash the collected COCs three times in the maturation medium. Culture groups of 10-15 COCs in 100 µL droplets of maturation medium under mineral oil at 38.5°C in a humidified atmosphere of 5% CO₂ in air for 22-24 hours.

Protocol 2: In Vitro Fertilization (IVF)
  • Sperm Preparation: Thaw frozen-thawed bovine semen and separate motile sperm using a Percoll gradient. Wash the sperm pellet in TALP-sperm medium.

  • Fertilization Medium: Use a modified Tyrode's albumin-lactate-pyruvate (TALP) medium supplemented with 6 mg/mL fatty acid-free bovine serum albumin (BSA), 10 µg/mL heparin, and 20 µM penicillamine, 10 µM hypotaurine, and 1 µM epinephrine.

  • Fertilization: Add the matured COCs and motile sperm to the fertilization medium to a final concentration of 1 x 10⁶ sperm/mL. Co-incubate for 18-24 hours at 38.5°C in a humidified atmosphere of 5% CO₂ in air.

Protocol 3: In Vitro Culture (IVC) with this compound
  • Culture Medium: Prepare CR1aa medium. For the first 3 days of culture (Day 1-4 post-fertilization), supplement the medium with 5 mg/mL BSA. For the subsequent 4 days (Day 4-8), supplement with 10% FBS.

  • Preparation of 3,4'-DHF Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final concentration of DMSO in the culture medium is minimal and consistent across all groups, including the control.

  • Embryo Culture: Following fertilization, denude the presumptive zygotes by gentle pipetting.

  • Wash the zygotes three times in the prepared culture medium.

  • Culture groups of 25-30 embryos in 50 µL droplets of CR1aa medium containing the desired concentration of 3,4'-DHF (or vehicle control) under mineral oil.

  • Incubate the embryos at 38.5°C in a humidified atmosphere of 5% CO₂, 5% O₂, and 90% N₂ for up to 8 days.

  • Assessment of Development: Evaluate cleavage rates on Day 2 and blastocyst formation rates on Days 7 and 8 post-fertilization.

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Day -1: Oocyte Preparation cluster_1 Day 0: Fertilization cluster_2 Day 1-8: Embryo Culture & Treatment cluster_3 Day 7-8: Assessment A Oocyte Aspiration from Ovaries B In Vitro Maturation (IVM) (22-24 hours) A->B C In Vitro Fertilization (IVF) (18-24 hours) B->C D Zygote Culture in CR1aa Medium C->D E Addition of this compound (Different Concentrations) D->E F Control Group (Vehicle Only) D->F G Evaluation of Blastocyst Rate E->G F->G H Analysis of Cell Number, Apoptosis, ROS Levels & Gene Expression G->H

Caption: Workflow for evaluating the effect of this compound on bovine embryo development.

Diagram 2: Proposed Signaling Pathway of this compound in Bovine Embryos

G cluster_antioxidant Antioxidant Effects cluster_antiapoptotic Anti-apoptotic Effects cluster_development Embryo Development DHF This compound ROS Reactive Oxygen Species (ROS) DHF->ROS Scavenges MnSOD MnSOD Expression DHF->MnSOD Upregulates Apoptotic_Genes Apoptotic Genes (Caspase-3, Bax) DHF->Apoptotic_Genes Downregulates Antiapoptotic_Genes Anti-apoptotic Genes (Survivin, Bax inhibitor) DHF->Antiapoptotic_Genes Upregulates Growth_Genes Growth-related Genes (IFN-τ, Glut-5) DHF->Growth_Genes Upregulates Blastocyst_Dev Improved Blastocyst Development ROS->Blastocyst_Dev MnSOD->ROS Reduces Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Promotes Antiapoptotic_Genes->Apoptosis Inhibits Apoptosis->Blastocyst_Dev ICM_Dev Increased ICM Cell Number Growth_Genes->ICM_Dev Promotes ICM_Dev->Blastocyst_Dev

Caption: Proposed mechanism of 3,4'-DHF in promoting bovine embryo development.

References

Application Notes and Protocols for 3,4'-Dihydroxyflavone in Lipopolysaccharide-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It is widely used to establish in vitro and in vivo models of inflammation and sepsis. 3,4'-Dihydroxyflavone (3,4'-DHF) is a flavonoid that has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview and detailed protocols for utilizing LPS-induced inflammation models to study the therapeutic potential of 3,4'-DHF.

Mechanism of Action of this compound in LPS-Induced Inflammation

3,4'-DHF has been shown to exert its anti-inflammatory effects through multiple mechanisms. A primary mode of action is the direct interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation 2 (MD2) complex, which prevents the binding of LPS and subsequent downstream signaling. This interruption of the initial inflammatory cascade leads to the inhibition of key pro-inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Mitogen-Activated Protein Kinases (MAPKs).[1][2] Furthermore, 3,4'-DHF has been observed to suppress the AKT-mTOR signaling pathway in microglial cells.[3] It also upregulates the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, contributing to the reduction of oxidative stress associated with inflammation.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various LPS-induced inflammation models.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Cell LineInflammatory Mediator3,4'-DHF ConcentrationLPS ConcentrationPercent Inhibition / EffectReference
BV2 microgliaNitric Oxide (NO)1-10 µM500 ng/mLConcentration-dependent inhibition[4]
BV2 microgliaProstaglandin E2 (PGE2)1-10 µM500 ng/mLConcentration-dependent inhibition[4]
RAW 264.7 macrophagesNitric Oxide (NO)Not specifiedNot specifiedPotent inhibition[4]
RAW 264.7 macrophagesProstaglandin E2 (PGE2)Not specifiedNot specifiedPotent inhibition[4]
BV2 microgliaTNF-α mRNA1-10 µM500 ng/mLConcentration-dependent inhibition[5]
BV2 microgliaIL-1β mRNA1-10 µM500 ng/mLConcentration-dependent inhibition[5]
BV2 microgliaIL-6 mRNA1-10 µM500 ng/mLConcentration-dependent inhibition[5]
BV2 microgliaiNOS protein1-10 µM500 ng/mLConcentration-dependent inhibition[5]
BV2 microgliaCOX-2 protein1-10 µM500 ng/mLConcentration-dependent inhibition[5]
MG6 microglial cellsTNF-αNot specifiedNot specifiedAttenuated secretion[3]
MG6 microglial cellsNitric Oxide (NO)Not specifiedNot specifiedAttenuated secretion[3]

Table 2: In Vivo Effects of this compound in LPS-Induced Endotoxemia in Mice

Animal ModelParameter3,4'-DHF DosageLPS DosageOutcomeReference
C57BL/6 MiceSurvival RateNot specifiedNot specifiedIncreased survival rate[1]
C57BL/6 MicePro-inflammatory mediators in lungNot specifiedNot specifiedReduced expression[1]
ICR MiceMicroglial and astrocyte activationNot specifiedNot specifiedAttenuated[6]
ICR MiceBehavioral disturbancesNot specifiedNot specifiedAttenuated[6]

Experimental Protocols

In Vitro Model: LPS-Stimulated Macrophages/Microglia

1. Cell Culture and Seeding

  • Cell Lines: RAW 264.7 (murine macrophages) or BV2 (murine microglia).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

  • Seeding Density:

    • For 96-well plates (e.g., for NO, cytokine ELISA): Seed 1-2 x 10^5 cells/well.[8]

    • For 24-well plates: Seed 5 x 10^5 cells/well.[7]

    • For 6-well plates (e.g., for Western blot, qRT-PCR): Seed 3 x 10^6 cells/well.[6]

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Detach cells using a cell scraper (for RAW 264.7) or trypsinization.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh culture medium.

    • Count the cells and adjust the concentration to the desired seeding density.

    • Plate the cells and incubate overnight to allow for attachment.[8]

2. This compound and LPS Treatment

  • Preparation of 3,4'-DHF: Dissolve 3,4'-DHF in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations (e.g., 1-10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

  • Preparation of LPS: Reconstitute LPS (from E. coli O111:B4 or O55:B5) in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Dilute in culture medium to the working concentration (e.g., 100-500 ng/mL).[9][10]

  • Treatment Protocol:

    • After overnight incubation of seeded cells, remove the old medium.

    • Pre-treat the cells with varying concentrations of 3,4'-DHF for 2 hours.[10] Include a vehicle control (medium with the same concentration of DMSO).

    • Add LPS to the wells to stimulate inflammation.

    • Incubate for the desired time period depending on the endpoint being measured:

      • Cytokine mRNA (qRT-PCR): 4-12 hours.[11]

      • Cytokine protein (ELISA): 12-24 hours.[12]

      • Nitric Oxide (Griess Assay): 22-24 hours.[10]

      • iNOS/COX-2 protein (Western Blot): 16-22 hours.[10][13]

      • NF-κB translocation: 30 minutes - 2 hours.[6]

      • MAPK phosphorylation: 15-60 minutes.[14]

In Vivo Model: LPS-Induced Endotoxemia in Mice
  • Animal Model: C57BL/6 or ICR mice (6-8 weeks old).[3][4]

  • Housing: House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • 3,4'-DHF Administration: Administer 3,4'-DHF (dissolved in a suitable vehicle, e.g., 10% Tween-80 in saline) via intraperitoneal (i.p.) injection 1-2 hours prior to LPS challenge.[4][5]

  • LPS Challenge:

    • Non-lethal model: Inject LPS (i.p.) at a dose of 5 mg/kg.[4]

    • Lethal endotoxemia model: Inject LPS (i.p.) at a dose of 20-50 mg/kg.[4][5]

  • Outcome Measures:

    • Survival: Monitor survival rates every 12 hours for up to 7 days in the lethal model.[4]

    • Sample Collection (non-lethal model): At 2-4 hours post-LPS injection, collect blood via retro-orbital sinus puncture for serum cytokine analysis.[4][5] Euthanize animals and collect tissues (e.g., lung, brain) for homogenization and further analysis (Western blot, qRT-PCR).

Key Experimental Assays: Detailed Protocols

1. Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard: Prepare a stock solution of 1 M sodium nitrite and perform serial dilutions in culture medium to generate a standard curve (e.g., 0-100 µM).

  • Protocol:

    • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[15]

    • Add 50 µL of each standard or sample to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.[15]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

2. Cytokine Measurement (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or mouse serum.

  • Materials: Commercially available ELISA kits for the specific cytokine of interest (e.g., from Thermo Fisher Scientific, R&D Systems).

  • Protocol:

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Briefly, coat a 96-well plate with the capture antibody overnight.[16]

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants or diluted serum samples and standards to the wells and incubate.[16]

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations from the standard curve.

3. Western Blot Analysis for iNOS and COX-2

  • Cell Lysis:

    • After treatment, wash the cells in 6-well plates twice with ice-cold PBS.

    • Add 100-200 µL of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel.[13]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

4. NF-κB Activation Assays

  • A. NF-κB p65 Nuclear Translocation (Immunofluorescence)

    • Seed cells on glass coverslips in a 24-well plate.

    • Perform 3,4'-DHF and LPS treatment as described previously (2-hour incubation with LPS).[6]

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Nuclear translocation of p65 will be evident by the co-localization of the p65 signal with the DAPI signal.[6]

  • B. NF-κB Luciferase Reporter Assay

    • Co-transfect cells (e.g., RAW 264.7) with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[14]

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Pre-treat with 3,4'-DHF for 2 hours, followed by LPS stimulation for 12 hours.[6]

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[17]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Signaling Pathways and Experimental Workflows

LPS_Signaling_Pathway

Experimental_Workflow_In_Vitro

Experimental_Workflow_In_Vivo

References

Application Note: Mass Spectrometry-Based Analysis of 3,4'-Dihydroxyflavone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3,4'-Dihydroxyflavone is a flavonoid compound found in various plants, known for its antioxidative, anti-inflammatory, and potential neuroprotective properties[1]. Understanding the metabolism of this compound is crucial for evaluating its bioavailability, efficacy, and potential toxicity in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful analytical technique for the identification and quantification of this compound and its metabolites in complex biological matrices. This document provides detailed protocols and data for the analysis of this compound metabolism.

Metabolic Pathways

The metabolism of flavonoids like this compound typically involves two main phases. Phase I reactions often involve oxidation, frequently mediated by cytochrome P450 (CYP) enzymes. For instance, this compound can be formed from the O-demethylation of precursors like 3'-methoxyflavone, 4'-methoxyflavone, or 3',4'-dimethoxyflavone[2][3]. Following its formation or absorption, this compound undergoes Phase II metabolism, where it is conjugated with endogenous molecules like glucuronic acid or sulfate to increase its water solubility and facilitate excretion[4][5].

Metabolic_Formation_of_3_4_Dihydroxyflavone cluster_precursors Methoxyflavone Precursors 3_4_diMeF 3',4'-Dimethoxyflavone 3_MeF 3'-Methoxyflavone 3_4_diOHF 3',4'-Dihydroxyflavone 3_MeF->3_4_diOHF CYP1B1 / CYP2A13 4_MeF 4'-Methoxyflavone 4_MeF->3_4_diOHF CYP1B1 / CYP2A13

Caption: Formation of this compound from methoxylated precursors.

Metabolism_of_3_4_Dihydroxyflavone parent This compound glucuronide Glucuronide Conjugate ((2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl) -4-oxochromen-3-yl]oxyoxane-2-carboxylic acid) parent->glucuronide UGTs sulfate Sulfate Conjugate parent->sulfate SULTs oxidized Further Oxidized Metabolites (e.g., Tri-hydroxyflavones) parent->oxidized CYPs

Caption: Phase II metabolism of this compound.

Quantitative Data and Mass Spectrometry Parameters

The accurate identification and quantification of this compound and its metabolites rely on precise mass-to-charge ratio (m/z) measurements. The tables below summarize key mass spectrometry data and reported quantitative values for metabolic reactions.

Table 1: Mass Spectrometry Data for this compound and a Key Metabolite

Compound Name Molecular Formula Precursor Ion [M+H]⁺ (m/z) Precursor Ion [M-H]⁻ (m/z)
This compound C₁₅H₁₀O₄ 255.0652[4] 253.0506[4]

| this compound Glucuronide | C₂₁H₁₈O₁₀ | 431.0973 (calculated) | 429.0827 (calculated) |

Table 2: In Vitro Rate of Formation of this compound

Precursor Substrate Enzyme Product Rate of Formation (min⁻¹)

| 3',4'-Dimethoxyflavone | CYP1B1 | this compound | 4.2[2][3] |

Experimental Protocols

A generalized workflow for the analysis of this compound and its metabolites from a biological sample involves sample preparation, LC-MS analysis, and data processing.

Caption: General workflow for metabolite analysis by LC-MS/MS.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol is adapted for the extraction of flavonoids and their metabolites from a plasma or serum matrix using protein precipitation[6].

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Biochanin A, 0.2 µM).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and centrifuge at 15,000 x g for 5 minutes.

  • Analysis: Transfer the final supernatant to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a robust starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Parameters may need optimization based on the specific instrument used.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[2][7].

    • Mass Spectrometer: Waters Xevo TQ-S tandem quadrupole mass spectrometer or a high-resolution instrument like a Q-TOF[2][7][8].

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 or C8 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water[9].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9].

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 60
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes[2][7].

    • Capillary Voltage: 3.0 kV (positive mode)[2][7].

    • Cone Voltage: 30 V (may require optimization for each compound)[2][7].

    • Source Temperature: 120°C[9].

    • Desolvation Temperature: 450°C[9].

    • Cone Gas Flow: 50 L/h[9].

    • Desolvation Gas Flow: 650 L/h[9].

    • Acquisition Mode:

      • Full Scan: To identify potential metabolites (m/z range 100-600).

      • Multiple Reaction Monitoring (MRM): For quantification of the parent compound and known metabolites. Example transitions for this compound would be derived from its precursor ion (m/z 255) and its major fragment ions.

References

Troubleshooting & Optimization

Improving the aqueous solubility of 3,4'-Dihydroxyflavone for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with 3,4'-Dihydroxyflavone, focusing on challenges related to its aqueous solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions like cell culture media?

A1: this compound is a flavonoid, a class of organic compounds known for their generally low water solubility.[1] This poor solubility is attributed to its planar ring structure and the presence of hydroxyl groups that can participate in strong intermolecular hydrogen bonding, making it difficult for water molecules to solvate the compound effectively.[2] Many flavonoids are practically insoluble in water and most solvents suitable for pharmaceutical applications.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[5][6][7] It is an aprotic organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8] For optimal results, use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[6][7] Sonication or gentle warming (e.g., to 60°C) may be recommended to fully dissolve the compound.[5][6][7]

Q3: I have a DMSO stock solution. How do I prepare a working solution in my cell culture medium to avoid precipitation?

A3: To prepare a working solution, you should perform a serial dilution of your high-concentration DMSO stock solution into the aqueous cell culture medium. It is critical to never add the aqueous medium directly to the DMSO stock. Instead, add small volumes of the DMSO stock to the larger volume of culture medium while vortexing or mixing gently. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

Q4: I am observing precipitation of the compound in my cell culture wells after adding the working solution. What can I do?

A4: Precipitation in cell culture wells is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Check DMSO Concentration: Ensure the final DMSO concentration in your wells is not too high. A high concentration of the organic solvent can cause the compound to crash out when diluted into the aqueous medium.

  • Reduce Final Compound Concentration: The concentration of this compound you are testing may exceed its solubility limit in the final cell culture medium. Try working with a lower concentration range.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock solution can sometimes help improve solubility.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in your culture medium can sometimes help to keep hydrophobic compounds in solution due to the presence of proteins like albumin.

  • Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used, though their compatibility with your specific cell line must be verified.[9][10]

Q5: Are there alternatives to using organic solvents like DMSO to improve the aqueous solubility of this compound?

A5: Yes, several alternative methods can be employed to enhance the aqueous solubility of flavonoids:

  • pH Adjustment: The solubility of many flavonoids is pH-dependent.[11][12] Increasing the pH of the solution can sometimes improve the solubility of flavonoids, although the stability of the compound and the pH tolerance of your cells must be considered.[3][13]

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes that are more water-soluble.[14][15][16] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[17][18]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from hyaluronic acid or other polymers, can improve its solubility and facilitate cellular uptake.[19][20][21][22]

  • Co-crystallization: Forming co-crystals with a pharmaceutically acceptable co-former can modify the physicochemical properties of the flavonoid, including its solubility, without altering its intrinsic biological activity.[23][24]

Q6: How stable is this compound in cell culture medium?

A6: The stability of flavonoids in cell culture media can be limited.[25] They can be subject to degradation, which may be influenced by factors such as pH, temperature, and the presence of certain components in the medium. It is advisable to prepare fresh working solutions for each experiment and to minimize the time the compound spends in the aqueous medium before being added to the cells.

Quantitative Data: Solubility of this compound

The following table summarizes the reported solubility of this compound in DMSO.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO155609.66Sonication is recommended.[5]
DMSO125491.66Ultrasonic and warming to 60°C recommended. Use newly opened DMSO.[6]
DMSO86.96342.04Ultrasonic and warming to 60°C recommended. Use newly opened DMSO.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 50-100 mM). Refer to the solubility table above for maximum concentrations.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a water bath at a temperature up to 60°C until the solution is clear.[6][7]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[7]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Objective: To dilute the DMSO stock solution into cell culture medium for treating cells, while minimizing precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Determine the final concentration of the compound and the final volume of the working solution needed for your experiment.

  • Calculate the volume of the DMSO stock solution required. Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic (e.g., <0.5%).

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the DMSO stock solution dropwise to the medium. This rapid dilution into a larger volume helps prevent precipitation.

  • Use the freshly prepared working solution immediately to treat your cells. Do not store the aqueous working solution.[26]

Visualizations

G Workflow for Solubilizing this compound cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh 3,4'-DHF Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to Dissolve add_dmso->dissolve store Aliquot & Store at -20°C / -80°C dissolve->store warm_medium Pre-warm Cell Culture Medium (37°C) store->warm_medium For Experiment add_stock Add Stock to Medium (while vortexing) warm_medium->add_stock use_immediately Use Immediately in Cell-Based Assay add_stock->use_immediately

Caption: A typical workflow for preparing this compound solutions.

G Troubleshooting Solubility Issues in Cell Culture start Precipitation Observed in Culture Wells? check_dmso Is final DMSO concentration <0.5%? start->check_dmso lower_dmso Decrease DMSO concentration in final dilution. check_dmso->lower_dmso No check_conc Is compound concentration too high? check_dmso->check_conc Yes lower_conc Reduce final working concentration. check_conc->lower_conc Yes consider_alt Consider alternative solubilization methods. check_conc->consider_alt No, concentration is already low alt_methods E.g., Cyclodextrins, Nanoparticles, pH adjustment consider_alt->alt_methods

Caption: Decision tree for troubleshooting precipitation problems.

G Hypothetical Signaling Pathway for Flavonoid Action ROS Cellular Stress (e.g., Oxidative Stress, ROS) NFkB_pathway NF-κB Signaling Pathway ROS->NFkB_pathway Activates DHF This compound DHF->ROS Scavenges DHF->NFkB_pathway Inhibits Protection Cell Protection & Reduced Inflammation DHF->Protection Leads to Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Inflammation Upregulates Cell_response Inflammatory Response & Cellular Damage Inflammation->Cell_response

Caption: Hypothetical pathway of this compound's action.

References

Optimizing the yield of 3,4'-Dihydroxyflavone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,4'-Dihydroxyflavone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize synthesis yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Overall Yield

Question Answer
My final yield of this compound is consistently low. What are the common causes? Low yields can stem from several factors depending on the synthetic route. Common causes include: 1. Incomplete reaction: The initial condensation or rearrangement may not have gone to completion. 2. Side reactions: Competing reactions, such as the formation of aurones or other flavonoid-type structures, can reduce the desired product yield.[1] 3. Product degradation: Flavonoids with multiple hydroxyl groups can be sensitive to harsh reaction conditions, such as high temperatures or very strong acids/bases, leading to decomposition. 4. Purification losses: Significant amounts of product can be lost during workup and purification steps like recrystallization or column chromatography.
How can I optimize the reaction conditions to improve the yield? Optimization is specific to the chosen method: • For Baker-Venkataraman Rearrangement: Ensure anhydrous conditions as moisture can hydrolyze the starting ester or the diketone product.[2] The choice and strength of the base (e.g., KOH, NaH, potassium tert-butoxide) is critical and may require screening.[2][3] • For Chalcone Cyclization: The choice of oxidizing agent (e.g., I₂, H₂O₂, DMSO) and reaction temperature can significantly impact the yield and selectivity for the flavone over other products.[4] For instance, heating a 2'-hydroxychalcone with iodine in DMSO is a common method for oxidative cyclization.[4][5] • Protecting Groups: The free hydroxyl groups, particularly the catechol moiety on the B-ring, can interfere with certain reactions. Consider using protecting groups (e.g., benzyl, methoxymethyl) that can be removed under mild conditions in a final step.

Issue 2: Product Purity and Contamination

Question Answer
My final product shows multiple spots on TLC. What are the likely impurities? Common impurities are often intermediates or byproducts of the specific synthesis route: 1. Unreacted Starting Materials: Residual o-hydroxyacetophenone or 4-hydroxybenzoic acid derivatives may be present. 2. Intermediate Products: In the Baker-Venkataraman route, the 1,3-diketone intermediate may not have fully cyclized.[6] In syntheses proceeding via a chalcone, the 2'-hydroxychalcone intermediate is a common impurity if the oxidative cyclization is incomplete.[4] 3. Positional Isomers: Depending on the starting materials, isomers with different hydroxylation patterns could form. 4. Byproducts from Protecting Groups: Residual reactants or byproducts from the deprotection step can contaminate the final product.
What is the most effective method for purifying this compound? A combination of techniques is often most effective: • Recrystallization: This is a powerful technique for removing minor impurities. A suitable solvent system (e.g., ethanol/water, methanol) should be determined empirically. • Silica Gel Column Chromatography: This is highly effective for separating the desired flavone from structurally similar impurities like chalcones or reaction intermediates.[4][7] A gradient elution system, for example with ethyl acetate in hexanes, is typically used.

Frequently Asked Questions (FAQs)

Question Answer
Which is the best synthetic route for preparing this compound? The "best" route depends on the availability of starting materials, required scale, and laboratory capabilities. • The Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization is a classic and reliable method for constructing the flavone core.[8][9] It involves forming a 1,3-diketone intermediate which then cyclizes.[6] • The oxidative cyclization of a 2'-hydroxychalcone is another very common and often high-yielding approach. The chalcone is first synthesized via a Claisen-Schmidt condensation between an appropriate o-hydroxyacetophenone and a 4-hydroxybenzaldehyde derivative.[4] • The Allan-Robinson reaction condenses an o-hydroxyaryl ketone with an aromatic anhydride, but can sometimes result in mixtures of flavones and isoflavones.[10][11][12] • Suzuki-Miyaura coupling is a more modern approach, typically coupling a 2-halochromone with an appropriate boronic acid.[13][14] While powerful, it can be limited by the availability of the required precursors.[13][14]
Do I need to use protecting groups for the hydroxyl functions? It is often advantageous. The catechol (3',4'-dihydroxy) moiety is susceptible to oxidation, especially under basic conditions. Protecting these groups, for example as benzyl ethers, can prevent side reactions and improve yield. The protecting groups are then removed in the final step, for instance, by catalytic hydrogenation (for benzyl groups).[7]
My cyclization of the 1,3-diketone (from Baker-Venkataraman) is not working well. What can I do? The cyclization of the o-hydroxydibenzoylmethane intermediate is typically achieved by heating in glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.[6][15] If the reaction is sluggish, ensure the acid catalyst has been added and consider increasing the reaction time or temperature slightly. Ensure all water has been removed, as it can inhibit the dehydration step.

Experimental Protocols & Data

Method 1: Synthesis via Baker-Venkataraman Rearrangement

This pathway involves three main steps: 1) Esterification of an o-hydroxyacetophenone, 2) Base-catalyzed rearrangement to a 1,3-diketone, and 3) Acid-catalyzed cyclization to the flavone. Protecting groups on the B-ring precursor are recommended.

Step A: Synthesis of the 1,3-Diketone Intermediate

  • Esterification: React 2-hydroxyacetophenone with 4-(benzyloxy)benzoyl chloride in the presence of a base like pyridine to form the corresponding ester.[6]

  • Rearrangement: Dissolve the resulting ester in a dry solvent like pyridine and heat to approximately 50°C.[6]

  • Add a strong base, such as pulverized potassium hydroxide (KOH), and stir.[2][6] The reaction proceeds via enolate formation followed by an intramolecular acyl transfer.[3][8]

  • After the reaction is complete (typically monitored by TLC), the mixture is cooled and acidified (e.g., with acetic acid) to yield the crude o-hydroxy-1,3-diketone intermediate.[6]

Step B: Cyclization to the Protected Flavone

  • Dissolve the crude 1,3-diketone in glacial acetic acid.[6]

  • Add a catalytic amount of concentrated sulfuric acid.[6]

  • Heat the mixture (e.g., in a boiling water bath) for 1-2 hours to effect cyclization and dehydration.[6]

  • Pour the reaction mixture onto crushed ice to precipitate the crude protected flavone.[6]

  • Collect the product by vacuum filtration and wash with water.

Step C: Deprotection to this compound

  • Dissolve the protected flavone (e.g., 3-hydroxy-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one) in a suitable solvent like ethanol.

  • Add a catalyst, such as 10% Palladium hydroxide on charcoal (Pd(OH)₂/C).[7]

  • Stir the mixture under a hydrogen atmosphere at elevated temperature (e.g., 60°C) for 1 hour or until the reaction is complete.[7]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.[7]

Method 2: Synthesis via Oxidative Cyclization of a Chalcone

This pathway involves two main steps: 1) Claisen-Schmidt condensation to form a 2'-hydroxychalcone, and 2) Oxidative cyclization to the flavone.

Step A: Synthesis of the 2'-Hydroxychalcone Intermediate

  • Dissolve 2-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde (or a protected version) in a solvent like ethanol.

  • Add a base catalyst, such as a concentrated aqueous solution of KOH or NaOH, and stir the mixture at room temperature.[4]

  • The reaction progress is monitored by TLC. Once the starting materials are consumed, the mixture is acidified with dilute HCl to precipitate the chalcone.[4]

  • The crude chalcone is collected by filtration, washed with water, and can be purified by recrystallization.

Step B: Oxidative Cyclization to this compound

  • Dissolve the purified chalcone in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂).[4][5]

  • Heat the reaction mixture to around 120°C for several hours.[4]

  • After cooling, the reaction is quenched with an aqueous solution of sodium thiosulfate (NaHSO₃) to remove excess iodine.[4]

  • The product is typically extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • The crude flavone is then purified by column chromatography to yield the final product.[4]

Comparative Data on Synthesis Conditions
MethodKey ReagentsSolventTemperatureTypical YieldReference
Baker-Venkataraman KOH, Pyridine (rearrangement); H₂SO₄, Acetic Acid (cyclization)Pyridine, Acetic Acid50°C to 100°C60-80%[3][6]
Chalcone Cyclization KOH (condensation); I₂, DMSO (cyclization)Ethanol, DMSORoom Temp to 120°C70-90%[4][5]
Deprotection (H₂) 10% Pd(OH)₂/C, H₂Ethanol60°C~67%[7]
Suzuki Coupling Pd(PPh₃)₄, NaOHDMF/H₂O120°C (Microwave)60-75%[13][16]

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Method A: Baker-Venkataraman Route cluster_1 Method B: Chalcone Cyclization Route A1 2-Hydroxyacetophenone + Protected 4-Hydroxybenzoyl Chloride A2 Ester Intermediate A1->A2 Pyridine A3 1,3-Diketone Intermediate A2->A3 KOH, 50°C (Rearrangement) A4 Protected 3-Hydroxyflavone A3->A4 H₂SO₄ / AcOH (Cyclization) A5 Final Product: This compound A4->A5 H₂, Pd(OH)₂/C (Deprotection) B1 2-Hydroxyacetophenone + 3,4-Dihydroxybenzaldehyde B2 2'-Hydroxychalcone B1->B2 KOH / EtOH (Condensation) B3 Final Product: This compound B2->B3 I₂, DMSO, 120°C (Oxidative Cyclization)

Caption: Key synthetic routes to this compound.

G start Low Yield or Impure Product check_tlc Analyze crude product by TLC/LC-MS start->check_tlc multiple_spots Multiple Spots Visible? check_tlc->multiple_spots unreacted_sm Spots match starting materials? multiple_spots->unreacted_sm Yes purify Optimize purification. Try different solvent for recrystallization or change chromatography gradient. multiple_spots->purify No (Single Impurity) optimize_cond Increase reaction time/temp. Consider catalyst change. unreacted_sm->optimize_cond Yes new_spots Unknown spots present? unreacted_sm->new_spots No end_good Problem Solved optimize_cond->end_good side_reaction Hypothesize side reactions (e.g., aurone formation). Adjust conditions (temp, oxidant). new_spots->side_reaction Yes new_spots->purify No side_reaction->end_good purify->end_good

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 3,4'-Dihydroxyflavone Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4'-Dihydroxyflavone (3,4'-DHF). The information provided addresses common challenges encountered during in vitro and in vivo experiments aimed at determining and improving its oral bioavailability.

Troubleshooting Guide

Researchers may encounter several challenges when assessing the oral bioavailability of this compound. This guide provides a structured approach to troubleshoot common issues.

Problem 1: Low or no detectable plasma concentration after oral administration.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Verify Solubility: Determine the kinetic and thermodynamic solubility of 3,4'-DHF in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).2. Formulation Improvement: Consider formulation strategies such as co-solvents, surfactants, cyclodextrins, or lipid-based formulations (e.g., SEDDS) to enhance solubility.[1][2]
Low Permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of 3,4'-DHF.[3][4]2. Efflux Ratio: Determine the efflux ratio in the Caco-2 model to identify if the compound is a substrate for efflux transporters like P-glycoprotein.
Extensive First-Pass Metabolism 1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions to determine the intrinsic clearance.[5][6]2. Metabolite Identification: Analyze plasma and urine samples for major metabolites (e.g., glucuronide and sulfate conjugates) to confirm metabolic pathways.
Chemical Instability 1. pH Stability Profile: Assess the stability of 3,4'-DHF at different pH values mimicking the gastrointestinal tract.2. Storage Conditions: Ensure proper storage of the compound and its formulations to prevent degradation.

Problem 2: High variability in in vivo pharmacokinetic data.

Possible Cause Troubleshooting Steps
Inconsistent Formulation Performance 1. Characterize Formulation: Thoroughly characterize the formulation for particle size, homogeneity, and drug content uniformity.2. Standardize Dosing Procedure: Ensure a consistent and accurate oral gavage technique.
Animal-Related Factors 1. Fasting State: Standardize the fasting period for animals before dosing.2. Animal Health: Ensure all animals are healthy and of a consistent age and weight.
Analytical Method Variability 1. Method Validation: Validate the analytical method for linearity, accuracy, precision, and stability.2. Sample Handling: Standardize sample collection, processing, and storage procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are its low aqueous solubility, potentially low intestinal permeability, and extensive first-pass metabolism in the gut and liver. Flavonoids, in general, are known to undergo significant phase II metabolism, leading to the formation of glucuronide and sulfate conjugates that are readily eliminated.[7]

Q2: What is the expected metabolic profile of this compound?

A2: Based on studies of similar flavonoids, 3,4'-DHF is likely to be extensively metabolized through glucuronidation and sulfation of its hydroxyl groups.[7] Cytochrome P450 enzymes may also contribute to its metabolism.[8]

Q3: How can I improve the solubility of this compound for my experiments?

A3: Several strategies can be employed, including the use of co-solvents (e.g., DMSO, ethanol), complexation with cyclodextrins, or formulating it into lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[1][2] The choice of method will depend on the specific requirements of your experiment (in vitro vs. in vivo).

Q4: What in vitro models can I use to predict the oral absorption of this compound?

A4: The Caco-2 cell monolayer model is a widely accepted in vitro tool to assess intestinal permeability and to investigate the role of efflux transporters.[3][4]

Q5: Are there any known formulation strategies that have been successfully applied to flavonoids to enhance their oral bioavailability?

A5: Yes, various advanced formulation strategies have been shown to improve the oral bioavailability of flavonoids. These include the development of nanoparticles, solid dispersions, and prodrugs.[9] For instance, a prodrug approach for the related compound 7,8-dihydroxyflavone significantly increased its oral bioavailability.[9][10]

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following tables provide representative data for flavonoids and key experimental parameters.

Table 1: Physicochemical and Solubility Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₁₀O₄[11]
Molecular Weight254.24 g/mol [11]
Solubility in DMSO~10 mg/mL-
Solubility in EthanolSlightly soluble-

Note: Solubility values can vary depending on the experimental conditions.

Table 2: Representative Oral Bioavailability Data for Related Flavonoids

CompoundSpeciesOral Bioavailability (%)Reference
7,8-DihydroxyflavoneMouse~4.6%[9][10]
7,8-DHF Prodrug (R13)Mouse~10.5%[9][10]
FisetinRatParent form transiently present[7][12]

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol provides a general method for assessing the intestinal permeability of this compound.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound (3,4'-DHF) is added to the apical (A) chamber, and samples are taken from the basolateral (B) chamber at specified time points.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber at specified time points.

  • Sample Analysis: The concentration of 3,4'-DHF in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

  • Efflux Ratio Calculation: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

2. In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a general procedure to evaluate the metabolic stability of this compound.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, 3,4'-DHF, and phosphate buffer in a 96-well plate.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining 3,4'-DHF is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

Visualizations

Oral_Bioavailability_Challenges cluster_absorption Absorption Phase cluster_metabolism Metabolism Phase Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Solubility Permeation Permeation Dissolution->Permeation GI Lumen Portal Vein Portal Vein Permeation->Portal Vein Enterocytes Liver Liver Portal Vein->Liver First-Pass Effect Systemic Circulation Systemic Circulation Liver->Systemic Circulation Metabolites Low Solubility Low Solubility Low Solubility->Dissolution Poor Permeability Poor Permeability Poor Permeability->Permeation Efflux Efflux Efflux->Permeation High First-Pass Metabolism High First-Pass Metabolism High First-Pass Metabolism->Liver

Caption: Key challenges in the oral bioavailability of flavonoids.

Troubleshooting_Workflow Start Start Low_Bioavailability Low Oral Bioavailability Observed Start->Low_Bioavailability Assess_Solubility Assess Physicochemical Properties (Solubility, Stability) Low_Bioavailability->Assess_Solubility Solubility_Issue Solubility Issue? Assess_Solubility->Solubility_Issue Improve_Formulation Improve Formulation (e.g., SEDDS, Nanoparticles) Solubility_Issue->Improve_Formulation Yes Assess_Permeability Conduct Caco-2 Assay Solubility_Issue->Assess_Permeability No Re-evaluate_In_Vivo Re-evaluate In Vivo Improve_Formulation->Re-evaluate_In_Vivo Permeability_Issue Permeability Issue? Assess_Permeability->Permeability_Issue Permeability_Issue->Improve_Formulation Yes Assess_Metabolism Conduct Metabolic Stability Assay Permeability_Issue->Assess_Metabolism No Metabolism_Issue Metabolism Issue? Assess_Metabolism->Metabolism_Issue Consider_Prodrug Consider Prodrug Approach Metabolism_Issue->Consider_Prodrug Yes Metabolism_Issue->Re-evaluate_In_Vivo No Consider_Prodrug->Re-evaluate_In_Vivo

Caption: Troubleshooting workflow for low oral bioavailability.

References

Technical Support Center: Crystallization of 3,4'-Dihydroxyflavone for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in obtaining single crystals of 3,4'-Dihydroxyflavone suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

This compound, like many flavonoids, possesses multiple hydrogen bond donors and acceptors. This can lead to the formation of amorphous precipitates or very small, poorly ordered crystals instead of single crystals suitable for X-ray diffraction. Key challenges include selecting an appropriate solvent system, controlling the rate of crystallization, and preventing the formation of oils or amorphous solids. The purity of the starting material is also critical; even small amounts of impurities can inhibit crystal growth.[1][2]

Q2: Which solvents are recommended for the crystallization of this compound?

While specific solubility data for this compound is limited, related flavonoids show solubility in polar organic solvents. A good starting point is to test a range of solvents with varying polarities. Based on data for similar compounds, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents: Ethanol, methanol, acetone, ethyl acetate, and dimethylformamide (DMSO).[3][4]

  • Solvent/Anti-solvent Systems: A common technique is to dissolve the compound in a good solvent (e.g., DMSO, acetone) and then introduce an anti-solvent in which the compound is poorly soluble (e.g., water, hexane) to induce crystallization.[5][6]

It is crucial to perform small-scale solubility tests to identify a solvent in which this compound is moderately soluble at elevated temperatures and less soluble at room temperature.[7]

Q3: What are the most common crystallization techniques for small molecules like this compound?

Several techniques can be employed, and the optimal method should be determined experimentally.[8][9][10] The most common are:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization. This is often the simplest method to attempt first.[9][10]

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling promotes crystal growth.[7][10]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[11]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Troubleshooting Guide

Problem 1: No Crystals Form, Only Clear Solution Remains
Possible Cause Suggested Solution
Solution is not saturated or is undersaturated.Concentrate the solution by slow evaporation of the solvent. If using a solvent/anti-solvent system, add more anti-solvent.
Cooling is too rapid.Ensure the solution cools slowly. Insulate the crystallization vessel or use a dewar.
Compound is too soluble in the chosen solvent.Select a different solvent in which the compound has lower solubility. Alternatively, use a solvent/anti-solvent system.
Nucleation is inhibited.Try scratching the inside of the glass vessel with a glass rod to create nucleation sites. Introduce a seed crystal of this compound if available.[12]
Problem 2: An Oil or Amorphous Precipitate Forms
Possible Cause Suggested Solution
Solution is too supersaturated.Re-dissolve the oil/precipitate by heating and add a small amount of additional solvent to reduce the concentration. Allow to cool more slowly.[12]
Cooling is too fast.Use a slower cooling rate. An insulated container or a programmable cooling block can be beneficial.
Solvent is inappropriate.Try a different solvent or a solvent mixture. Oiling out can sometimes be prevented by using a more viscous solvent or a solvent mixture that better matches the polarity of the compound.
Impurities are present.Purify the this compound sample further before attempting crystallization. Techniques like column chromatography or recrystallization can be effective.[1]
Problem 3: Crystals are Too Small, Needle-like, or Form Aggregates
Possible Cause Suggested Solution
Nucleation is too rapid, leading to many small crystals.Reduce the rate of supersaturation. This can be achieved by slower cooling, slower evaporation, or by using a less concentrated solution.[1]
Solvent system is not optimal.Experiment with different solvents or solvent/anti-solvent combinations. Additives can sometimes modify crystal habit.
Mechanical disturbance.Ensure the crystallization vessel is in a vibration-free environment. Avoid moving or disturbing the experiment while crystals are growing.[1]

Quantitative Data Summary

Compound Solvent Solubility
7,8-DihydroxyflavoneEthanol~1 mg/mL
DMSO~10 mg/mL
Dimethylformamide (DMF)~20 mg/mL
This compoundDMSOSoluble (concentration not specified)[3]

Data for 7,8-Dihydroxyflavone is from Cayman Chemical product information and should be used as a qualitative guide for this compound.[4]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone) in a small, clean vial.

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Slow Cooling
  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Ensure all solid material is dissolved. If any particulates remain, filter the hot solution through a pre-warmed filter into a clean vessel.

  • Cover the vessel and place it in an insulated container (e.g., a dewar filled with warm water or wrapped in glass wool) to slow the rate of cooling.

  • Allow the solution to cool to room temperature undisturbed.

  • If no crystals form, further cooling in a refrigerator or freezer may be attempted.

Protocol 3: Vapor Diffusion
  • Dissolve 2-5 mg of this compound in 100-200 µL of a relatively low-volatility "good" solvent (e.g., DMSO, DMF) in a small, open vial.

  • Place this small vial inside a larger, sealable container (e.g., a screw-cap jar).

  • Add a few milliliters of a volatile "anti-solvent" (e.g., hexane, diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed.

  • The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization Methods cluster_eval Evaluation cluster_outcome Outcome start Start with Pure This compound solubility Perform Small-Scale Solubility Screening start->solubility slow_evap Slow Evaporation solubility->slow_evap Select Method slow_cool Slow Cooling solubility->slow_cool Select Method vapor_diff Vapor Diffusion solubility->vapor_diff Select Method observe Observe for Crystal Growth slow_evap->observe slow_cool->observe vapor_diff->observe analyze Analyze Crystals (Microscopy, X-ray) observe->analyze success Single Crystals for X-ray Analysis analyze->success Good Quality troubleshoot Troubleshoot (See Guide) analyze->troubleshoot Poor Quality/ No Crystals

Caption: A generalized workflow for the crystallization of this compound.

Troubleshooting_Flowchart cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Poor Crystal Habit start Crystallization Attempted outcome What is the outcome? start->outcome no_xtal No Crystals, Clear Solution outcome->no_xtal No Change oil_precip Oil or Amorphous Precipitate outcome->oil_precip Non-crystalline Solid/Liquid small_xtal Small/Needle-like Crystals outcome->small_xtal Poor Crystal Quality good_xtal Good Quality Crystals outcome->good_xtal Success sol1a Increase Concentration (Evaporate/Add Anti-solvent) no_xtal->sol1a sol2a Reduce Concentration (Add More Solvent) oil_precip->sol2a sol3a Slow Down Crystallization Rate small_xtal->sol3a end_node Proceed to X-ray Diffraction good_xtal->end_node sol1b Induce Nucleation (Scratch/Seed Crystal) sol1a->sol1b sol1c Change Solvent System sol1b->sol1c sol2b Slow Down Cooling Rate sol2a->sol2b sol2c Change Solvent sol2b->sol2c sol3b Ensure No Vibrations sol3a->sol3b sol3c Screen Different Solvents sol3b->sol3c

Caption: A troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: Detection of 3,4'-Dihydroxyflavone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of detecting 3,4'-Dihydroxyflavone (3,4'-DHF) in biological samples. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of 3,4'-DHF from biological matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete cell lysis: The extraction solvent may not be efficiently breaking down the cellular membranes to release the analyte.- Consider using a stronger lysis buffer or incorporating a mechanical disruption step such as sonication or homogenization. - Enzyme-assisted extraction can also be effective for complex matrices.[1]
Inefficient extraction method: The chosen extraction technique (e.g., liquid-liquid extraction, protein precipitation, solid-phase extraction) may not be optimal for 3,4'-DHF.- For plasma samples, protein precipitation with acetonitrile is a common starting point.[2] - Solid-phase extraction (SPE) can offer higher selectivity and cleaner extracts. Experiment with different SPE sorbents (e.g., C18, HLB). - Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.
Analyte degradation: 3,4'-DHF may be unstable under the extraction or storage conditions.- Ensure samples are processed promptly and stored at -80°C.[3] - Minimize exposure to light and elevated temperatures during sample preparation. - The use of stabilizing agents should be investigated if degradation is suspected.
High Matrix Effects (Ion Suppression/Enhancement in LC-MS) Co-elution of matrix components: Endogenous compounds in the biological sample (e.g., phospholipids, salts) can interfere with the ionization of 3,4'-DHF.- Optimize chromatographic separation: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to separate the analyte from interfering compounds. - Improve sample cleanup: Employ a more rigorous extraction method like SPE to remove matrix components. - Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.[4] - Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is similar to the study samples.
Poor Peak Shape in HPLC/LC-MS Column overload: Injecting too much sample or too high a concentration of the analyte.- Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of phenolic compounds like 3,4'-DHF.- Adjust the pH of the aqueous mobile phase. The addition of a small amount of formic acid (e.g., 0.1%) is common for flavonoid analysis in reversed-phase chromatography.[2]
Column contamination or degradation: Accumulation of matrix components or degradation of the stationary phase.- Implement a column washing step after each run. - Use a guard column to protect the analytical column. - If performance does not improve, replace the column.
Inconsistent Results/Poor Reproducibility Variability in sample collection and handling: Inconsistent procedures can introduce errors.- Standardize all sample collection, processing, and storage protocols.
Inaccurate pipetting: Errors in preparing standards and samples.- Calibrate pipettes regularly and use proper pipetting techniques.
Instrument instability: Fluctuations in the analytical instrument's performance.- Perform regular instrument maintenance and calibration. - Monitor system suitability parameters throughout the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for extracting 3,4'-DHF from plasma?

A1: A simple and effective starting point for plasma samples is protein precipitation with a cold organic solvent like acetonitrile.[2] This method is quick and removes a large portion of proteins. For cleaner samples and potentially higher sensitivity, solid-phase extraction (SPE) using a C18 or a hydrophilic-lipophilic balanced (HLB) sorbent is recommended.

Q2: What type of HPLC column is suitable for the analysis of 3,4'-DHF?

A2: A reversed-phase C18 or C8 column is typically used for the separation of flavonoids like 3,4'-DHF.[2] Columns with a smaller particle size (e.g., sub-2 µm) can provide higher resolution and faster analysis times.

Q3: What are the typical mobile phases for HPLC analysis of 3,4'-DHF?

A3: A gradient elution using a combination of an aqueous mobile phase and an organic mobile phase is common. The aqueous phase is often water with a small amount of acid, such as 0.1% formic acid, to improve peak shape.[2] The organic phase is typically acetonitrile or methanol.[2]

Q4: Is derivatization necessary for the analysis of 3,4'-DHF by GC-MS?

A4: Due to the polar nature and low volatility of flavonoids, derivatization is generally required for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Silylation is a common derivatization technique for flavonoids.

Q5: How can I minimize the degradation of 3,4'-DHF during sample storage?

A5: To ensure the stability of 3,4'-DHF, it is crucial to store biological samples at ultra-low temperatures, preferably -80°C, until analysis.[3] Avoid repeated freeze-thaw cycles and protect samples from light.

Q6: What are the expected mass transitions for 3,4'-DHF in LC-MS/MS analysis?

A6: For quantitative analysis using tandem mass spectrometry (MS/MS), you would typically monitor the transition from the precursor ion (the protonated or deprotonated molecule) to a specific product ion. The exact mass transitions should be determined by infusing a standard solution of 3,4'-DHF into the mass spectrometer.

Q7: How can I confirm the identity of the 3,4'-DHF peak in my chromatogram?

A7: The identity of the peak can be confirmed by comparing its retention time with that of a pure standard of 3,4'-DHF. Additionally, in LC-MS/MS, the fragmentation pattern of the analyte in the sample should match that of the standard.

Experimental Protocols

Plasma Sample Preparation by Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.

HPLC-UV Method Parameters (Representative)

This method is based on the analysis of a structurally similar flavonoid and may require optimization for 3,4'-DHF.[2]

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10-30% B 5-15 min: 30-60% B 15-20 min: 60-10% B 20-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm and 340 nm
Column Temperature 30°C
LC-MS/MS Method Parameters (Representative)

These parameters are a starting point and should be optimized for your specific instrument and 3,4'-DHF standard.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for 3,4'-DHF (to be determined)
Product Ion (Q3) Major fragment ion (to be determined)
Collision Energy To be optimized
Capillary Voltage ~3.0-4.0 kV
Source Temperature ~120-150°C
Desolvation Temperature ~350-450°C

Quantitative Data Summary

The following tables provide representative validation parameters based on methods for similar flavonoids. These values should be established specifically for 3,4'-DHF in your laboratory.

Table 1: Representative HPLC-UV Method Validation Parameters

Parameter Typical Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-50 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Table 2: Representative LC-MS/MS Method Validation Parameters

Parameter Typical Range
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05-1 ng/mL
Limit of Quantification (LOQ) 0.1-5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (Protein Precipitation or SPE) BiologicalSample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_LCMS HPLC or LC-MS/MS Analysis Evaporation->HPLC_LCMS Inject DataProcessing Data Processing & Quantification HPLC_LCMS->DataProcessing

Caption: Experimental workflow for the detection of this compound.

troubleshooting_workflow Start Poor Analytical Result CheckRecovery Low Recovery? Start->CheckRecovery CheckMatrixEffect High Matrix Effect? CheckRecovery->CheckMatrixEffect No OptimizeExtraction Optimize Extraction Method (Solvent, Technique) CheckRecovery->OptimizeExtraction Yes CheckPeakShape Poor Peak Shape? CheckMatrixEffect->CheckPeakShape No ImproveCleanup Improve Sample Cleanup (e.g., use SPE) CheckMatrixEffect->ImproveCleanup Yes CheckReproducibility Inconsistent Results? CheckPeakShape->CheckReproducibility No OptimizeChroma Optimize Chromatography (Gradient, Column) CheckPeakShape->OptimizeChroma Yes StandardizeProtocol Standardize Sample Handling CheckReproducibility->StandardizeProtocol Yes

Caption: Troubleshooting decision tree for 3,4'-DHF analysis.

signaling_pathway DHF 7,8-Dihydroxyflavone (Analog of 3,4'-DHF) TrkB TrkB Receptor DHF->TrkB Activates PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Akt Akt PI3K->Akt NeuronalSurvival Neuronal Survival & Growth Akt->NeuronalSurvival Promotes MAPK->NeuronalSurvival Promotes

Caption: Potential signaling pathway of dihydroxyflavones.

References

Technical Support Center: Enhancing the Anti-inflammatory Potency of 3,4'-Dihydroxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at enhancing the anti-inflammatory potency of 3,4'-Dihydroxyflavone (DHF) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of anti-inflammatory action for this compound (DHF)?

A1: this compound (DHF) exerts its anti-inflammatory effects primarily by directly interfering with the binding of lipopolysaccharide (LPS) to the Toll-like receptor 4 (TLR4)/myeloid differentiation 2 (MD2) complex.[1] This action prevents the initiation of downstream inflammatory signaling. Molecular docking and in vitro binding assays have shown that DHF interacts with the hydrophobic pocket of MD2.[1][2] Consequently, DHF suppresses the activation of key transcription factors such as nuclear factor-κB (NF-κB), activator protein-1 (AP-1), and interferon regulatory factor 3 (IRF3).[1][3]

Q2: Which signaling pathways are modulated by DHF and its derivatives?

A2: DHF and its derivatives modulate several critical inflammatory signaling pathways. They have been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[3][4] Furthermore, they suppress the NF-κB signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[3][5] In vivo studies have also demonstrated that DHF can reduce the activation of STAT1 (signal transducer and activator of transcription 1) in lung tissue during endotoxemia.[1][2]

Q3: What structural features of flavonoids are crucial for their anti-inflammatory activity?

A3: Several structural features are critical for the anti-inflammatory potency of flavonoids. The presence of a catechol (o-dihydroxy) group in the B ring, as seen in DHF, is associated with potent inhibitory ability.[6] The C2-C3 double bond in the C ring and the 4-oxo (keto) group are also important as they increase free radical scavenging activity by delocalizing electrons from the B ring.[6] Additionally, the hydroxyl group at the 3' and 4' positions of the B-ring is considered essential for the compound's anti-inflammatory effect.[7]

Q4: How can the bioavailability of flavonoid derivatives be improved?

A4: A significant challenge in the development of flavonoids as therapeutic agents is their typically poor bioavailability and pharmacokinetic profiles.[4] One promising approach to overcome this is the use of nanotechnology-based delivery systems.[4] Encapsulating flavonoid derivatives in nanoparticles can increase their solubility, stability, and overall pharmacological activity while potentially reducing toxic effects.[4]

Troubleshooting Guide

Issue 1: Low or inconsistent inhibition of nitric oxide (NO) or prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.

  • Possible Cause 1: Compound Solubility. Flavonoid derivatives can have poor solubility in aqueous cell culture media, leading to precipitation and lower effective concentrations.

    • Troubleshooting Step: Prepare stock solutions in DMSO and ensure the final DMSO concentration in the culture medium is non-toxic and consistent across all wells (typically ≤ 0.1%). Visually inspect for precipitation after adding the compound to the medium. Consider using solubility-enhancing excipients if the problem persists.

  • Possible Cause 2: Compound Stability. The compound may be unstable in the culture medium over the 24-hour incubation period.

    • Troubleshooting Step: Assess the stability of your derivative in the medium over time using techniques like HPLC. If degradation is an issue, consider shorter incubation times or a different delivery vehicle.

  • Possible Cause 3: Cell Health and Passage Number. Macrophage cell lines like RAW 264.7 can lose their responsiveness to LPS at high passage numbers.

    • Troubleshooting Step: Use cells from a low-passage stock. Regularly check cell morphology and ensure viability is high (>95%) before starting an experiment. Always include a positive control (e.g., a known inhibitor) to validate assay performance.

  • Possible Cause 4: Cytotoxicity. The observed reduction in NO/PGE2 could be due to cell death rather than specific enzyme inhibition.

    • Troubleshooting Step: Always perform a concurrent cell viability assay (e.g., MTS, WST-1, or AlamarBlue) at the same concentrations used for the anti-inflammatory assay.[2][8] Results should only be considered valid for non-toxic concentrations of the compound.

Issue 2: Unclear or weak signals in Western Blots for signaling proteins (e.g., p-NF-κB, p-MAPKs).

  • Possible Cause 1: Inappropriate Time Point. The phosphorylation of signaling proteins is often a transient event.

    • Troubleshooting Step: Perform a time-course experiment to determine the peak phosphorylation of your target protein after LPS stimulation (e.g., check at 15, 30, 60, and 120 minutes). Harvest cell lysates at this optimal time point for all subsequent experiments.

  • Possible Cause 2: Inefficient Lysis and Protein Extraction.

    • Troubleshooting Step: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state and integrity of your target proteins. Ensure complete cell lysis on ice and clarify the lysate by centrifugation to remove debris.

  • Possible Cause 3: Poor Antibody Quality.

    • Troubleshooting Step: Use antibodies that have been validated for your specific application (Western Blot) and species. Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background. Always include appropriate loading controls (e.g., β-actin, GAPDH) and controls for total protein levels to normalize the phosphoprotein signal.

Issue 3: High variability in in vivo animal models (e.g., carrageenan- or TPA-induced edema).

  • Possible Cause 1: Inconsistent Administration of Inflammatory Agent.

    • Troubleshooting Step: Ensure the volume and injection site of the inflammatory agent (e.g., carrageenan, TPA, AA) are precise and consistent for all animals.[9][10][11] Use calibrated equipment and ensure personnel are well-trained in the technique.

  • Possible Cause 2: Variability in Measurement.

    • Troubleshooting Step: Use a digital caliper for measuring paw or ear thickness and take multiple measurements at each time point to average. The same individual should perform all measurements for an experiment to minimize inter-operator variability.

  • Possible Cause 3: Compound Formulation and Dosing.

    • Troubleshooting Step: For topical models, ensure the vehicle allows for adequate skin penetration.[9] For systemic models, verify the stability and solubility of the compound in the delivery vehicle. Perform dose-response studies to identify an effective dose range.[12][13]

Quantitative Data Summary

Table 1: In Vivo Anti-inflammatory Activity of Flavonoid Derivatives

CompoundAnimal ModelInducing AgentDose/Application% Inhibition of EdemaReference
Flavanone Derivative 1dMouse Ear EdemaTPATopical96.27 ± 1.93[10]
Indomethacin (Control)Mouse Ear EdemaTPATopical91.35 ± 0.47[10]
2',4'-DihydroxyflavoneRat Paw EdemaCarrageenan50 mg/kg~88%[13]
2',3'-DihydroxyflavoneRat Paw EdemaCarrageenan50 mg/kg81-88%[13]
5,3'-DihydroxyflavoneRat Paw EdemaCarrageenan50 mg/kg81-88%[13]
7,3'-DihydroxyflavoneRat Paw EdemaCarrageenan50 mg/kg81-88%[13]

Table 2: In Vitro Inhibitory Activity of Flavonoid Derivatives

CompoundCell LineAssayTargetIC50 / ActivityReference
Isoorientin (26)-NF-κB InhibitionNF-κBIC50: 8.9 µg/mL[14]
Orientin (31)-NF-κB InhibitionNF-κBIC50: 12 µg/mL[14]
Isovitexin (32)-NF-κB InhibitionNF-κBIC50: 18 µg/mL[14]
Isovitexin (32)-iNOS InhibitioniNOSIC50: 21 µg/mL[14]
3',4'-DihydroxyflavoneBV2 MicrogliaNO ProductioniNOSSignificant inhibition at 1-10 µM[2]
3',4'-DihydroxyflavoneBV2 MicrogliaPGE2 ProductionCOX-2Significant inhibition at 1-10 µM[2]

Key Experimental Protocols

1. Cell Culture and Stimulation

  • Cell Line: RAW 264.7 murine macrophages or BV2 murine microglia.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Plate cells in appropriate well plates (e.g., 96-well for viability/NO assays, 6-well for Western Blot) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the 3,4'-DHF derivative (or vehicle control, e.g., DMSO) for 1-2 hours.[2]

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100-500 ng/mL.[2]

    • Incubate for the desired period (e.g., 20-24 hours for cytokine/NO measurement, or shorter for signaling pathway analysis).[2]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Measures the concentration of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Protocol:

    • After the incubation period, collect 50-100 µL of cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

3. Cell Viability Assay (WST-1 or MTS Assay)

  • Principle: Measures the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt (WST-1 or MTS) to a colored formazan product.

  • Protocol:

    • After the compound and LPS treatment period, add the WST-1 or MTS reagent directly to the culture wells according to the manufacturer's instructions (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C in a cell culture incubator.

    • Measure the absorbance of the formazan product at the recommended wavelength (e.g., 450 nm for WST-1, 490 nm for MTS).[15]

    • Express results as a percentage of the vehicle-treated control group.

4. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

  • Principle: A quantitative immunoassay to measure the concentration of a specific cytokine in the cell culture supernatant.

  • Protocol:

    • Collect cell culture supernatants after the experimental treatment.

    • Perform the ELISA using a commercial kit for the specific cytokine of interest (e.g., mouse TNF-α or IL-6) according to the manufacturer's protocol.

    • Briefly, this involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

5. Western Blotting for NF-κB and MAPK Pathways

  • Protocol:

    • Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Membrane / Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_2 Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds DHF 3,4'-DHF Derivative DHF->TLR4 Inhibits Binding MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPKKs MKKs TAK1->MAPKKs IKK IKK Complex TAK1->IKK MAPKs p38, ERK, JNK MAPKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activate Transcription AP1_nuc->Genes Activate Transcription DHF_inhibits_pathway->TAK1 Inhibits DHF_inhibits_pathway->IKK Inhibits

Caption: LPS-induced inflammatory signaling pathway and points of inhibition by 3,4'-DHF derivatives.

G start Start: Synthesize/Obtain 3,4'-DHF Derivative solubility Assess Solubility & Stability start->solubility invitro_screen Primary In Vitro Screening (LPS-stimulated Macrophages) solubility->invitro_screen cytotoxicity 1. Cytotoxicity Assay (MTS / WST-1) invitro_screen->cytotoxicity no_assay 2. NO Production Assay (Griess Assay) invitro_screen->no_assay decision1 Is it non-toxic and active? cytotoxicity->decision1 no_assay->decision1 stop Stop: Re-design or select new derivative decision1->stop No mechanistic Mechanistic Studies decision1->mechanistic Yes elisa Cytokine Profiling (ELISA for TNF-α, IL-6) mechanistic->elisa western Signaling Pathway Analysis (Western Blot for p-NFκB, p-MAPKs) mechanistic->western invivo In Vivo Validation elisa->invivo western->invivo edema Acute Inflammation Model (e.g., TPA/Carrageenan Edema) invivo->edema histology Histology & Biomarker Analysis edema->histology end Lead Candidate histology->end

Caption: General experimental workflow for screening 3,4'-DHF derivatives for anti-inflammatory activity.

G cluster_flavone Core Flavone Structure cluster_sar Structure-Activity Relationship (SAR) Insights cluster_activity Impact on Anti-inflammatory Activity struct b_ring B-Ring Hydroxylation (Positions 3' and 4') increase Potency Increased b_ring->increase Catechol group (3',4'-OH) is critical for high activity decrease Potency Decreased or Abolished b_ring->decrease Hydroxylation at 2' position (e.g., Morin) is detrimental c_ring C-Ring Features c_ring->increase C2=C3 double bond & 4-oxo group enhance activity other Other Substitutions (Methoxy, Prenyl groups) modulate Activity Modulated (e.g., Bioavailability) other->modulate May alter solubility, metabolism, and potency

Caption: Key structure-activity relationships for the anti-inflammatory activity of flavone derivatives.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 3,4'-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and experimental protocols to increase the blood-brain barrier (BBB) penetration of 3,4'-Dihydroxyflavone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the blood-brain barrier (BBB) penetration of this compound likely to be limited?

The ability of a molecule to cross the BBB is governed by its physicochemical properties. Flavonoids like this compound often face several challenges:

  • Lipophilicity: The BBB is a lipid-rich barrier, favoring the passage of lipophilic (fat-soluble) compounds. While flavonoids have a lipophilic backbone, hydroxyl groups (-OH), such as those at the 3 and 4' positions, increase polarity and can reduce passive diffusion across the barrier.[1][2] The potential for a compound to permeate is often consistent with its lipophilicity.[3][4]

  • Molecular Weight & Size: Generally, small molecules (under 450-500 Da) have a better chance of crossing the BBB.[5] While this compound fits this criterion, other factors can still limit its entry.

  • Polar Surface Area (TPSA): A lower TPSA (typically < 90 Ų) is associated with better BBB permeability.[5] The hydroxyl groups on this compound contribute to its TPSA, potentially hindering penetration.

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which recognize and expel a wide range of xenobiotics, including some flavonoids, from the brain back into the bloodstream.[2][6][7]

Q2: What are the primary strategies to enhance the BBB penetration of this compound?

There are three main strategic pillars for improving the central nervous system (CNS) delivery of flavonoids:

  • Nanoformulation: Encapsulating this compound in nanocarriers can protect it from metabolic degradation, improve its solubility, and facilitate its transport across the BBB.[8][9] Common systems include polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs).[6][10][11]

  • Chemical Modification (Prodrug Strategy): Modifying the chemical structure of this compound can improve its drug-like properties.[12] This can involve masking polar hydroxyl groups to increase lipophilicity or adding moieties that are recognized by active influx transporters on the BBB.[12]

  • Co-administration with Modulators: This involves using additional compounds to either inhibit efflux pumps or enhance permeability through other mechanisms.[8][13]

Troubleshooting Guides

Q3: My this compound-loaded nanoparticles show poor brain uptake. What are the potential issues?

If your nanoparticle formulation is underperforming, consider the following factors:

Potential IssueTroubleshooting SuggestionRationale
Particle Size Aim for a hydrodynamic diameter between 10-100 nm.[14]Smaller particles (e.g., ~25 nm) have shown significantly higher brain penetration compared to larger ones (~100 nm).[14] This size range is optimal for exploiting transcytosis mechanisms.
Surface Charge Evaluate different surface coatings to achieve a neutral or slightly negative zeta potential.The surface charge influences how nanoparticles interact with the negatively charged cell membranes of the BBB endothelium.
Lack of Targeting Conjugate the nanoparticle surface with specific ligands (e.g., transferrin, insulin receptor antibodies, RVG peptide).[11][15][16]Ligands can engage with specific receptors on the BBB, triggering receptor-mediated transcytosis, a highly efficient transport mechanism.
In Vivo Instability Coat nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect.[9]PEGylation reduces opsonization (tagging by the immune system) and clearance from circulation, increasing the time available for the nanoparticles to cross the BBB.
Drug Leakage Assess the encapsulation efficiency and release kinetics of your formulation.Premature release of this compound in the bloodstream means the free, less permeable drug is what primarily interacts with the BBB.

Q4: I'm seeing high variability in my in vitro BBB permeability assay (Papp values). What are the common causes?

Variability in in vitro models is common. Here are key areas to investigate:

Potential CauseTroubleshooting SuggestionRationale
Poor Monolayer Integrity Regularly measure Transendothelial Electrical Resistance (TEER). Establish a minimum acceptable TEER value for your experiments.Low TEER indicates a "leaky" cell monolayer with compromised tight junctions, leading to artificially high and variable permeability values.[17]
Cell Passage Number Use cells within a consistent and low passage number range as recommended for the specific cell line (e.g., hCMEC/D3, b.End3).High passage numbers can lead to genetic drift and altered expression of key transporters and tight junction proteins, affecting barrier function.
Experimental Conditions Standardize incubation times, temperature (37°C), and ensure sink conditions in the basolateral (receiver) compartment.Consistency is critical. Sink conditions (maintaining a low concentration of the permeated compound in the receiver chamber) are necessary to ensure the concentration gradient, the driving force for passive diffusion, remains stable.
Metabolism/Efflux Activity If using a co-culture model (e.g., with astrocytes), ensure the health of both cell types. Consider using cell lines that express relevant efflux pumps like P-gp.Astrocytes and pericytes contribute significantly to BBB tightness and function.[18] The presence and activity of efflux pumps can drastically reduce the net transport of your compound.

Data Presentation: Key Parameters and Strategies

Table 1: Physicochemical Properties Influencing BBB Penetration

This table summarizes the ideal characteristics for small molecules intended for CNS delivery via passive diffusion.

ParameterIdeal RangeRationale for this compound
Molecular Weight (MW) < 500 DaFavorable. This compound has a low molecular weight.
LogP (Lipophilicity) 1 - 3Moderate. The flavone core is lipophilic, but the two hydroxyl groups reduce the overall LogP value.[5]
Polar Surface Area (TPSA) < 90 ŲPotentially Unfavorable. The hydroxyl groups increase the TPSA, which can limit passive diffusion.[5]
Hydrogen Bond Donors ≤ 3Moderate. The two hydroxyl groups act as hydrogen bond donors.[12]

Table 2: Comparison of Nanocarrier Strategies for Flavonoid Delivery

Nanocarrier TypeTypical SizeKey AdvantagesPotential Challenges
Polymeric Nanoparticles (e.g., PLGA) 50 - 300 nmHigh stability, controlled release, well-established manufacturing.[9]Potential for immunogenicity, complex surface modification.
Liposomes 80 - 200 nmBiocompatible, can carry both hydrophilic and lipophilic drugs, surface is easily modified.[10][16]Lower drug loading capacity, potential for instability and premature drug leakage.
Solid Lipid Nanoparticles (SLNs) 50 - 1000 nmHigh biocompatibility, good for lipophilic drugs, scalable production.[10][11]Lower drug loading for some molecules, potential for drug expulsion during storage.
Inorganic Nanoparticles (e.g., Gold) 10 - 100 nmEasy to synthesize and functionalize, unique optical properties for imaging.[15]Concerns about long-term toxicity and biodegradability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool to predict passive BBB permeability.[5]

Methodology:

  • Membrane Preparation: A filter plate (e.g., 96-well) with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane that mimics the BBB.

  • Donor Plate Preparation: Add the this compound formulation (dissolved in a suitable buffer, e.g., PBS at pH 7.4) to the wells of a donor plate.

  • Assay Assembly: Place the lipid-coated filter plate on top of an acceptor plate containing fresh buffer. Then, add the donor solution to the top of the filter plate. This creates a "sandwich" with the artificial membrane separating the donor and acceptor compartments.

  • Incubation: Incubate the assembled plate for a specified period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = C x V_A / (Area x Time x (C_D - C_A)) Where C is a constant related to the assay geometry, V_A is the volume of the acceptor well, Area is the filter area, Time is the incubation time, and C_D and C_A are the drug concentrations in the donor and acceptor wells, respectively.

Protocol 2: In Vitro BBB Permeability Assay using a Co-Culture Model

This cell-based assay provides a more biologically relevant model by incorporating endothelial cells and astrocytes.[3][19]

Methodology:

  • Cell Seeding:

    • Seed brain capillary endothelial cells (e.g., hCMEC/D3 or b.End3) on the apical side (top chamber) of a porous Transwell™ insert.

    • Seed astrocytes (e.g., C6 glioma cells) on the basolateral side (bottom of the outer well).

  • Co-Culture and Barrier Formation: Culture the cells for several days until the endothelial cells form a confluent monolayer with tight junctions.

  • Barrier Integrity Check: Measure the TEER across the endothelial monolayer using a volt-ohm meter. Only use inserts with TEER values above a pre-determined threshold.

  • Permeability Experiment:

    • Replace the medium in both the apical and basolateral chambers with fresh transport buffer.

    • Add the this compound formulation to the apical (donor) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (acceptor) chamber. Replace the removed volume with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A x C0) Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations: Workflows and Mechanisms

Strategies_To_Increase_BBB_Penetration start Goal: Increase 3,4'-DHF Brain Concentration strategy Primary Strategic Approaches start->strategy nano Nanoformulation Strategies strategy->nano Encapsulate Drug chem Chemical Modification strategy->chem Modify Drug coadmin Co-administration Strategies strategy->coadmin Modulate Barrier liposomes Liposomes nano->liposomes polymeric_np Polymeric NPs (PLGA) nano->polymeric_np sln Solid Lipid NPs nano->sln prodrug Prodrug Design (Increase Lipophilicity) chem->prodrug modification Mask Polar Groups chem->modification efflux_inhibitor Inhibit Efflux Pumps (e.g., P-glycoprotein) coadmin->efflux_inhibitor permeability_enhancer Use Permeability Enhancers (e.g., α-tocopherol) coadmin->permeability_enhancer targeting Add Surface Ligands (e.g., Transferrin) liposomes->targeting polymeric_np->targeting sln->targeting

Caption: A logical flowchart of primary strategies to enhance BBB penetration.

Experimental_Workflow formulation 1. Formulation (e.g., Nanoparticle Encapsulation) physchem 2. Physicochemical Characterization (Size, Charge, EE%) formulation->physchem invitro_screen 3. In Vitro Screening (PAMPA-BBB) physchem->invitro_screen invitro_cell 4. Cell-Based Assay (Co-Culture Model) invitro_screen->invitro_cell Promising Candidates invivo_pk 5. In Vivo PK/PD (Brain Tissue Analysis) invitro_cell->invivo_pk Optimized Candidates efficacy 6. Efficacy Study (Disease Model) invivo_pk->efficacy BBB_Transport_Mechanisms cluster_BBB Blood-Brain Barrier cluster_Blood Blood Vessel Lumen cluster_Brain Brain Parenchyma cell1 Endothelial Cell brain_np2 Nanoparticle cell1->brain_np2 cell2 Endothelial Cell tj Tight Junction np1 Free 3,4'-DHF np1->tj Limited Passive Diffusion np2 Nanoparticle np2->cell1 Adsorptive-Mediated Transcytosis np3 Targeted Nanoparticle ligand Ligand np3->ligand receptor Receptor brain_np3 Targeted Nanoparticle receptor->brain_np3 Receptor-Mediated Transcytosis

References

Optimization of dosage and treatment duration for in vivo 3,4'-Dihydroxyflavone studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4'-Dihydroxyflavone (3,4'-DHF) in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vivo applications of this compound?

A1: Based on current research, 3,4'-DHF is primarily investigated for its potent anti-inflammatory and neuroprotective properties. In vivo studies have demonstrated its efficacy in models of neuroinflammation, endotoxemia, and glaucoma filtration surgery.[1][2][3][4][5] It is explored as a potential therapeutic agent for conditions involving inflammation and oxidative stress.

Q2: What is the mechanism of action of this compound in vivo?

A2: 3,4'-DHF exerts its effects through multiple signaling pathways. It has been shown to inhibit the activation of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[1][2] Additionally, it can suppress the AKT-mTOR pathway, which is involved in cell growth and inflammation.[6] Its antioxidant properties also contribute to its protective effects.

Q3: How should this compound be prepared for in vivo administration?

A3: Due to its limited solubility in aqueous solutions, 3,4'-DHF often requires a vehicle for in vivo delivery. Common approaches include dissolving it in dimethyl sulfoxide (DMSO) and then diluting it with a suitable buffer like phosphate-buffered saline (PBS). For oral administration, it can be prepared as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na). It is recommended to prepare working solutions fresh on the day of use.

Q4: What are the known pharmacokinetic properties of this compound and related flavonoids?

A4: Flavonoids, in general, can have variable oral bioavailability and are often subject to rapid metabolism. For instance, the related compound 7,8-dihydroxyflavone has been shown to be orally bioavailable and can cross the blood-brain barrier.[7][8] However, its half-life can be relatively short, necessitating specific dosing schedules. Prodrug strategies have been explored to improve the pharmacokinetic profiles of some flavonoids.[9]

Q5: Are there any known toxic effects of this compound in vivo?

A5: The available in vivo studies on 3,4'-DHF and its close analog, 7,8-DHF, at therapeutic doses have not reported significant toxicity.[7][9] However, as with any experimental compound, it is crucial to conduct dose-response studies to determine the therapeutic window and monitor for any adverse effects in your specific animal model. High doses of some flavonoids have been associated with adverse effects, so careful dose selection is important.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of 3,4'-DHF during preparation. 3,4'-DHF has low aqueous solubility.Prepare a stock solution in an organic solvent like DMSO or dimethylformamide (DMF). For the final working solution, dilute the stock in a suitable vehicle such as PBS or corn oil. Ensure the final concentration of the organic solvent is within the tolerated limits for your animal model. For oral gavage, a suspension in CMC-Na can be used.
Precipitation of the compound upon injection. The compound may be coming out of solution when introduced into the physiological environment.Ensure the final vehicle is appropriate for the route of administration. For intravenous injections, the solution must be clear and free of particulates. Consider using a co-solvent system or a formulation designed for parenteral administration.
Lack of efficacy or inconsistent results. - Inadequate dosage. - Poor bioavailability. - Rapid metabolism of the compound. - Incorrect timing of administration relative to the disease model induction.- Conduct a dose-response study to determine the optimal dose for your model. - Consider a different route of administration (e.g., intraperitoneal instead of oral) to potentially increase bioavailability. - Review the literature for the pharmacokinetics of similar flavonoids to inform your treatment schedule. It may be necessary to administer the compound more frequently. - Optimize the treatment window based on the pathophysiology of your animal model.
Observed adverse effects or toxicity. The administered dose is too high for the specific animal model, strain, or age.- Reduce the dosage. - Monitor the animals closely for signs of toxicity (e.g., weight loss, behavioral changes). - Consult toxicological data for similar flavonoid compounds to establish a safer starting dose.
Difficulty in detecting the compound or its metabolites in tissue samples. - Rapid clearance of the compound. - The analytical method is not sensitive enough.- Optimize the timing of sample collection based on the expected pharmacokinetic profile. - Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

Data Presentation: In Vivo Dosage and Treatment Duration

Table 1: Summary of In Vivo Studies with this compound and Related Flavonoids

CompoundAnimal ModelDosageAdministration RouteTreatment DurationKey FindingsReference(s)
This compoundMice (LPS-induced endotoxemia)Not specified in abstractNot specified in abstractNot specified in abstractReduced expression of pro-inflammatory mediators and increased survival rate.[2][3]
This compoundMice (LPS-induced neuroinflammation)Not specified in abstractNot specified in abstractNot specified in abstractInhibited neuroinflammatory responses.[1]
3,4'-DihydroxyflavonolRabbits (Glaucoma filtration surgery)10 µM (topical)Topical eye dropsDaily for 28 daysReduced inflammation and angiogenesis.[4]
3,4'-DihydroxyflavonolMice (Glaucoma filtration surgery)10 mg/kg/dayIntraperitoneal injection14 daysReduced scarring and angiogenesis.[5]
7,8-DihydroxyflavoneMice (Traumatic brain injury)20 mg/kgIntraperitoneal injectionDaily for 3 days post-injuryAttenuated functional deficits and brain damage.[11]
7,8-DihydroxyflavoneMice (Alzheimer's disease model)7.25, 21.8, or 43.6 mg/kg/day (as prodrug R13)Oral gavage3 monthsActivated TrkB signaling and reversed cognitive deficits.[9]
7,8-DihydroxyflavoneRats (Lead-induced neurotoxicity)5 mg/kgIntraperitoneal injectionDaily for 14-15 daysRescued impairments in vesicular release.[12]
7,8-DihydroxyflavoneMice (Reduced oligodendrogenesis)5 mg/kgIntraperitoneal injection7 daily injectionsRescued spatial memory impairment.[13]

Experimental Protocols

Detailed Methodology for LPS-Induced Neuroinflammation in Mice

This protocol is a general guideline based on common practices in the field and should be adapted to specific experimental needs.

1. Animal Model:

  • Species: C57BL/6 mice

  • Age: 8-12 weeks

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • This compound (3,4'-DHF)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for 3,4'-DHF (e.g., 10% DMSO in sterile PBS)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for injection

3. Experimental Groups:

  • Group 1: Vehicle control (receives vehicle and saline)

  • Group 2: LPS only (receives vehicle and LPS)

  • Group 3: 3,4'-DHF + LPS (receives 3,4'-DHF and LPS)

  • Group 4: 3,4'-DHF only (receives 3,4'-DHF and saline)

4. Dosing and Administration:

  • 3,4'-DHF Preparation: Prepare a stock solution of 3,4'-DHF in DMSO. On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration. The final DMSO concentration should be below 10% and consistent across all groups.

  • 3,4'-DHF Administration: Administer 3,4'-DHF (e.g., 5-20 mg/kg) via intraperitoneal (i.p.) injection.

  • LPS Administration: One hour after the 3,4'-DHF or vehicle administration, induce neuroinflammation by injecting LPS (e.g., 0.25-1 mg/kg, i.p.).

5. Treatment Duration and Sample Collection:

  • The duration of the experiment will depend on the specific readouts. For acute inflammation studies, tissues are often collected 4-24 hours after LPS injection.

  • At the designated time point, euthanize the mice according to approved institutional protocols.

  • Collect brain tissue for analysis (e.g., hippocampus, cortex). Tissues can be flash-frozen in liquid nitrogen for molecular analysis (qRT-PCR, Western blot) or fixed in 4% paraformaldehyde for immunohistochemistry.

6. Outcome Measures:

  • Behavioral tests: Assess for sickness behavior (e.g., reduced locomotor activity, social withdrawal).

  • Molecular analysis: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and inflammatory enzymes (e.g., iNOS, COX-2) using qRT-PCR or Western blotting.

  • Immunohistochemistry: Stain brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis animal_prep Acclimatize C57BL/6 Mice drug_prep Prepare 3,4'-DHF in Vehicle and LPS Solution dhf_admin Administer 3,4'-DHF or Vehicle (i.p.) drug_prep->dhf_admin wait Wait 1 Hour dhf_admin->wait lps_admin Administer LPS or Saline (i.p.) wait->lps_admin time_point Collect Tissues at Desired Time Point (e.g., 4-24h) lps_admin->time_point behavior Behavioral Analysis time_point->behavior molecular Molecular Analysis (qRT-PCR, Western Blot) time_point->molecular histo Immunohistochemistry (Iba1, GFAP) time_point->histo

Caption: Experimental workflow for an LPS-induced neuroinflammation mouse model.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_akt Akt/mTOR Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Akt Akt TLR4->Akt DHF This compound DHF->MAPK DHF->IKK DHF->Akt AP1 AP-1 MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) AP1->Inflammation NFkB NF-κB IKK->NFkB NFkB->Inflammation mTOR mTOR Akt->mTOR mTOR->Inflammation

Caption: Signaling pathways modulated by this compound in inflammation.

References

Preventing degradation of 3,4'-Dihydroxyflavone during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,4'-Dihydroxyflavone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: Like many flavonoids, this compound is susceptible to degradation when exposed to certain conditions. The primary factors that can lead to its degradation include:

  • pH: Flavonoids are generally more stable in acidic conditions (pH < 3) and become unstable and prone to degradation in neutral to alkaline environments (pH > 6).

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Temperature: High temperatures, especially during extraction and solvent evaporation steps, can accelerate degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure. The hydroxyl groups on the B-ring of this compound make it particularly susceptible to oxidation.

  • Enzymatic Activity: If working with biological matrices, endogenous enzymes such as polyphenol oxidases (PPOs) and peroxidases can degrade the compound if not properly inactivated.

Q2: How should I store my solid this compound and its stock solutions?

A2: Proper storage is crucial to maintain the integrity of your this compound.

  • Solid Compound: The solid form of this compound should be stored at 2°C - 8°C.[1]

  • Stock Solutions: For stock solutions prepared in DMSO, there is some variability in the recommended storage times. To ensure the highest quality of your experiments, it is advisable to adhere to the more conservative storage guidelines.

    • Store at -20°C for up to 1 month or at -80°C for up to 6 months .[2]

    • It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[2]

    • To avoid repeated freeze-thaw cycles which can accelerate degradation, aliquot the stock solution into smaller, single-use volumes.[2]

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: Degradation can be suspected if you observe a color change in your sample or solution, or if you see unexpected results in your experiments, such as a loss of biological activity. To confirm degradation, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC Analysis: In an HPLC chromatogram, degradation will typically manifest as a decrease in the peak area of this compound and the appearance of new, smaller peaks, which represent the degradation products.

  • LC-MS Analysis: LC-MS can be used to identify the molecular weights of the compounds in your sample. The mass spectrum of a degraded sample will show ions corresponding to the degradation products. The expected [M-H]⁻ ion for intact this compound is m/z 253.05.[3][4] Degradation products would have different m/z values.

Q4: What are the likely degradation products of this compound?

A4: The degradation of flavonoids often involves the cleavage of the C-ring, leading to the formation of simpler phenolic compounds. While specific degradation products for this compound are not extensively documented in the provided search results, based on the degradation pathways of similar flavonoids, it is plausible that it could degrade into derivatives of benzoic acid and other phenolic acids.

Troubleshooting Guides

Issue 1: Low or no detectable this compound in my sample after extraction.
Possible Cause Troubleshooting Steps
Degradation during extraction 1. Lower the temperature: Use cold solvents and keep the sample on ice throughout the extraction process. Avoid prolonged heating. 2. Protect from light: Wrap extraction vessels in aluminum foil and work in a dimly lit area. 3. Control pH: Acidify the extraction solvent with a small amount of a weak acid like formic or acetic acid to maintain a pH below 6. 4. Deoxygenate solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to minimize oxidation. 5. Add antioxidants: Include an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) in the extraction solvent to prevent oxidative degradation.
Incomplete extraction 1. Optimize solvent: Ensure the chosen solvent is appropriate for this compound. Methanol and ethanol are commonly used for flavonoids. 2. Increase extraction time/cycles: Perform multiple extraction cycles with fresh solvent to ensure complete recovery. 3. Improve sample disruption: Ensure the sample is finely ground to increase the surface area for solvent penetration.
Enzymatic degradation 1. Heat inactivation: Briefly heat the sample (e.g., blanching) before extraction to denature enzymes. 2. Use of inhibitors: Incorporate enzyme inhibitors in the extraction buffer if heat treatment is not feasible.
Issue 2: Inconsistent results or extra peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
Sample degradation post-extraction 1. Storage: Store extracts at -20°C or -80°C in amber vials and analyze them as soon as possible. 2. Autosampler conditions: If using an autosampler, ensure the sample compartment is cooled to prevent degradation during long analytical runs.
HPLC method issues 1. Mobile phase pH: Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to improve peak shape and stability. 2. Column temperature: Maintain a consistent and controlled column temperature to ensure reproducible retention times. 3. Contamination: Run a blank gradient to check for ghost peaks originating from the solvent or the HPLC system itself.
Co-eluting impurities 1. Optimize gradient: Adjust the mobile phase gradient to improve the separation of this compound from other components in the sample. 2. Change column chemistry: Try a different column with a different stationary phase to alter the selectivity of the separation.

Experimental Protocols

Protocol for Extraction of this compound from Plant Material with Minimized Degradation

This protocol provides a general framework for extracting this compound while minimizing the risk of degradation.

Materials:

  • Plant material (fresh, frozen, or freeze-dried)

  • Extraction solvent: 80% Methanol (HPLC grade) in water, acidified with 0.1% formic acid.

  • Antioxidant (optional): Ascorbic acid (to a final concentration of 1 mg/mL)

  • Mortar and pestle or a suitable homogenizer

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Amber HPLC vials

Procedure:

  • Sample Preparation:

    • If using fresh tissue, flash-freeze it in liquid nitrogen immediately after harvesting to halt enzymatic activity.

    • Grind the frozen or freeze-dried plant material to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh the powdered plant material and place it in a centrifuge tube.

    • Add the pre-chilled, acidified extraction solvent (with antioxidant, if used) at a ratio of 1:10 (sample weight:solvent volume, e.g., 100 mg of sample in 1 mL of solvent).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15-30 minutes at a controlled low temperature.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Sample Collection and Analysis:

    • Carefully collect the supernatant.

    • For exhaustive extraction, repeat the extraction process (steps 2.2-2.4) on the pellet with fresh solvent and combine the supernatants.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • Analyze the sample immediately by HPLC or store it at -80°C until analysis.

Visualizations

degradation_pathway This compound This compound Oxidized_Intermediates Oxidized Intermediates This compound->Oxidized_Intermediates Oxidation Degradation_Factors Degradation Factors (Light, Heat, O₂, pH > 6) Degradation_Factors->this compound Degradation_Products Degradation Products (e.g., Phenolic Acids) Oxidized_Intermediates->Degradation_Products C-Ring Cleavage

Caption: Degradation pathway of this compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis Sample_Prep Sample Preparation (Grinding) Extraction_Step Extraction (Acidified Solvent + Antioxidant) Sample_Prep->Extraction_Step Centrifugation Centrifugation Extraction_Step->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Collect Supernatant HPLC_Analysis HPLC/LC-MS Analysis Filtration->HPLC_Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide cluster_extraction_solutions Extraction Issues cluster_storage_solutions Storage Issues cluster_hplc_solutions HPLC Issues Start Low/No Peak in HPLC Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Storage Review Storage Conditions Start->Check_Storage Check_HPLC Review HPLC Method Start->Check_HPLC Solvent Use acidified/deoxygenated solvent Check_Extraction->Solvent Temperature Use low temperature Check_Extraction->Temperature Light Protect from light Check_Extraction->Light Temp_Time Store at -80°C, minimize time Check_Storage->Temp_Time Freeze_Thaw Aliquot to avoid freeze-thaw Check_Storage->Freeze_Thaw Mobile_Phase Use acidic mobile phase Check_HPLC->Mobile_Phase Column Check column performance Check_HPLC->Column

Caption: Troubleshooting decision tree for HPLC analysis.

References

Validation & Comparative

Validating the Anti-inflammatory Potential of 3,4'-Dihydroxyflavone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery and development, identifying novel anti-inflammatory agents with superior efficacy and safety profiles is a paramount objective. 3,4'-Dihydroxyflavone (DHF), a flavonoid compound, has emerged as a promising candidate. This guide provides an objective comparison of DHF's anti-inflammatory performance against established alternatives, supported by experimental data from animal models.

This document summarizes the available preclinical evidence for the anti-inflammatory effects of DHF, presenting key quantitative data in a structured format. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of DHF's mechanism of action and the methodologies used for its evaluation.

Quantitative Assessment of Anti-inflammatory Efficacy

To provide a clear comparison, the following tables summarize the quantitative data from animal studies investigating the anti-inflammatory effects of this compound and comparator substances. Due to the nature of the available research, the data is presented for two distinct and commonly used animal models of inflammation: Lipopolysaccharide (LPS)-induced endotoxemia and Carrageenan-induced paw edema.

Table 1: Efficacy of this compound in LPS-Induced Endotoxemia Mouse Model

CompoundDosageAnimal ModelKey Inflammatory Markers MeasuredOutcome
This compound5 mg/kgLPS-induced endotoxemia in micePro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β)Reduced expression levels of pro-inflammatory mediators in lung tissue.[1][2][3]

Table 2: Efficacy of Comparator Anti-inflammatory Agents in Carrageenan-Induced Paw Edema Rat Model

CompoundDosageAnimal ModelTime Point (hours)Edema Inhibition (%)
Indomethacin10 mg/kgCarrageenan-induced paw edema in rats254
354
454
533
Naproxen15 mg/kgCarrageenan-induced paw edema in rats159
281
373
460
539
Curcumin200 mg/kgCarrageenan-induced paw edema in rats253.85
400 mg/kg258.97
Other Dihydroxyflavones (e.g., 2',4'-DHF)50 mg/kgCarrageenan-induced paw edema in ratsNot Specified~88

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of scientific findings. The following are protocols for the key animal models cited in this guide.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is widely used to study systemic inflammation and the efficacy of anti-inflammatory agents.

  • Animals: Male C57BL/6 mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with standard laboratory conditions.

  • Treatment: this compound (5 mg/kg) or vehicle is administered, often intraperitoneally (i.p.), prior to the LPS challenge.

  • Induction of Endotoxemia: A non-lethal dose of LPS (e.g., 5 mg/kg) from Escherichia coli is injected i.p. to induce a systemic inflammatory response.[4]

  • Sample Collection: At a specified time point after LPS injection (e.g., 4 hours), blood and tissue samples (e.g., lung) are collected.[4]

  • Analysis of Inflammatory Markers: Serum or tissue homogenates are used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using methods like ELISA.[5][6]

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for a minimum of one week.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Treatment: The test compound (e.g., this compound), a standard drug (e.g., Indomethacin 10 mg/kg), or vehicle is administered orally or intraperitoneally.[7]

  • Induction of Edema: After a set time post-treatment (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.[7][8][9]

  • Measurement of Paw Edema: Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Visualizing the Science: Pathways and Processes

To provide a deeper understanding of the experimental workflow and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_assessment Assessment acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping baseline Baseline Measurements grouping->baseline treatment Administration of This compound or Control baseline->treatment induction Induction of Inflammation (LPS or Carrageenan) treatment->induction measurement Measurement of Inflammatory Markers induction->measurement data_analysis Data Analysis measurement->data_analysis signaling_pathway cluster_downstream Downstream Signaling LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MAPK MAPK Pathway (p38, JNK, ERK) TLR4_MD2->MAPK NFkB NF-κB Pathway TLR4_MD2->NFkB DHF This compound DHF->TLR4_MD2 Inhibition Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) MAPK->Pro_inflammatory NFkB->Pro_inflammatory logical_flow DHF This compound Inhibition Inhibition of TLR4/MD2-LPS Interaction DHF->Inhibition Signaling_Block Blockade of Downstream MAPK and NF-κB Signaling Inhibition->Signaling_Block Gene_Suppression Suppression of Pro-inflammatory Gene Expression Signaling_Block->Gene_Suppression Effect Anti-inflammatory Effect Gene_Suppression->Effect

References

A Comparative Analysis of 3,4'-Dihydroxyflavone and Its Isomers: Antioxidant, Anticancer, and Neuroprotective Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Activities of Dihydroxyflavone Isomers

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications. Among them, dihydroxyflavones (DHFs) represent a promising class of molecules with a wide range of biological activities. This guide provides a comparative study of 3,4'-Dihydroxyflavone and its structural isomers, focusing on their antioxidant, anticancer, and neuroprotective properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in drug discovery and development.

Structure-Activity Relationship: A Brief Overview

The biological activity of dihydroxyflavones is intricately linked to the position of the two hydroxyl (-OH) groups on their basic flavone structure. These substitutions influence the molecule's electron delocalization, hydrogen-donating ability, and interaction with biological targets, thereby dictating its efficacy in various therapeutic areas. For instance, the presence of an ortho-dihydroxy group (catechol moiety) in the B-ring, as seen in 3',4'-dihydroxyflavone, is often associated with potent antioxidant and anticancer activities.[1] Similarly, the 7,8-dihydroxy substitution on the A-ring confers significant neuroprotective effects.[2]

Comparative Anticancer Activity

Dihydroxyflavone isomers have demonstrated cytotoxic effects against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other isomers, highlighting their differential potencies.

Dihydroxyflavone IsomerCancer Cell LineIC50 (µM)Reference
3',4'-DihydroxyflavonolMG-63 (Osteosarcoma)98.5 (± 37.5)[3]
3',4'-DihydroxyflavonolU2OS (Osteosarcoma)34.6 (± 3.6)[3]
7,8-DihydroxyflavoneSK-MEL-2 (Melanoma)229.2[4]
7,8-DihydroxyflavoneG-361 (Melanoma)204.3[4]
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)177.6[5]
3,6-DihydroxyflavoneHeLa (Cervical Cancer)25 (24h), 9.8 (48h)[6]

Comparative Antioxidant Activity

The antioxidant capacity of dihydroxyflavones is a key contributor to their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this activity.

Dihydroxyflavone IsomerAssayIC50 (µM)Reference
7,8-DihydroxyflavoneDPPH< 60[7]
6,3',4'-TrihydroxyflavoneCellular ROS3.02[8]
7,3',4'-TrihydroxyflavoneCellular ROS2.71[8]

Comparative Neuroprotective Activity

Several dihydroxyflavone isomers have shown promise in protecting neuronal cells from damage and promoting neuronal survival. 7,8-Dihydroxyflavone, in particular, has been extensively studied for its neurotrophic effects.[2][9]

Dihydroxyflavone IsomerAssay/ModelEffective ConcentrationEffectReference
7,8-DihydroxyflavoneGlutamate-induced toxicity in T48 cellsEC50 for apoptosis suppressionNeuroprotection[9]
7,8-DihydroxyflavoneOxygen-glucose deprivation in neurons500 nMAttenuated apoptosis[9]
7,8-DihydroxyflavoneMPP+ induced apoptosis in SH-SY5Y cells1.5 µMNeuroprotection[10]

Key Signaling Pathways

The biological effects of dihydroxyflavones are mediated through the modulation of various intracellular signaling pathways. Two prominent pathways are the Nrf2/HO-1 pathway, crucial for antioxidant defense, and the TrkB signaling pathway, essential for neuronal survival and plasticity.

Nrf2_HO1_Pathway cluster_Nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) HO1 HO-1 Cell_Protection Cellular Protection HO1->Cell_Protection Antioxidant_Enzymes Other Antioxidant & Detoxifying Enzymes Antioxidant_Enzymes->Cell_Protection DHF Dihydroxyflavones DHF->Keap1_Nrf2 promotes dissociation Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to HO1_n HO-1 Gene ARE_n->HO1_n activates transcription AOE_n Antioxidant Enzyme Genes ARE_n->AOE_n activates transcription HO1_n->HO1 AOE_n->Antioxidant_Enzymes

Nrf2/HO-1 Signaling Pathway Activation by Dihydroxyflavones.

TrkB_Signaling_Pathway DHF 7,8-Dihydroxyflavone TrkB TrkB Receptor DHF->TrkB activates BDNF BDNF BDNF->TrkB binds p_TrkB p-TrkB (Dimerization & Autophosphorylation) TrkB->p_TrkB PI3K PI3K p_TrkB->PI3K PLCg PLCγ p_TrkB->PLCg Ras Ras p_TrkB->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Neuronal_Survival Neuronal Survival p_Akt->Neuronal_Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG Synaptic_Plasticity Synaptic Plasticity IP3_DAG->Synaptic_Plasticity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK CREB CREB p_ERK->CREB p_CREB p-CREB CREB->p_CREB p_CREB->Neuronal_Survival p_CREB->Synaptic_Plasticity

TrkB Signaling Pathway Activated by 7,8-Dihydroxyflavone.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[11]

  • Treatment: Treat the cells with various concentrations of the dihydroxyflavone isomers for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by linear regression analysis.[11]

Note: Some flavonoids can directly reduce MTT in the absence of cells, which may lead to an overestimation of cell viability. It is crucial to include a cell-free control with the flavonoid to account for this potential interference.

2. Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Preparation: Harvest cells by trypsinization and resuspend them in a serum-free medium or PBS.

  • Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the dihydroxyflavone isomer to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is then determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS radical solution with methanol to an absorbance of 0.700 at 734 nm.

  • Reaction: Add the dihydroxyflavone isomer at various concentrations to the ABTS working solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition and the IC50 value similar to the DPPH assay.

Neuroprotection Assay

SH-SY5Y Cell Model of Parkinson's Disease (MPP+ induced toxicity)

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS. Differentiate the cells with retinoic acid (10 µM) for 3-6 days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the dihydroxyflavone isomer for a specified time (e.g., 1-2 hours).

  • Induction of Toxicity: Induce neurotoxicity by adding MPP+ (1-methyl-4-phenylpyridinium) at a final concentration of 1.5 mM and incubate for 24 hours.[10]

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT assay or assess apoptosis using techniques like Annexin V/PI staining and flow cytometry.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) B->C D 4. Blocking (Prevent Non-specific Antibody Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Secondary Antibody Incubation (Binds to Primary Antibody, HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Imaging & Analysis (Quantify Band Intensity) G->H

General Workflow for Western Blot Analysis.
  • Cell Lysis: After treatment with dihydroxyflavones, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p-ERK, Nrf2) overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

This guide provides a foundational understanding of the comparative biological activities of this compound and its isomers. The provided data and protocols are intended to serve as a valuable resource for researchers to design and conduct further investigations into the therapeutic potential of these fascinating molecules.

References

Synergistic Anticancer Effects of 3,4'-Dihydroxyflavone with Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic anticancer effects of combining 3,4'-Dihydroxyflavone (DiOHF) with the conventional chemotherapeutic agent, doxorubicin (Dox). The experimental data presented herein is derived from peer-reviewed research, offering insights into the enhanced efficacy and potential for doxorubicin dose reduction in the context of osteosarcoma treatment.

Quantitative Data Summary

The combination of this compound with doxorubicin has demonstrated a significant increase in cytotoxicity against human osteosarcoma cell lines, MG-63 and U2OS, when compared to individual treatments. This synergistic interaction allows for a notable reduction in the required dosage of doxorubicin to achieve a therapeutic effect, a critical factor in mitigating its known cardiotoxic side effects.

Table 1: Comparative IC50 Values (µM) of DiOHF and Doxorubicin in Osteosarcoma Cell Lines

Cell LineTreatmentIC50 (µM)
MG-63 DiOHF>100
Doxorubicin0.8 ± 0.1
DiOHF + Doxorubicin98.5 (DiOHF) : 0.55 (Dox)
U2OS DiOHF49.1 ± 4.5
Doxorubicin0.4 ± 0.03
DiOHF + Doxorubicin34.6 (DiOHF) : 0.19 (Dox)

Data presented as mean ± standard deviation from three independent experiments.[1]

Table 2: Dose Reduction Index (DRI) for Doxorubicin in Combination with DiOHF

Cell LineCombinationDose Reduction Index (DRI) for Doxorubicin
MG-63 DiOHF + Doxorubicin> 1
U2OS DiOHF + Doxorubicin> 1

A DRI value greater than 1 indicates a favorable dose reduction for doxorubicin when used in combination with DiOHF.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the synergistic effects of this compound and doxorubicin.

Cell Culture and Treatment

Human osteosarcoma cell lines, MG-63 and U2OS, were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experimental procedures, cells were seeded in appropriate well plates and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of DiOHF, doxorubicin, or a combination of both for 48 hours.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine cell viability.[2] Following the 48-hour treatment period, the culture medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL). The cells were then incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were solubilized with dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Cell Growth Assessment (Crystal Violet Assay)

To assess cell growth, the crystal violet assay was performed. After the treatment period, cells were washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde. The fixed cells were then stained with a 0.5% crystal violet solution for 20 minutes. Following staining, the plates were washed with water and allowed to dry. The incorporated crystal violet was solubilized with 33% acetic acid, and the absorbance was measured at 590 nm.

Cell Cycle Analysis (Flow Cytometry)

Cell cycle distribution was analyzed using flow cytometry. After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight. The fixed cells were then washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Gene Expression Analysis (RT-qPCR)

To investigate the molecular mechanism, the expression of key cell cycle regulatory genes was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Total RNA was extracted from treated and untreated cells using a suitable RNA isolation kit. The RNA was then reverse-transcribed into cDNA. RT-qPCR was performed using specific primers for cyclins (e.g., Cyclin D1, Cyclin E1) and cyclin-dependent kinases (e.g., CDK2, CDK4). Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Growth Assays cluster_mechanism Mechanism of Action Analysis cell_culture MG-63 & U2OS Cell Culture seeding Seeding in Well Plates cell_culture->seeding treatment Treatment with DiOHF, Doxorubicin, or Combination seeding->treatment mtt MTT Assay (Viability) treatment->mtt cv Crystal Violet Assay (Growth) treatment->cv flow Flow Cytometry (Cell Cycle) treatment->flow qpcr RT-qPCR (Gene Expression) treatment->qpcr data_analysis Data Analysis & Interpretation mtt->data_analysis IC50 & DRI Calculation cv->data_analysis flow->data_analysis qpcr->data_analysis G cluster_drugs Therapeutic Agents cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome dox Doxorubicin G1_S G1/S Transition dox->G1_S Induces DNA Damage diohf This compound cyclinD_CDK4 Cyclin D / CDK4 diohf->cyclinD_CDK4 Modulates Expression cyclinE_CDK2 Cyclin E / CDK2 diohf->cyclinE_CDK2 Modulates Expression cyclinD_CDK4->G1_S Promotes cyclinE_CDK2->G1_S Promotes S_phase S Phase (DNA Synthesis) G1_S->S_phase cell_cycle_arrest Cell Cycle Arrest G1_S->cell_cycle_arrest Blocked by DiOHF + Dox proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition

References

Cross-Validation of Analytical Methods for 3,4'-Dihydroxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4'-Dihydroxyflavone, a flavonoid with potential therapeutic properties, is crucial for preclinical and clinical studies. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data to aid in the selection of the most suitable method for specific research needs.

The cross-validation of analytical methods is a critical process in drug development and research to ensure the reliability, accuracy, and precision of results. This guide will delve into the experimental protocols and performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of this compound.

Comparative Analysis of Analytical Methods

The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it ideal for bioanalytical studies and the analysis of complex mixtures.

ParameterHPLC-DADLC-MS/MS
Principle Separation based on polarity, detection by UV-Vis absorbanceSeparation based on polarity, detection by mass-to-charge ratio
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectraHigh; provides structural information and can distinguish between isobaric compounds
Sensitivity Lower (µg/mL to ng/mL range)Higher (ng/mL to pg/mL range)
Linearity (R²) (Typical) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) Generally in the µg/mL range[1]Can reach the pg/mL range[2]
Limit of Quantification (LOQ) Typically in the µg/mL range[1]Can reach the pg/mL range[2]
Instrumentation Cost LowerHigher
Operational Complexity SimplerMore complex
Typical Application Quality control, routine analysis of relatively simple mixturesBioanalysis (pharmacokinetics), metabolite identification, analysis of complex matrices

Below is a generalized workflow for the cross-validation of analytical methods, ensuring data integrity and comparability between different analytical techniques.

Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison M1 HPLC-DAD Method Development V1 Validate HPLC-DAD Method (Linearity, Accuracy, Precision, LOD, LOQ) M1->V1 M2 LC-MS/MS Method Development V2 Validate LC-MS/MS Method (Linearity, Accuracy, Precision, LOD, LOQ) M2->V2 CV1 Analyze the Same Set of Samples by Both Validated Methods V1->CV1 V2->CV1 DA1 Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CV1->DA1 DA2 Assess Agreement and Bias Between Methods DA1->DA2

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-DAD and LC-MS/MS are outlined below. These protocols are based on established methods for flavonoids and can be adapted as needed.

HPLC-DAD Method

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte and a less complex matrix.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B) is commonly used.[3] A typical gradient might be: 0-10 min, 10-50% B; 10-15 min, 50-90% B; 15-20 min, 90% B; 20-25 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at the absorption maxima of this compound (typically around 254 nm and 340 nm).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or ethanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve. A typical range could be 1-100 µg/mL.[1]

    • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations within the linear range.

    • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the analysis of this compound in complex biological matrices such as plasma or tissue extracts.

  • Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: A C8 or C18 column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.7 µm).[2]

    • Mobile Phase: Similar to the HPLC-DAD method, a gradient of 0.1% formic acid in water and acetonitrile is often employed.[2]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For this compound, both [M+H]+ (m/z 255.06) and [M-H]- (m/z 253.05) ions can be monitored.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For example, for the [M+H]+ ion, transitions like m/z 255.1 -> 226 and 255.1 -> 121 have been reported for a similar compound.[4]

  • Sample Preparation:

    • For biological samples, protein precipitation with a solvent like acetonitrile is a common first step.[2]

    • The supernatant is then evaporated and reconstituted in the mobile phase.

    • Centrifugation or filtration is performed before injection.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed using standards in a matrix that mimics the study samples.

    • Accuracy, Precision, LOD, and LOQ: Determined following regulatory guidelines for bioanalytical method validation.

Method Selection Logic

The selection of an appropriate analytical method is a critical decision in any research or development project. The following diagram illustrates a logical approach to choosing between HPLC-DAD and LC-MS/MS for the analysis of this compound.

Method_Selection_Logic Start Start: Need to Analyze This compound Q1 Is high sensitivity (pg/mL - ng/mL) required? Start->Q1 Q2 Is the sample matrix complex (e.g., plasma)? Q1->Q2 No LC_MSMS LC-MS/MS is the recommended method Q1->LC_MSMS Yes Q3 Is structural confirmation or metabolite identification needed? Q2->Q3 No Q2->LC_MSMS Yes HPLC_DAD HPLC-DAD is a suitable choice Q3->HPLC_DAD No Q3->LC_MSMS Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Validating Neuroprotective Effects: A Comparative Guide to Leading Compounds in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the neuroprotective effects of three well-researched natural compounds—Curcumin, Resveratrol, and Epigallocatechin gallate (EGCG)—across three distinct neuronal cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HT22 (mouse hippocampal). The data presented is collated from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds' performance. Detailed experimental protocols and signaling pathway diagrams are included to support the interpretation of the presented data and to facilitate the design of future experiments.

Comparative Efficacy of Neuroprotective Compounds

The following tables summarize the quantitative effects of Curcumin, Resveratrol, and EGCG on key markers of neuronal health and survival in the SH-SY5Y, PC12, and HT22 cell lines under various neurotoxic insults.

Table 1: Neuroprotective Effects on SH-SY5Y Cells

CompoundNeurotoxic InsultConcentrationOutcomeKey Findings
Curcumin Amyloid-β Oligomers (AβO)40 µM↓ ROS GenerationAttenuated oxidative stress and inhibited tau hyperphosphorylation.[1]
H₂O₂5, 10, 20 µM↑ Cell ViabilityIncreased cell viability and inhibited caspase-3 in a concentration-dependent manner.[2]
APPswe transfection5, 20 µM↓ Aβ₄₀/₄₂ LevelsConferred cytoprotection by regulating the balance between heme oxygenase 1 and 2 via the PI3K/Akt/Nrf2 pathway.[3]
MPP⁺0-40 µM↑ Cell ProliferationRescued cells from MPP⁺ toxicity by inhibiting apoptosis and reversing the MPP⁺-induced elevation of HSP90.[4]
Resveratrol Amyloid-β Oligomers (AβO)20 µM↓ ROS GenerationDecreased ROS generation and attenuated oxidative stress.[1]
EGCG H₂O₂2.5 µM↑ IDE mRNA levelsIn a 3D cell culture model, a combination treatment including EGCG upregulated insulin-degrading enzyme (IDE) expression, which is involved in Aβ degradation.[5]

Table 2: Neuroprotective Effects on PC12 Cells

CompoundNeurotoxic InsultConcentrationOutcomeKey Findings
Resveratrol High GlucoseNot Specified↑ Cell Viability, ↓ Apoptosis, ↓ ROSProtection was mediated through the activation of the PI3K/Akt/FoxO3a signaling pathway.[6]
Paraquat (PQ)25, 50, 75 µM↑ Cell Viability, ↓ LDH & ROSReduced oxidative stress and apoptosis by decreasing miR-136-5p expression and enhancing the Nrf2/HMOX1 pathway.[7]
Oxidized LDL50 µM↑ Cell Viability (to 84%), ↓ LDH release, ↓ Caspase-3Attenuated cytotoxicity induced by oxidized low-density lipoprotein.[8]
Corticosterone2.5, 5, 10 µM↑ Cell Viability, ↓ ApoptosisDown-regulated Bax and caspase-3 protein expression, and up-regulated Bcl-2 protein expression.[9]
Various H₂O₂Various↑ Cell Viability, ↓ ApoptosisExogenous nucleotides (AMP, UMP, GMP, CMP) showed neuroprotection by augmenting antioxidant activity and ameliorating mitochondrial dysfunction.[10]

Table 3: Neuroprotective Effects on HT22 Cells

CompoundNeurotoxic InsultConcentrationOutcomeKey Findings
EGCG GlutamateNot Specified↑ Cell ViabilityProtected against glutamate neurotoxicity primarily through its antioxidative effect.[11][12]
GlutamateNot Specified↓ ROS AccumulationThe neuroprotective effect was associated with reductions in ROS accumulation and NF-kB transcriptional activity.[13]
Gallocatechin Gallate (GCG) GlutamateNot Specified↓ Intracellular Ca²⁺, ↓ p-ERK & p-JNKExhibited neuroprotective effects by preventing excessive ROS accumulation.[14]
β-Lapachone Glutamate3, 10 nM↑ Cell Viability (to ~81%)Exerted neuroprotective effects via activation of BDNF/TrkB/ERK/CREB and ERK/Nrf2/HO-1 pathways.[15]
Tetrahydrocurcumin (THC) Glutamate10, 20 µM↓ ROS AccumulationPrevented glutamate-induced cell death by inhibiting ROS and blocking MAPK activation.[16]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., 1.5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[17]

  • Treatment: Pre-treat cells with various concentrations of the neuroprotective compound for a specified duration (e.g., 1-24 hours).

  • Induce Toxicity: Add the neurotoxic agent (e.g., H₂O₂, glutamate, Aβ oligomers) to the wells (except for the control group) and incubate for the desired time (e.g., 3-24 hours).[18]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-570 nm. The intensity of the purple color is proportional to the number of viable cells.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

  • Experimental Setup: Follow the same cell seeding, compound treatment, and toxicity induction steps as the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD⁺, and a catalyst.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

  • Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan product is proportional to the amount of LDH released, indicating the level of cytotoxicity.[8]

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the levels of intracellular ROS using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

  • Cell Culture and Treatment: Plate cells and treat with compounds and neurotoxins as previously described.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate them with H₂DCFDA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark. H₂DCFDA is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: After incubation, wash the cells again to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The fluorescence intensity is directly proportional to the level of intracellular ROS.[16]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) or signaling pathways (e.g., Akt, ERK).

  • Protein Extraction: Following experimental treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Visualizing the Mechanisms of Neuroprotection

The following diagrams illustrate the general experimental workflow for assessing neuroprotective compounds and the key signaling pathways involved in their mechanisms of action.

G cluster_workflow Experimental Workflow for Neuroprotection Assays cluster_assays Endpoint Assays start Seed Neuronal Cells (SH-SY5Y, PC12, HT22) pretreatment Pre-treatment with Neuroprotective Compound start->pretreatment toxin Induce Neurotoxicity (e.g., Aβ, H₂O₂, Glutamate) pretreatment->toxin incubation Incubation (Time-course) toxin->incubation viability Cell Viability (MTT Assay) incubation->viability toxicity Cytotoxicity (LDH Assay) incubation->toxicity ros Oxidative Stress (ROS Assay) incubation->ros western Protein Expression (Western Blot) incubation->western analysis Data Analysis & Comparison viability->analysis toxicity->analysis ros->analysis western->analysis

Caption: A typical workflow for in vitro neuroprotection studies.

G cluster_pi3k PI3K/Akt Signaling Pathway Compound Neuroprotective Compound Receptor Receptor Compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates FoxO3a FoxO3a Akt->FoxO3a inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant promotes Apoptosis Apoptosis FoxO3a->Apoptosis promotes

Caption: The PI3K/Akt pathway in neuroprotection.

G cluster_apoptosis Intrinsic Apoptosis Pathway Stress Oxidative Stress/ Neurotoxin Bax Bax (Pro-apoptotic) Stress->Bax Mito Mitochondrial Dysfunction Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Compound Neuroprotective Compound Compound->Bcl2 upregulates Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Modulation of the apoptosis pathway by neuroprotective agents.

References

Comparative Analysis of Gene Expression Changes Induced by 3,4'-Dihydroxyflavone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the differential effects of 3,4'-Dihydroxyflavone on gene expression in comparison to structurally related flavonoids, supported by experimental data and detailed protocols.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties. Among them, this compound (DHF) has emerged as a compound of interest for its potential therapeutic applications. Understanding the specific molecular mechanisms and gene expression changes induced by DHF is crucial for its development as a targeted therapeutic agent. This guide provides a comparative analysis of the gene expression alterations mediated by DHF and other structurally similar flavonoids, such as luteolin, 6,3',4'-trihydroxyflavone, and 7,3',4'-trihydroxyflavone. The data presented herein is collated from various studies employing quantitative real-time PCR (RT-qPCR) and RNA sequencing in relevant cell models.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the quantitative data on gene expression changes induced by this compound and comparable flavonoids. The data is presented as fold changes relative to control conditions, as reported in the cited literature.

Table 1: Comparative Effect of Flavonoids on Pro-Inflammatory Gene Expression in Macrophages (RAW 264.7 cells)

GeneThis compound (DHF)6,3',4'-Trihydroxyflavone7,3',4'-TrihydroxyflavoneLuteolin
iNOS (Nos2) ↓ (Suppressed)↓ (Significantly downregulated)[1]↓ (Significantly downregulated)[1]↓ (Dose-dependent inhibition)[2]
COX-2 (Ptgs2) ↓ (Suppressed)↓ (Significantly downregulated)[1]↓ (Significantly downregulated)[1]↓ (Dose-dependent inhibition)[2]
TNF-α ↓ (Suppressed)↓ (Failed to suppress at low concentrations)[1]↓ (Failed to suppress at low concentrations)[1]↓ (Dose-dependent inhibition)[2]
IL-6 ↓ (Suppressed)↓ (Significantly downregulated)[1]↓ (Significantly downregulated)[1]↓ (Dose-dependent inhibition)[2]
IL-1β ↓ (Suppressed)↓ (Significantly downregulated)[1]↓ (Significantly downregulated)[1]Not Reported

Note: "↓" indicates downregulation or suppression of gene expression. The specific fold changes were not consistently reported in a comparable format across all studies for DHF, hence the qualitative description. The other flavonoids have more quantitative data available in the cited literature.

Table 2: Effect of this compound on Antioxidant and Apoptosis-Related Gene Expression in Bovine Embryos

GeneFunctionRelative Expression Change with DHF Treatment
MnSOD (Sod2) Antioxidant↑ (Significantly increased)[3]
Survivin (Birc5) Anti-apoptotic↑ (Significantly increased)[3]
Bax inhibitor Anti-apoptotic↑ (Significantly increased)[3]
Sox Oxidant↓ (Reduced)[3]
Caspase-3 (Casp3) Pro-apoptotic↓ (Reduced)[3]
Bax Pro-apoptotic↓ (Reduced)[3]

Note: "↑" indicates upregulation, and "↓" indicates downregulation of gene expression.

Signaling Pathways and Experimental Workflows

The differential gene expression patterns observed with this compound and its counterparts are governed by their influence on key cellular signaling pathways. DHF is known to modulate the NF-κB, AP-1, and Nrf2 signaling pathways.

Signaling Pathway Modulated by this compound

DHF_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cellular Receptors cluster_DHF Intervention cluster_intracellular Intracellular Signaling Cascades cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Activates IKK IKK TLR4->IKK MAPK MAPKs TLR4->MAPK DHF This compound DHF->TLR4 Inhibits Keap1 Keap1 DHF->Keap1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Activates IκBα->NFκB Inhibits NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 (nucleus) AP1->AP1_nuc Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc ProInflam_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->ProInflam_Genes Induces AP1_nuc->ProInflam_Genes Induces Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) Nrf2_nuc->Antioxidant_Genes Induces

Caption: Signaling pathway modulated by this compound.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_treatment Cell Culture and Treatment cluster_rna_extraction RNA Processing cluster_gene_expression Gene Expression Analysis Cell_Culture Cell Seeding (e.g., RAW 264.7) Treatment Treatment with This compound or other flavonoids Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation RNA_Isolation Total RNA Isolation Stimulation->RNA_Isolation RNA_QC RNA Quality & Quantity (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis RT_qPCR Quantitative Real-Time PCR (RT-qPCR) cDNA_Synthesis->RT_qPCR Data_Analysis Data Analysis (ΔΔCt Method) RT_qPCR->Data_Analysis Results Gene Expression Fold Change Data_Analysis->Results

Caption: General workflow for gene expression analysis.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or other flavonoids for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 6-24 hours).

RNA Isolation and cDNA Synthesis

Total RNA is extracted from the treated cells using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is assessed using an Agilent Bioanalyzer. First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the protocol of the cDNA synthesis kit.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or β-actin), and SYBR Green master mix. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the expression of the reference gene and presented as a fold change relative to the control group.

Conclusion

This compound demonstrates significant modulatory effects on the expression of genes involved in inflammation and oxidative stress. Its profile suggests a potent anti-inflammatory and antioxidant capacity, evidenced by the suppression of pro-inflammatory genes and the upregulation of antioxidant and anti-apoptotic genes. While direct quantitative comparisons with other flavonoids are limited by variations in experimental designs across studies, the available data indicates that DHF shares common mechanistic pathways with flavonoids like luteolin, particularly in the inhibition of the NF-κB signaling pathway. However, nuances in the magnitude of gene expression changes and the specific gene targets may exist, highlighting the importance of the specific hydroxylation pattern on the flavonoid backbone for biological activity. Further head-to-head comparative transcriptomic studies are warranted to fully elucidate the unique and overlapping gene regulatory networks modulated by these promising natural compounds.

References

Safety Operating Guide

Proper Disposal of 3,4'-Dihydroxyflavone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,4'-Dihydroxyflavone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.

This compound is a flavonoid compound that, while valuable in research, requires careful handling and disposal due to its potential hazards. Safety Data Sheets (SDS) indicate that it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation. Therefore, proper disposal is not only a regulatory requirement but a critical aspect of laboratory safety. The primary directive for the disposal of this compound is to consign it to an approved chemical waste disposal plant.

Summary of Compound Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
CAS Number 4143-64-0
Hazard Statements H302, H315, H319, H335
Signal Word Warning

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of solid this compound waste from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

2. Waste Collection:

  • Designated Container: Use a dedicated, leak-proof container for the collection of solid this compound waste. The original container is often the best choice.[1] If the original container is not available, use a container made of a material compatible with the chemical.

  • Separation of Waste: Do not mix this compound with other chemical waste unless you have confirmed their compatibility. Solid and liquid waste must be kept separate.[2] Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled, double-bagged container.[1]

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.

3. Labeling of Waste Container: Proper labeling is crucial for the safety of waste handlers. The label must be completed as soon as the container is designated for waste.

  • Use Official Labels: Utilize the hazardous waste labels provided by your institution's Environmental Health & Safety (EHS) department.[3][4]

  • Required Information: The label must include the following information, written clearly and in pencil to prevent smudging[5]:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

    • The approximate quantity of the waste in the container.

    • The name and contact information of the waste generator (the researcher or lab).[7]

    • The location (building and room number) where the waste was generated.[7]

    • The relevant hazard pictograms (e.g., irritant).[8]

4. Storage of Chemical Waste:

  • Designated Storage Area: Store the labeled waste container in a designated, secure area within the laboratory, away from sinks and drains.[5] This area should be clearly marked as a "Hazardous Waste Accumulation Area."

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.

  • Segregation: Ensure that the stored this compound waste is segregated from incompatible chemicals.

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[9]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a direct phone call.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify this compound Waste (solid chemical, contaminated items) B Wear Appropriate PPE (gloves, goggles, lab coat) A->B C Select a Compatible, Leak-Proof Waste Container B->C D Label Container with 'Hazardous Waste' Tag C->D E Specify Contents: 'this compound', Generator Info, Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Professional Disposal by Approved Waste Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Dihydroxyflavone
Reactant of Route 2
3,4'-Dihydroxyflavone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。